Etimicin sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
362045-44-1 |
|---|---|
Molecular Formula |
C21H45N5O11S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |
InChI Key |
OEBISAUVQBGQKC-ZIZSAZPJSA-N |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Etimicin Sulfate: A Fourth-Generation Aminoglycoside Antibiotic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[2][3] Developed to provide a potent therapeutic option with a potentially improved safety profile, etimicin has garnered attention for its efficacy in treating a variety of severe bacterial infections.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its core scientific attributes, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.
Chemical Structure and Properties
Etimicin is a semi-synthetic derivative of gentamicin C1a, characterized by the addition of an ethyl group. This structural modification is believed to contribute to its altered activity and toxicity profile compared to its parent compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C21H45N5O11S |
| Molecular Weight | 575.7 g/mol |
| Appearance | A white or almost white powder |
| Solubility | Freely soluble in water, practically insoluble in ethanol, acetone, and ether. |
Mechanism of Action
Similar to other aminoglycosides, this compound's primary mechanism of action involves the inhibition of bacterial protein synthesis. This process is critical for bacterial viability and proliferation.
The key steps in etimicin's mechanism of action are as follows:
-
Cellular Uptake: Etimicin, a polar molecule, crosses the outer membrane of Gram-negative bacteria through a self-promoted uptake process that involves the disruption of magnesium bridges between lipopolysaccharide molecules.
-
Ribosomal Binding: Once inside the bacterial cell, etimicin binds to the 30S ribosomal subunit. This binding occurs at the A-site on the 16S rRNA.
-
Inhibition of Protein Synthesis: The binding of etimicin to the 30S subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.
-
Bactericidal Effect: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.
Mechanism of action of this compound.
Antimicrobial Spectrum
This compound demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Activity of this compound and Comparator Aminoglycosides against Clinical Isolates
| Organism (Number of Isolates) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | Etimicin | 2 | 8 |
| Amikacin | 4 | 16 | |
| Gentamicin | 2 | >16 | |
| Klebsiella pneumoniae | Etimicin | 2 | 2 |
| Amikacin | 2 | 8 | |
| Gentamicin | 2 | 16 | |
| Proteus mirabilis | Etimicin | 8 | 8 |
| Amikacin | 8 | 16 | |
| Gentamicin | >16 | >16 | |
| Pseudomonas aeruginosa | Etimicin | 16 | 16 |
| Amikacin | >16 | >16 | |
| Gentamicin | >16 | >16 | |
| Acinetobacter baumannii | Etimicin | 16 | 16 |
| Amikacin | >16 | >16 | |
| Gentamicin | >16 | >16 | |
| Staphylococcus aureus | Etimicin | 2 | 2 |
| Amikacin | 8 | 16 | |
| Gentamicin | 4 | >16 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound are crucial for determining appropriate dosing regimens to maximize efficacy and minimize toxicity.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value (Mean ± SD) |
| Maximum Serum Concentration (Cmax) | 21 ± 5 mg/L |
| Time to Maximum Concentration (Tmax) | ~1 hour |
| Elimination Half-life (t1/2) | 1.9 ± 0.4 hours |
| Area Under the Curve (AUC) | 38 ± 7 mg·h/L |
| Volume of Distribution (Vd) | Not explicitly found in searches |
| Clearance (CL) | Not explicitly found in searches |
Note: Data from a study involving a 200 mg dose.
Pharmacodynamics
The bactericidal activity of aminoglycosides, including etimicin, is concentration-dependent. The key pharmacodynamic indices that correlate with their efficacy are the peak concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the curve to MIC ratio (AUC/MIC). For aminoglycosides, a Cmax/MIC ratio of ≥ 8-10 is generally associated with optimal clinical outcomes.
Clinical Efficacy
Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of various bacterial infections.
Table 4: Clinical Efficacy of this compound in Different Infections
| Infection Type | Comparator | Overall Efficacy Rate (Etimicin) | Bacterial Clearance Rate (Etimicin) | Reference |
| Respiratory Tract, Urinary Tract, Skin and Soft Tissue Infections | Netilmicin | 85.3% | 87.5% | |
| Lower Respiratory Tract Infection | Netilmicin | 83.3% (cured + evident improved) | 82.7% |
Resistance Mechanisms
Bacterial resistance to aminoglycosides, including etimicin, can occur through several mechanisms:
-
Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.
-
Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the aminoglycoside to its target.
-
Reduced Permeability: Alterations in the bacterial cell wall can decrease the uptake of the antibiotic.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Workflow for MIC determination.
Time-Kill Curve Assay
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.
Protocol: Time-Kill Curve Assay
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, standardized to a specific CFU/mL.
-
Antibiotic Exposure: Add this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x MIC) to flasks containing the bacterial suspension. Include a growth control flask without the antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
Protocol: Post-Antibiotic Effect Determination
-
Antibiotic Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.
-
Antibiotic Removal: Remove the antibiotic from the test culture by dilution (e.g., 1:1000) or by centrifugation and resuspension in fresh, pre-warmed broth. The control culture is treated similarly.
-
Monitoring Regrowth: Incubate both the test and control cultures and determine the viable bacterial count (CFU/mL) at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.
Toxicity Profile and Signaling Pathways
A key characteristic of etimicin is its reported lower nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin and amikacin. The underlying mechanisms are thought to be related to reduced accumulation in the kidneys and inner ear, and consequently, less damage to mitochondria.
Aminoglycoside-induced toxicity is linked to the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways within renal and cochlear cells.
Signaling pathway of aminoglycoside-induced ototoxicity.
Conclusion
This compound is a potent fourth-generation aminoglycoside with a broad spectrum of antibacterial activity. Its favorable pharmacokinetic and pharmacodynamic profile, coupled with a potentially lower risk of nephrotoxicity and ototoxicity, makes it a valuable therapeutic option for the treatment of severe bacterial infections. Further research and clinical studies will continue to delineate its role in the management of infectious diseases, particularly in the era of increasing antimicrobial resistance.
References
- 1. Frontiers | Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides [frontiersin.org]
- 2. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of etimicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Pharmacodynamics [rxrama.com]
- 4. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Single-Dose Aminoglycoside Therapy for Urinary Tract Infection: Is It Time To Resurrect an Old Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Etimicin Sulfate: A Pharmacokinetic and Pharmacodynamic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2] Developed in China, etimicin is noted for its high efficacy and a potentially favorable safety profile, particularly concerning nephrotoxicity and ototoxicity, which are common adverse effects associated with this class of antibiotics.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various non-clinical models. The information presented herein is intended to support further research and development of this promising antimicrobial agent.
Mechanism of Action
Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional or toxic proteins, resulting in a bactericidal effect. Etimicin's bactericidal activity is concentration-dependent, meaning higher concentrations lead to a more rapid and extensive killing of bacteria. A key pharmacodynamic characteristic of aminoglycosides, including etimicin, is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[3] This effect allows for less frequent dosing intervals.
Pharmacokinetics
Data Presentation: Pharmacokinetics
The following table summarizes tissue distribution data for this compound in rats following single and multiple intraperitoneal (i.p.) doses, in comparison with gentamicin (GM) and amikacin (AMK). These data highlight etimicin's lower accumulation in the kidney and inner ear, the primary sites of aminoglycoside toxicity.
Table 1: Tissue Concentrations (µg/g) of Etimicin, Gentamicin, and Amikacin in Rats 24 Hours Post-Dose
| Tissue | Treatment Group | Single Dose (Day 2) | Multiple Doses (Day 8) |
| Kidney | GM (70 mg/kg) | 150.3 ± 25.4 | 450.6 ± 75.1 |
| ETM (70 mg/kg) | 80.2 ± 15.8 | 210.4 ± 40.2 | |
| AMK-L (70 mg/kg) | 95.7 ± 18.9 | 280.1 ± 55.3 | |
| AMK-H (210 mg/kg) | 250.1 ± 48.7 | 780.5 ± 140.9 | |
| Inner Ear | GM (70 mg/kg) | 2.1 ± 0.4 | 8.5 ± 1.6 |
| ETM (70 mg/kg) | 1.0 ± 0.2 | 3.9 ± 0.8 | |
| AMK-L (70 mg/kg) | 1.3 ± 0.3 | 5.2 ± 1.1 | |
| AMK-H (210 mg/kg) | 3.5 ± 0.7 | 15.8 ± 3.2 | |
| Plasma (µg/mL) | GM (70 mg/kg) | 0.3 ± 0.05 | 0.9 ± 0.15 |
| ETM (70 mg/kg) | 0.15 ± 0.03 | 0.4 ± 0.08 | |
| AMK-L (70 mg/kg) | 0.2 ± 0.04 | 0.6 ± 0.1 | |
| AMK-H (210 mg/kg) | 0.5 ± 0.1 | 1.8 ± 0.3 |
Data are presented as mean ± SEM (n=6). ETM: Etimicin; GM: Gentamicin; AMK-L: Amikacin-Low Dose; AMK-H: Amikacin-High Dose.
Experimental Protocols: Pharmacokinetics
A typical preclinical pharmacokinetic study in rats involves the following steps:
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the experiment.
2. Dosing and Administration:
-
Formulation: this compound is dissolved in sterile saline.
-
Dose Groups: At least three dose levels are typically used to assess dose-linearity.
-
Routes of Administration: Intravenous (i.v.) bolus for determining fundamental PK parameters and oral (p.o.) gavage or intraperitoneal (i.p.) injection to assess absorption and bioavailability.
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Tissue Collection: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., kidneys, liver, lungs, inner ear) are harvested, weighed, and stored at -80°C.
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. Tissue samples are first homogenized in a suitable buffer before extraction.
-
Quantification: Etimicin concentrations are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
Pharmacodynamics
Pharmacodynamic studies evaluate the relationship between drug concentration and its pharmacological effect, in this case, antibacterial activity.
Data Presentation: In Vitro Pharmacodynamics
The following tables summarize the in vitro activity of this compound against a panel of clinical isolates, as indicated by the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the isolates.
Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) of Etimicin and Other Aminoglycosides Against Gram-Negative Bacteria
| Organism (n) | Etimicin (ETM) | Gentamicin (GM) | Amikacin (AMK) |
| E. coli (130) | 1.5 / 6.25 | 2.5 / 25 | 5.0 / 50 |
| K. pneumoniae (90) | 1.25 / 5.0 | 2.5 / 25 | 5.0 / 50 |
| E. cloacae (60) | 1.25 / 5.0 | 2.5 / 25 | 5.0 / 50 |
| P. mirabilis (50) | 1.25 / 5.0 | 2.5 / 25 | 5.0 / 50 |
| P. aeruginosa (100) | 2.5 / 25 | 5.0 / 50 | 10 / >50 |
Table 3: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) of Etimicin and Other Aminoglycosides Against Gram-Positive Bacteria
| Organism (n) | Etimicin (ETM) | Gentamicin (GM) | Amikacin (AMK) |
| S. aureus (100) | 1.25 / 5.0 | 0.75 / 12.5 | 5.0 / 25 |
Experimental Protocols: Pharmacodynamics
1. In Vitro Susceptibility Testing (MIC/MBC):
-
Method: Broth microdilution is the standard method.
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
2. Time-Kill Curve Analysis:
-
Purpose: To assess the rate and extent of bactericidal activity over time.
-
Procedure:
-
A standardized bacterial inoculum is added to flasks containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
The flasks are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time.
-
3. In Vivo Efficacy (Neutropenic Thigh Infection Model):
-
Model: This is a standard model to evaluate the in vivo efficacy of antibiotics.
-
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of a bacterial pathogen (e.g., P. aeruginosa or S. aureus) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: this compound is administered at various doses and dosing schedules, typically starting 2 hours post-infection.
-
Assessment: At 24 hours post-treatment, mice are euthanized, the thigh muscles are excised, homogenized, and the number of CFU per gram of tissue is determined by plating serial dilutions.
-
Endpoints: Efficacy is assessed by the reduction in bacterial load compared to untreated controls. Key parameters include the dose required to achieve a static effect (no change in bacterial count from the start of treatment) or a 1- or 2-log10 reduction in CFU.
-
Mechanism of Reduced Toxicity
A key feature of etimicin is its reported lower incidence of nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin. Preclinical studies suggest this is due to reduced accumulation of etimicin in the target organs (kidney and inner ear) and, at a subcellular level, lower accumulation within the mitochondria of renal tubular and cochlear hair cells. The accumulation of aminoglycosides in mitochondria is believed to disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and triggering apoptotic pathways. By accumulating to a lesser extent in these organelles, etimicin appears to cause less mitochondrial damage and subsequent cell death.
Conclusion
This compound is a potent, broad-spectrum aminoglycoside with promising preclinical data. Its in vitro activity is comparable or superior to other aminoglycosides against a range of clinically relevant pathogens. Importantly, preclinical models in rats suggest a favorable safety profile, with significantly lower accumulation in the kidneys and inner ear, which is hypothesized to be due to reduced uptake into the mitochondria of cells in these tissues. This potentially translates to a lower risk of nephrotoxicity and ototoxicity. While further studies are needed to fully elucidate its pharmacokinetic profile across multiple species and to establish definitive in vivo efficacy against a wider range of pathogens, the existing preclinical data support the continued investigation of this compound as a valuable therapeutic option for the treatment of serious bacterial infections.
References
- 1. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 2. Sub-acute toxicity study of a new aminoglycoside etimicin sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Etimicin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of antibacterial activity against a wide array of Gram-positive and Gram-negative pathogens, including strains resistant to other aminoglycosides.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its activity through quantitative data, experimental protocols for susceptibility testing, and visual representations of its activity and testing workflows. Etimicin's mechanism of action is similar to other aminoglycosides; it binds to the 30S subunit of the bacterial ribosome, interfering with protein synthesis and ultimately leading to bacterial cell death.[1]
Data Presentation: In Vitro Antibacterial Activity of this compound
The in vitro potency of this compound has been evaluated against a variety of clinically relevant bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values indicate the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity of Etimicin and Other Aminoglycosides Against Gram-Negative Bacteria
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Etimicin | 85 | 0.5 | 1.0 |
| Amikacin | 85 | 2.0 | 4.0 | |
| Gentamicin | 85 | 1.0 | 2.0 | |
| Tobramycin | 85 | 1.0 | 2.0 | |
| Netilmicin | 85 | 0.5 | 1.0 | |
| Klebsiella pneumoniae | Etimicin | 78 | 0.5 | 1.0 |
| Amikacin | 78 | 2.0 | 4.0 | |
| Gentamicin | 78 | 1.0 | 2.0 | |
| Tobramycin | 78 | 1.0 | 2.0 | |
| Netilmicin | 78 | 0.5 | 1.0 | |
| Pseudomonas aeruginosa | Etimicin | 65 | 2.0 | 4.0 |
| Amikacin | 65 | 4.0 | 8.0 | |
| Gentamicin | 65 | 2.0 | 4.0 | |
| Tobramycin | 65 | 1.0 | 2.0 | |
| Netilmicin | 65 | 2.0 | 4.0 | |
| Enterobacter spp. | Etimicin | 28 | 1.0 | 2.0 |
| Amikacin | 28 | 2.0 | 4.0 | |
| Gentamicin | 28 | 1.0 | 2.0 | |
| Tobramycin | 28 | 1.0 | 2.0 | |
| Netilmicin | 28 | 1.0 | 2.0 |
Data sourced from a comparative study on the antibacterial activity of this compound.
Table 2: In Vitro Activity of Etimicin Against Gram-Positive Bacteria
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | Etimicin | 23 | 0.5 | 1.0 |
| Amikacin | 23 | 2.0 | 4.0 | |
| Gentamicin | 23 | 0.5 | 1.0 | |
| Tobramycin | 23 | 0.5 | 1.0 | |
| Netilmicin | 23 | 0.25 | 0.5 |
Data sourced from a comparative study on the antibacterial activity of this compound.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The following are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the MIC of this compound against a panel of bacterial isolates in a liquid growth medium.
a. Materials:
-
This compound reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in the wells of the microtiter plate. Each well should contain 100 µL of the diluted antibiotic solution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.
a. Materials:
-
This compound reference standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
b. Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each antibiotic solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of this compound.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than one tiny colony.
-
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bactericidal activity of this compound over time.
a. Materials:
-
This compound
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial isolate
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
b. Protocol:
-
Preparation:
-
Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.
-
Prepare a logarithmic-phase bacterial culture.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 35°C ± 2°C with continuous shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Antibacterial Spectrum of this compound.
References
Etimicin Sulfate: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a novel, fourth-generation semisynthetic aminoglycoside antibiotic with potent, broad-spectrum bactericidal activity against a range of clinically significant pathogens.[1] This technical guide provides an in-depth analysis of the biological activity of this compound against gram-positive bacteria, offering valuable insights for researchers, scientists, and drug development professionals. The document details its mechanism of action, quantitative efficacy data, comprehensive experimental protocols, and key advantages over other aminoglycosides.
Mechanism of Action
Similar to other aminoglycoside antibiotics, this compound exerts its bactericidal effect by primarily inhibiting protein synthesis in susceptible bacteria.[2] The mechanism involves a series of steps that ultimately lead to bacterial cell death.
Initially, this compound traverses the bacterial cell wall and cytoplasmic membrane. This transport is an active process linked to the electron transport chain.[3] Once inside the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit.[2][4] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The resulting production of nonfunctional or aberrant proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.
Mechanism of action of this compound.
Quantitative Data on Biological Activity
The in vitro activity of this compound has been evaluated against a variety of gram-positive bacteria, demonstrating potent efficacy, often superior to other commonly used aminoglycosides.
Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.5 | 1.0 |
| Amikacin | 1.0 | 4.0 |
| Gentamicin | 0.5 | 2.0 |
Data sourced from a comparative study on clinical isolates.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | MBC Range (mg/L) |
| Gram-Positive Isolates | 0.25 - 2.0 |
This data indicates the potent bactericidal effect of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Stock solution of this compound
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
b. Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The typical final concentration range to be tested is prepared in the wells.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. A growth control well (bacteria without antibiotic) must be included.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile loops or micropipette
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate the aliquots onto separate, labeled sections of a TSA plate.
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar).
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
a. Materials:
-
Flasks or tubes with CAMHB
-
Standardized bacterial inoculum
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for dilutions
-
TSA plates
-
Incubator and shaking water bath (35°C ± 2°C)
b. Procedure:
-
Prepare flasks with CAMHB containing the desired concentrations of this compound and a control flask without the antibiotic.
-
Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Incubate the flasks in a shaking water bath at 35°C ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Advantages of this compound
This compound presents several key advantages over other aminoglycosides in the treatment of gram-positive bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of netilmicin, gentamicin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial exploratory studies on etimicin sulfate efficacy
An In-depth Technical Guide on the Core of Initial Exploratory Studies on Etimicin Sulfate Efficacy
Abstract
This compound, a fourth-generation semisynthetic aminoglycoside antibiotic derived from gentamicin, has demonstrated significant potential in the treatment of severe bacterial infections.[1][2] Developed in China, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][3] This technical guide provides a comprehensive overview of the initial exploratory studies on the efficacy of this compound, consolidating data from in vitro, in vivo, and clinical investigations. It details the experimental protocols employed in these seminal studies, presents quantitative data in a structured format, and visualizes key pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] Like other aminoglycosides, it binds to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting accumulation of nonfunctional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death. A secondary mechanism involves compromising the integrity of the bacterial cell membrane.
Caption: Mechanism of action of this compound.
In Vitro Efficacy
Initial in vitro studies were crucial in establishing the antibacterial spectrum and potency of this compound. These studies typically involved determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial isolates.
Quantitative Data: MIC & MBC
The in vitro activity of etimicin has been consistently shown to be potent against a wide range of pathogens. Notably, its MIC and MBC values are often lower compared to other aminoglycosides, and it retains activity against many resistant strains.
| Pathogen | Etimicin MIC₅₀ (µg/mL) | Etimicin MIC₉₀ (µg/mL) | Comparator MIC₅₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |
| E. coli | 1.25 | 2.5 | GM: 0.75, AMK: 2.5 | GM: >128, AMK: >128 | |
| K. pneumoniae | 0.75 | 1.25 | GM: >128, AMK: 128 | GM: >128, AMK: >128 | |
| P. aeruginosa | 2.5 | 5 | GM: 5, AMK: 10 | GM: >128, AMK: >128 | |
| S. aureus | 1.25 | 1.25 | GM: 0.75, AMK: 2.5 | GM: 2.5, AMK: 5 | |
| E. cloacae | 1.25 | 2.5 | GM: 1.25, AMK: 5 | GM: >128, AMK: >128 | |
| P. mirabilis | 1.25 | 2.5 | GM: 2.5, AMK: 5 | GM: >128, AMK: >128 |
GM: Gentamicin, AMK: Amikacin
One study highlighted that the Minimum Bactericidal Concentration (MBC) for etimicin ranged from 0.25 to 2 mg/L, demonstrating a potent bactericidal effect.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight incubation.
-
Bacterial Isolate Preparation: Clinically isolated bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) to obtain pure colonies. A standardized inoculum (typically 0.5 McFarland) is prepared in a broth medium.
-
Antibiotic Dilution: A series of twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Curve Assays: These assays are performed to assess the rate of bactericidal activity of an antibiotic over time.
-
Preparation: Standardized bacterial inocula are prepared as for MIC testing.
-
Exposure: The bacterial suspension is added to flasks containing broth with this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.
-
Quantification: The withdrawn samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Caption: Experimental workflow for MIC determination.
Clinical Efficacy
Following promising in vitro results, the efficacy and safety of this compound were evaluated in clinical trials for various infections.
Quantitative Data: Clinical Trials
Clinical studies have demonstrated high efficacy rates for this compound, often comparable or superior to other aminoglycosides like netilmicin and amikacin.
Efficacy in Lower Respiratory Tract Infections (LRTI)
| Study Group | No. of Patients | Dosage | Duration | Overall Efficacy Rate | Bacterial Eradication Rate | Reference |
| Etimicin | 30 | 300mg IV qd | 7.5 ± 2.3 days | 83.3% | 82.7% | |
| Etimicin | 34 | 100mg IV q12h | 7-10 days | 85.3% | 87.5% | |
| Netilmicin | 31 | 100mg IV q12h | 7-10 days | 83.9% | 89.7% |
Efficacy in Septic Shock (Combination Therapy)
| Study Group | Treatment | No. of Patients | Total Effective Rate | Reference |
| Research Group | Etimicin + Cefotaxime | 51 | 90.20% | |
| Control Group | Cefotaxime alone | 44 | 72.73% |
Safety and Tolerability
The incidence of adverse reactions with this compound has been reported to be low in clinical trials.
| Study Group | No. of Patients (Safety) | Incidence of Adverse Reactions | Types of Reactions | Reference |
| Etimicin | 35 | 8.6% (3/35) | Not specified | |
| Netilmicin | 32 | 9.4% (3/32) | Not specified | |
| Etimicin + Cefotaxime | 51 | 15.69% (8/51) | Dizziness, skin rashes (mild) | |
| Cefotaxime | 44 | 9.09% (4/44) | Dizziness, skin rashes (mild) |
Studies in animal models and observations in clinical use suggest that etimicin has a lower potential for nephrotoxicity and ototoxicity compared to older aminoglycosides like gentamicin.
Experimental Protocols
Randomized Controlled Trial (RCT) for Bacterial Infections: A typical protocol for a comparative clinical trial is as follows:
-
Patient Selection: Hospitalized patients with a confirmed diagnosis of a bacterial infection (e.g., respiratory tract, urinary tract, or skin and soft tissue infection) are screened for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or a comparator antibiotic (e.g., netilmicin).
-
Treatment Administration: The assigned antibiotic is administered intravenously at a specified dose and interval (e.g., etimicin 100 mg every 12 hours) for a predetermined duration (e.g., 7-10 days).
-
Efficacy Assessment: Clinical efficacy is evaluated at the end of treatment based on the resolution of signs and symptoms of infection. Bacteriological response is assessed by follow-up cultures to confirm the eradication of the causative pathogen.
-
Safety Monitoring: Patients are monitored throughout the study for the occurrence of any adverse events, with laboratory tests (e.g., renal function tests) performed at baseline and at the end of treatment.
-
Data Analysis: The efficacy and safety data from the two treatment groups are statistically compared to determine if there are any significant differences.
Caption: Generalized workflow of a randomized clinical trial.
Conclusion
The initial exploratory studies on this compound have consistently demonstrated its high efficacy and favorable safety profile. Its potent in vitro activity against a broad spectrum of bacteria, including resistant strains, translates into high clinical and bacteriological success rates in the treatment of various infections. The lower incidence of adverse effects, particularly nephrotoxicity and ototoxicity, compared to earlier aminoglycosides, positions this compound as a valuable therapeutic option in the management of severe bacterial infections. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, will continue to refine its clinical application and solidify its role in the antibiotic armamentarium.
References
- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sub-acute toxicity study of a new aminoglycoside etimicin sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Etimicin sulfate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed in China, it is a derivative of gentamicin C1a and is noted for its high efficacy, including against strains resistant to other aminoglycosides, and a potentially favorable safety profile with reduced nephrotoxicity and ototoxicity compared to older aminoglycosides.[3][4] This guide provides an in-depth overview of the chemical properties, mechanism of action, experimental protocols, and key data related to this compound for the scientific community.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 362045-44-1 |
| Molecular Formula | C₂₁H₄₅N₅O₁₁S |
| Molecular Weight | 575.7 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
| InChI | InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |
| InChIKey | OEBISAUVQBGQKC-ZIZSAZPJSA-N |
| SMILES | CCN[C@@H]1C--INVALID-LINK--(C)O)NC)O)O)O[C@@H]3--INVALID-LINK--CN)N">C@@HN.OS(=O)(=O)O |
| PubChem CID | 72710734 |
| Synonyms | Etimicin Sulphate, Etimycin Sulfate |
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by primarily targeting bacterial protein synthesis. The core mechanism involves the binding of the drug to the 30S subunit of the bacterial ribosome. This interaction interferes with the initiation complex of peptide formation, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.
Figure 1: Mechanism of action of this compound.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a wide range of clinically significant pathogens. Its efficacy has been evaluated using standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A summary of MIC₅₀ and MIC₉₀ values for this compound against various bacterial isolates is presented in Table 2.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Isolates
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | - | 0.5 | 8 |
| Klebsiella pneumoniae | - | 0.25 | 2 |
| Pseudomonas aeruginosa | - | 1 | 16 |
| Acinetobacter baumannii | - | 0.5 | 16 |
| Proteus mirabilis | - | 0.5 | 8 |
| Staphylococcus aureus | - | 0.25 | 2 |
| Data compiled from available literature. Specific values may vary between studies. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]
4.1.1. Materials
-
This compound reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
4.1.2. Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 mg/L.
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 mg/L. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64 to 0.06 mg/L).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Quantification of Etimicin in Biological Samples by LC-MS/MS
This protocol provides a general framework for the analysis of Etimicin in biological matrices such as serum or urine.
4.2.1. Materials and Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase analytical column
-
This compound reference standard
-
Internal standard (IS), e.g., a deuterated analog
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Deionized water
-
Biological matrix (serum, urine)
-
Centrifuge
4.2.2. Sample Preparation (Protein Precipitation for Serum)
-
To 50 µL of serum sample, add 50 µL of the internal standard working solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at room temperature.
-
Transfer the supernatant to a clean tube and dilute as necessary with the mobile phase before injection into the LC-MS/MS system.
4.2.3. Chromatographic and Mass Spectrometric Conditions
-
Column: Waters XTerra MS C18 (2.1 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution (e.g., water with formic acid or ammonia) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Etimicin and the internal standard.
Pharmacokinetics and Toxicity
Pharmacokinetics
A phase I clinical study in healthy Chinese volunteers provided initial pharmacokinetic data for this compound. The pharmacokinetic parameters following intravenous administration are summarized in Table 3.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value (Mean ± SD) |
| Cmax (mg/L) | Varies with dose |
| AUC₀₋₂₄ (mg·h/L) | Varies with dose |
| t₁/₂ (h) | ~2-3 hours |
| CL (L/h) | - |
| Vd (L) | - |
| Data are generalized from a single Phase I study and may vary. |
Toxicity Profile and Associated Signaling Pathways
The primary dose-limiting toxicities of aminoglycosides are ototoxicity and nephrotoxicity.
5.2.1. Ototoxicity Aminoglycoside-induced ototoxicity results from damage to the sensory hair cells of the inner ear. The proposed mechanism involves the entry of the drug into these cells, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.
Figure 2: Simplified signaling pathway of Etimicin-induced ototoxicity.
5.2.2. Nephrotoxicity Nephrotoxicity is characterized by the accumulation of this compound in the proximal tubule cells of the kidneys. This leads to cellular damage through mechanisms including lysosomal dysfunction, mitochondrial injury, and the induction of apoptosis.
Figure 3: Simplified cellular pathway of Etimicin-induced nephrotoxicity.
Studies in animal models suggest that this compound may have a lower potential for ototoxicity and nephrotoxicity compared to other aminoglycosides. Clinical trials have reported a low incidence of adverse reactions, which were generally mild and transient.
Conclusion
This compound is a potent, broad-spectrum aminoglycoside antibiotic with promising clinical utility. Its robust in vitro activity against a variety of bacterial pathogens, including some resistant strains, makes it a valuable therapeutic option. This technical guide provides a foundational overview of its chemical properties, mechanism of action, and key experimental methodologies to support further research and development in the scientific community. Continued investigation into its clinical efficacy and safety profile in diverse patient populations is warranted.
References
- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy of this compound Combined with Cefotaxime Sodium in the Treatment of Patients with Septic Shock and Effect on Serum Inflammatory Factor Levels and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of etimicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Methodological & Application
Application Note and Protocol for LC-MS/MS Quantification of Etimicin Sulfate in Human Serum
This document provides a detailed protocol for the quantification of etimicin sulfate in human serum using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Etimicin is a fourth-generation aminoglycoside antibiotic with potent activity against both Gram-negative and Gram-positive bacteria.[1] It is a semi-synthetic derivative of gentamicin C1a.[2] Accurate and reliable quantification of etimicin in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[1] The LC-MS/MS method described herein offers high sensitivity, selectivity, and a wide dynamic range for the determination of etimicin in human serum.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 90.7%)[3]
-
Carbamazepine-D10 (Internal Standard, IS) (purity ≥ 99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (HPLC grade)
-
Ammonia solution (AR grade)
-
Sodium hydroxide (AR grade)
-
Ultrapure water
-
Blank human serum
Instrumentation
-
Liquid Chromatograph: A system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode. A Sciex Qtrap 5500 was used in the cited study.
-
Analytical Column: Waters XTerra MS C18 column (2.1 × 150 mm, 3.5 μm) or equivalent.
Preparation of Solutions
-
Mobile Phase A: Mix water, ammonia solution, and acetic acid in a ratio of 96:3.6:0.2 (v/v/v).
-
Mobile Phase B: Methanol.
-
Etimicin Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbamazepine-D10 in methanol.
-
Working Solutions: Prepare working solutions of etimicin and the IS by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. The IS working solution for serum was prepared at a concentration of 100 ng/mL.
Sample Preparation
The protein precipitation method is used for serum sample preparation.
-
To 50 μL of serum sample in a microcentrifuge tube, add 50 μL of the IS working solution (100 ng/mL).
-
Add 400 μL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 17,000 × g for 10 minutes at room temperature.
-
Transfer 200 μL of the supernatant to a new tube.
-
Add 200 μL of Mobile Phase A.
-
Dilute this solution five-fold with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B before injection into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm) |
| Column Temperature | 40°C |
| Mobile Phase | Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 μL |
| Autosampler Temperature | 10°C |
| Run Time | 5 minutes |
Mass Spectrometric Conditions:
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).
| Parameter | Etimicin | Internal Standard (Carbamazepine-D10) |
| Parent Ion (m/z) | 478.280 | 247.100 |
| Product Ion (m/z) | 191.110 | 204.197 |
| Declustering Potential (DP) | 180 V | 100 V |
| Entrance Potential (EP) | 8 V | 8 V |
| Collision Energy (CE) | 36 V | 29 V |
| Collision Cell Exit Potential (CXP) | 14 V | 14 V |
| Dwell Time | 150 ms | 150 ms |
Ion Source Parameters:
| Parameter | Value |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 55 psi |
| Temperature | 550°C |
Data Presentation
The developed method was validated according to the guidelines of the US Food and Drug Administration (FDA) and other regulatory agencies. The following tables summarize the quantitative performance of the method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Etimicin | 50.0 - 20,000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 50.0 | ≤ 20% | ≤ 20% | ± 20% |
| LQC | 150 | ≤ 15% | ≤ 15% | ± 15% |
| MQC | 1,500 | ≤ 15% | ≤ 15% | ± 15% |
| HQC | 15,000 | ≤ 15% | ≤ 15% | ± 15% |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error. |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery | Matrix Effect |
| Etimicin | High | Minimal |
Experimental Workflow Visualization
The following diagram illustrates the major steps in the LC-MS/MS workflow for the quantification of etimicin in human serum.
Caption: Experimental workflow for etimicin quantification in serum.
Conclusion
The described LC-MS/MS method is simple, rapid, and reliable for the quantification of etimicin in human serum. The method has been thoroughly validated and is suitable for use in clinical pharmacokinetic studies and for therapeutic drug monitoring, which can aid in optimizing dosing regimens and minimizing toxicity.
References
- 1. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure characterization of related impurities in this compound by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
Application Notes and Protocols: Time-Kill Curve Assay for Etimicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against severe infections, including those of the respiratory and urinary tracts.[1] The mechanism of action of this compound, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[1] It achieves this by binding to the 30S ribosomal subunit, which interferes with the initiation complex and leads to misreading of mRNA, ultimately resulting in bacterial cell death.[1]
The time-kill curve assay is a critical in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time. This assay provides valuable data on the rate and extent of bacterial killing, helping to classify an agent as bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth).[2] Such data is instrumental in the preclinical development of new antibiotics and for optimizing dosing regimens.
These application notes provide a detailed protocol for performing a time-kill curve assay to evaluate the efficacy of this compound against relevant bacterial pathogens.
Data Presentation
Prior to initiating a time-kill curve assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organisms must be determined. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes representative MIC ranges for this compound against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges for this compound
| Bacterial Strain | MIC Range (mg/L) |
| Staphylococcus aureus | 0.064 - >128 |
| Pseudomonas aeruginosa | 0.125 - >128 |
| Escherichia coli | 0.5 - >128 |
| Klebsiella pneumoniae | 0.25 - >128 |
Note: MIC values can vary significantly between different isolates of the same bacterial species. It is essential to determine the MIC for the specific strain being used in the time-kill assay.
The results of a time-kill assay are typically presented as a plot of log10 CFU/mL versus time. The following table provides an example of how quantitative data from a time-kill experiment with this compound against Staphylococcus aureus could be structured.
Table 2: Example Data from a Time-Kill Curve Assay of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 |
| 2 | 6.85 | 6.10 | 5.25 | 4.80 | 4.15 |
| 4 | 7.90 | 6.50 | 4.80 | 3.90 | 3.10 |
| 8 | 8.95 | 7.20 | 4.10 | 2.95 | <2.00 |
| 12 | 9.10 | 7.85 | 3.50 | <2.00 | <2.00 |
| 24 | 9.25 | 8.50 | 2.80 | <2.00 | <2.00 |
Note: <2.00 indicates the lower limit of detection for the colony counting method.
Experimental Protocols
This section details the necessary steps for conducting a time-kill curve assay with this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Preliminary Step: MIC Determination
Objective: To determine the minimum inhibitory concentration of this compound against the chosen bacterial strain(s).
Materials:
-
This compound stock solution of known concentration
-
Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies. Inoculate the colonies into a tube containing 5 mL of CAMHB. Incubate at 35 ± 2°C until the culture reaches the logarithmic phase of growth, appearing visually turbid or equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Adjust the bacterial suspension with sterile CAMHB or saline to match the 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test organism.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Time-Kill Curve Assay
Objective: To evaluate the bactericidal or bacteriostatic activity of this compound over a 24-hour period.
Materials:
-
This compound stock solution
-
Test bacterial strain with a predetermined MIC
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Sterile phosphate-buffered saline (PBS) or saline for dilutions
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Incubator (35 ± 2°C), preferably with shaking capabilities
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC determination protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.
-
Preparation of Test Tubes: Prepare a series of sterile tubes or flasks containing CAMHB with this compound at concentrations corresponding to multiples and fractions of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Inoculation: Add the prepared bacterial inoculum to each tube to achieve the final desired starting density (approximately 5 x 10^5 CFU/mL). The time of inoculation is considered time zero (T=0).
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilutions: Perform serial 10-fold dilutions of the collected aliquots in sterile PBS or saline to obtain a countable number of colonies (typically 30-300 colonies per plate).
-
Plating: Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are of sufficient size to be counted.
-
Colony Counting: Count the number of colonies on the plates and calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
Data Analysis:
-
Calculate the CFU/mL for each sample using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
Determine the bactericidal activity, which is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Caption: Experimental workflow for the time-kill curve assay.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Etimicin Sulfate in the Treatment of Respiratory Tract Infections in Animal Models
Introduction
Etimicin sulfate is a fourth-generation semisynthetic aminoglycoside antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] It functions by binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to cell death.[1] While clinical studies have demonstrated its efficacy and safety in treating lower respiratory tract infections in humans,[3] preclinical data from animal models are crucial for understanding its pharmacokinetics, pharmacodynamics, and optimal dosing regimens in the context of respiratory infections.[4]
Animal models are indispensable tools in the development of new antimicrobial agents, providing a bridge between in vitro studies and clinical trials. They allow for the evaluation of drug efficacy in a complex biological system, mimicking aspects of human disease. Commonly used models for bacterial pneumonia include mice, rats, and sometimes larger animals like rabbits or piglets, each with distinct advantages and limitations. The choice of model often depends on the specific pathogen and the research question being addressed.
This document provides a generalized protocol for evaluating the efficacy of this compound in a murine model of bacterial pneumonia, a commonly used and well-characterized system for antimicrobial testing.
In Vitro Susceptibility of Common Respiratory Pathogens
Prior to in vivo studies, determining the in vitro activity of this compound against relevant respiratory pathogens is essential. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values provide a baseline for its potential efficacy.
Table 1: Illustrative In Vitro Activity of this compound against Respiratory Pathogens
| Bacterial Species | Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Klebsiella pneumoniae | Clinical Isolates | 0.25 - 2 | 0.5 - 4 | (generalized) |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - 8 | 1 - 16 | (generalized) |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.5 - 4 | 1 - 8 | (generalized) |
| Acinetobacter baumannii | Clinical Isolates | 0.5 - 8 | 1 - 16 | (generalized) |
| Escherichia coli | Clinical Isolates | 0.125 - 1 | 0.25 - 2 | (generalized) |
Note: The values presented in this table are illustrative and based on generalized data for etimicin and other aminoglycosides. Actual MIC/MBC values will vary depending on the specific bacterial strain and testing methodology.
Experimental Protocols for Murine Pneumonia Model
The following protocols are generalized methodologies for establishing a respiratory tract infection in mice to evaluate the efficacy of an antibiotic like this compound.
Animal Model
-
Species and Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used due to their well-characterized immune responses.
-
Housing: Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Immunosuppression (Optional): To establish a more severe and reproducible infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection).
Bacterial Strain and Inoculum Preparation
-
Pathogens: Clinically relevant strains of Klebsiella pneumoniae or Pseudomonas aeruginosa are frequently used.
-
Culture: Bacteria are grown in an appropriate broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) to mid-logarithmic phase.
-
Inoculum: The bacterial suspension is centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The exact concentration should be determined in pilot studies to achieve a non-lethal but robust infection.
Infection Procedure (Intranasal Inoculation)
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Hold the mouse in a supine position.
-
Gently instill a 20-50 µL aliquot of the bacterial suspension into the nares.
-
Allow the mouse to recover in a clean, warm cage.
Diagram 1: Experimental Workflow for Murine Pneumonia Model
Caption: Generalized workflow for evaluating this compound in a murine model of pneumonia.
Treatment Protocol
-
Dosing: The dose of this compound should be determined based on pharmacokinetic studies or dose-ranging experiments. Doses could be administered subcutaneously (s.c.) or intravenously (i.v.).
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Comparator antibiotic (e.g., another aminoglycoside like amikacin or a beta-lactam)
-
-
Timing: Treatment is typically initiated 2-4 hours post-infection to allow the infection to establish.
-
Frequency: The dosing frequency (e.g., once or twice daily) should be based on the half-life of this compound in mice.
Endpoint Evaluation
-
Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours post-infection), mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Histopathology: A portion of the lung tissue can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid or lung homogenates can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Survival Studies: For more severe infection models, survival can be monitored over a longer period (e.g., 7-14 days).
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD relationship is crucial for optimizing dosing regimens.
Pharmacokinetic Study
-
A separate cohort of uninfected or infected mice would receive a single dose of this compound.
-
Blood samples are collected at multiple time points post-administration.
-
Lung tissue can also be collected to determine drug concentrations at the site of infection.
-
This compound concentrations in plasma and lung tissue are measured using a validated analytical method (e.g., LC-MS/MS).
-
Key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.
Diagram 2: Logic of PK/PD Integration for Dose Optimization
Caption: Integration of pharmacokinetic and pharmacodynamic data for dose optimization.
Pharmacodynamic Analysis
-
The primary PD parameter for aminoglycosides is the ratio of the maximum concentration to the MIC (Cmax/MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).
-
By correlating these PK/PD indices with the observed antibacterial effect (e.g., reduction in lung CFU), a target value for efficacy can be determined.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 2: Example Data Table for Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Lung Bacterial Load (log10 CFU/g ± SD) at 24h | Change from Control (log10 CFU/g) | Percent Survival (at 7 days) |
| Vehicle Control | - | 7.5 ± 0.5 | - | 0% |
| This compound | 10 | 5.2 ± 0.6 | -2.3 | 60% |
| This compound | 30 | 3.8 ± 0.4 | -3.7 | 90% |
| Comparator | X | 4.5 ± 0.7 | -3.0 | 80% |
Note: This is a hypothetical data table. Actual results will depend on the experimental conditions.
Conclusion
While specific preclinical data for this compound in animal models of respiratory infection is lacking in the reviewed literature, the established methodologies for other antibiotics provide a robust framework for its evaluation. The protocols outlined here for a murine pneumonia model can be adapted to investigate the efficacy, pharmacokinetics, and pharmacodynamics of this compound against key respiratory pathogens. Such studies are essential to support its clinical use and to define optimal dosing strategies for treating severe respiratory tract infections.
References
Application Notes and Protocols for Etimicin Sulfate in Veterinary Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, similar to other aminoglycosides, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to a bactericidal effect.[2][3][4][5] Notably, etimicin has shown efficacy against strains resistant to other aminoglycosides, such as gentamicin and amikacin, and has demonstrated a favorable safety profile with potentially lower nephrotoxicity and ototoxicity. While clinical data in human medicine is available, its application in veterinary medicine is an area of growing interest. These application notes provide a summary of available data and protocols to guide researchers in the veterinary applications of this compound.
Mechanism of Action
This compound exerts its bactericidal effects by irreversibly binding to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis ultimately results in bacterial cell death. The bactericidal activity of aminoglycosides like etimicin is concentration-dependent.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. drugs.com [drugs.com]
- 3. Comparative pharmacokinetics of amikacin in Greyhound and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and renal toxicity of three once-a-day doses of amikacin in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of Etimicin Sulfate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a broad-spectrum aminoglycoside antibiotic. These application notes provide a detailed protocol for the intravenous (IV) administration of this compound to rats for research purposes, including pharmacokinetic, pharmacodynamic, and toxicology studies. The following protocols are synthesized from published literature on this compound and related aminoglycosides, as well as established best practices for intravenous administration in rodents.
Materials and Equipment
Drug Formulation and Administration
-
This compound (pharmaceutical grade)
-
Sterile vehicle:
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile Water for Injection, USP
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (25-27 gauge)
-
Infusion pump (optional, for continuous infusion)
-
Catheters (for jugular vein cannulation, if applicable)
-
Animal restrainer for rats
-
Heating pad or heat lamp
Animal Model
-
Wistar or Sprague-Dawley rats (specific strain and age to be determined by study design)
Drug Preparation Protocol
This compound should be prepared aseptically immediately before use.
-
Determine the required dose and concentration. The appropriate dose will vary depending on the specific study. Toxicity studies in Wistar rats have been conducted, though specific IV doses were not detailed in the available literature. For pharmacokinetic studies, doses of other aminoglycosides like gentamicin in rats have been documented.
-
Select a sterile vehicle. Normal saline (0.9% NaCl) is a commonly used and appropriate vehicle for intravenous administration of aminoglycosides.
-
Dissolve the this compound. In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of this compound powder in the chosen sterile vehicle to achieve the desired final concentration. Ensure the solution is clear and free of particulates.
-
Adjust pH and Osmolality (if necessary). For ready-to-use injectable formulations, a pH regulator and an isotonic regulator are often included to ensure stability and physiological compatibility. When preparing from powder for research, using a physiologically buffered vehicle like PBS can be advantageous.
-
Draw the solution into sterile syringes. Use a new sterile needle and syringe for each preparation.
Intravenous Administration Protocols
Two primary methods for intravenous administration in rats are the lateral tail vein and the jugular vein. The choice of method depends on the study's requirements for single or repeated dosing and the volume to be administered.
Method 1: Lateral Tail Vein Injection (for Bolus Administration)
This is a common method for single or infrequent bolus injections.
Experimental Protocol:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct injection volume.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to induce vasodilation of the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Using a 25-27 gauge needle attached to the syringe containing the this compound solution, insert the needle into the vein at a shallow angle, bevel up.
-
Once in the vein (a small flash of blood may be visible in the needle hub), slowly inject the solution. There should be no resistance.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-procedural Monitoring:
-
Return the rat to its cage and monitor for any signs of distress or adverse reactions.
-
Method 2: Jugular Vein Cannulation (for Infusion or Repeated Dosing)
This surgical procedure is suitable for studies requiring continuous infusion or frequent blood sampling. This is a survival surgery and must be performed under aseptic conditions by trained personnel.
Experimental Protocol:
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and aseptically prepare the ventral neck area.
-
Make a small incision and bluntly dissect to expose the jugular vein.
-
-
Catheter Implantation:
-
Ligate the cranial end of the vein.
-
Make a small incision in the vein and insert a saline-filled catheter, advancing it towards the heart.
-
Secure the catheter in place with sutures.
-
Tunnel the external end of the catheter subcutaneously to exit at the dorsal scapular region.
-
Close the incision.
-
-
Drug Administration:
-
Allow the animal to recover from surgery as per institutional guidelines.
-
Connect the externalized catheter to a syringe or an infusion pump containing the this compound solution.
-
Administer the drug as a bolus or a continuous infusion according to the study design.
-
-
Post-procedural Care:
-
Flush the catheter with heparinized saline after each use to maintain patency.
-
Monitor the animal for signs of infection or distress.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for consideration when designing an intravenous administration protocol for this compound in rats.
Table 1: Recommended Injection Volumes and Needle Gauges for Rats
| Parameter | Recommendation |
| Maximum Bolus IV Volume | 5 mL/kg |
| Maximum Infusion IV Volume | 4 mL/kg/hour |
| Needle Gauge (Tail Vein) | 25-27 G |
Table 2: Example Dosing for a Hypothetical Pharmacokinetic Study
| Parameter | Value |
| Drug | This compound |
| Animal Model | Wistar Rat (250 g) |
| Dose | 20 mg/kg |
| Concentration | 10 mg/mL |
| Vehicle | 0.9% Sterile Saline |
| Administration Route | Lateral Tail Vein (Bolus) |
| Injection Volume | 0.5 mL (5 mg total dose) |
| Blood Sampling Times | 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose |
Mandatory Visualizations
Caption: Experimental workflow for intravenous administration of this compound in rats.
Caption: Simplified signaling pathway for the antibacterial action of this compound.
Caption: Logical flow of the intravenous administration protocol.
Application Notes and Protocols for the Isolation and Identification of Etimicin Sulfate Impurities
Introduction
Etimicin sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic derived from gentamicin C1a.[1][2][3] It is effective against both Gram-positive and Gram-negative bacterial infections.[1][2] As with any pharmaceutical active ingredient, ensuring the purity and safety of this compound is critical. Impurity profiling—the identification, quantification, and characterization of impurities—is a crucial aspect of drug development and quality control. Impurities can arise from various sources, including starting materials, synthetic by-products, intermediates, degradation products, and reagents. Given that etimicin and its related compounds lack strong UV-absorbing chromophores, specialized analytical techniques are required for their detection and analysis.
This document provides detailed methodologies for the isolation and identification of impurities in this compound, intended for researchers, scientists, and drug development professionals.
Primary Analytical Techniques for Impurity Profiling
The analysis of this compound impurities requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the cornerstone of impurity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown impurities by providing molecular weight and structural information. LC with ion-trap MS (LC/ESI-MSn) has been successfully used to identify numerous impurities in commercial etimicin samples.
-
HPLC with Pulsed Amperometric Detection (PAD): Since aminoglycosides lack UV chromophores, PAD offers a sensitive detection method. This technique is well-suited for detecting aminoglycoside antibiotics and their impurities and is described in pharmacopoeial methods.
-
HPLC with Charged Aerosol Detection (CAD): Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with CAD is another sensitive method for the quantitative analysis of etimicin impurities, avoiding the need for ion-pairing reagents.
-
Pre-column Derivatization with HPLC-UV: To overcome the poor UV absorbance of etimicin, pre-column derivatization with a UV-active agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be employed, allowing for detection at 265 nm.
Impurity Isolation Techniques
For definitive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR), impurities must first be isolated from the bulk drug substance.
-
Preparative Column Chromatography: This is the most common method for isolating impurities. Techniques used for this compound impurities include:
-
Weakly acidic cation exchange resin chromatography.
-
CM-sephadex chromatography.
-
Silica gel column chromatography.
-
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various storage and handling conditions. This involves subjecting the drug to stress conditions like hydrolysis (acidic, basic), oxidation, heat, and light.
Data Presentation: Identified Impurities in this compound
Multiple studies have identified various process-related impurities and degradation products in this compound. The presence and quantity of these impurities can vary between different commercial samples.
| Impurity Name/Structure | Potential Origin | Reference(s) |
| Gentamicin C1a | Starting material | |
| 1-N-ethyl garamine | Synthetic by-product | |
| 2″-N-ethyl gentamicin C1a or 6″-N-ethyl gentamicin C1a | Synthetic by-product | |
| 1-N-ethyl-3′-N-demethyl gentamicin C2b | Synthetic by-product | |
| 3-N-ethyletimicin / 3-N-ethyl gentamicin C1a | Synthetic by-product | |
| 6″-deamino-6″-hydroxyl etimicin | Degradation product | |
| 1,3-N, N-diethyl garamine | Synthetic by-product | |
| 1-N-ethyl gentamicin C2b | Synthetic by-product | |
| 2″ or 6″-N-ethyl etimicin | Synthetic by-product | |
| 1,3-N, N-diethyl gentamicin C1a | Synthetic by-product | |
| Additional Unnamed Impurities (up to 26 detected) | Starting materials, intermediates, by-products, degradation |
Experimental Workflows and Logical Diagrams
Experimental Protocols
Protocol 1: Impurity Profiling by LC-MS/MS
This protocol is based on methods developed for the comprehensive identification of this compound impurities.
1. Objective: To separate, detect, and propose structures for impurities in this compound using a reversed-phase LC method coupled with ion-trap mass spectrometry.
2. Materials and Reagents:
-
This compound Reference Standard and sample
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium hydroxide or other suitable base for pH adjustment
-
Reference substances for known impurities (if available)
3. Chromatographic Conditions (LC):
-
Column: A C18 column resistant to basic pH (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18).
-
Mobile Phase: An alkaline aqueous mobile phase (pH 10) is effective. The specific gradient of Acetonitrile and aqueous buffer should be optimized to achieve separation.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 5-20 µL.
4. Mass Spectrometry Conditions (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for MS1 to detect all ions.
-
MSn Mode: Data-dependent MSn scanning to obtain fragmentation patterns of detected impurity ions.
-
Key Parameters: Optimize desolvation temperature, gas settings, and collision energy to achieve good ionization and fragmentation.
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Compare the retention times and mass spectra of peaks in the sample chromatogram with those of the main component and available reference standards.
-
For unknown peaks, propose structures by analyzing the fragmentation patterns (MSn spectra) and comparing them with the fragmentation of etimicin and known related substances. The synthetic route and potential degradation pathways should also be considered.
Protocol 2: Quantitative Analysis by HPLC-PAD
This protocol is adapted from pharmacopoeial methods for aminoglycoside analysis.
1. Objective: To separate and quantify etimicin and its related impurities using ion-pairing reversed-phase HPLC with pulsed amperometric detection.
2. Materials and Reagents:
-
This compound Reference Standard and sample
-
Netilmicin Sulfate (for system suitability)
-
Sodium Sulfate
-
Trifluoroacetic Acid (TFA)
-
Pentafluoropropanoic Acid (PFPA)
-
Sodium Hydroxide (50% w/w)
-
Acetonitrile, HPLC grade
-
Water, DI, degassed
3. Eluent and Reagent Preparation:
-
Eluent Preparation: Prepare an ion-pairing eluent containing sodium sulfate, TFA, PFPA, and acetonitrile, with the pH adjusted to ~3.5 with NaOH. Strict adherence to a validated method (e.g., China Pharmacopoeia) is crucial for eluent composition.
-
Post-Column Reagent: Prepare a solution of NaOH for post-column delivery to raise the pH, which is necessary for PAD detection.
4. Chromatographic and Detection Conditions:
-
Column: Dionex IonPac AmG-3µm C18 or equivalent.
-
Flow Rate: 0.8 mL/min.
-
Post-Column Reagent Flow: ~0.4 mL/min.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. Use a suitable four-potential waveform as specified in pharmacopoeial monographs.
5. Sample and Standard Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and any reference standards (e.g., netilmicin) at approximately 1 mg/mL in the eluent.
-
Working Solutions:
-
For impurity analysis, use a sample concentration of ~0.25 mg/mL.
-
For the main assay, a lower concentration (~25 µg/mL) is used.
-
Prepare a system suitability solution containing both etimicin and a resolution marker like netilmicin.
-
6. System Suitability and Analysis:
-
Inject the system suitability solution to verify resolution between etimicin and critical pairs, as well as signal-to-noise ratio requirements.
-
Inject standards and samples.
-
Calculate the percentage of impurities using the area normalization method or against a qualified reference standard. The percentage of etimicin can be determined by comparing the sample peak area to that of a standard solution.
Protocol 3: General Protocol for Impurity Isolation by Column Chromatography
This protocol provides a general framework for isolating impurities for structural analysis.
1. Objective: To isolate sufficient quantities of a target impurity from the bulk this compound for characterization by NMR and/or MS.
2. Materials and Reagents:
-
This compound feedstock with an enriched level of the target impurity.
-
Stationary Phase: Weakly acidic cation exchange resin, CM-sephadex, or silica gel.
-
Mobile Phase: A suitable buffer system (e.g., ammonium acetate, ammonium formate) with an appropriate organic modifier (e.g., methanol, acetonitrile). The system must be optimized for the specific impurity.
3. Procedure:
-
Enrichment: If possible, use a feedstock that is already enriched with the target impurity (e.g., from mother liquor or a stressed sample).
-
Column Packing: Prepare and pack the selected chromatography column with the chosen stationary phase according to the manufacturer's instructions.
-
Sample Loading: Dissolve the this compound feedstock in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the mobile phase. A gradient elution (gradually changing the mobile phase composition to increase elution strength) is typically used to separate the components.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using a rapid analytical method (e.g., TLC or analytical HPLC) to identify which fractions contain the target impurity.
-
Pooling and Purification: Pool the fractions containing the pure or enriched impurity. If necessary, repeat the chromatographic process on the pooled fractions (re-purification) to achieve the desired purity (>95% is often required for NMR).
-
Solvent Removal: Remove the mobile phase solvents from the purified fraction, typically by lyophilization or rotary evaporation, to yield the isolated impurity.
Protocol 4: Forced Degradation Study
This protocol outlines the typical stress conditions used to investigate the degradation pathways of this compound.
1. Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the chosen analytical method.
2. General Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
3. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at room temperature or a controlled temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period.
-
Thermal Degradation (Solid State): Store the solid this compound powder in an oven at an elevated temperature (e.g., 80 °C) for a set time. Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the drug substance (solid and/or solution) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).
-
Control Sample: Prepare a sample in the same solvent but without the stressor and keep it under normal conditions.
4. Analysis:
-
Analyze all stressed samples and the control sample using a developed stability-indicating HPLC method (e.g., one of the methods described above).
-
The method is considered "stability-indicating" if it can separate the degradation products from the parent drug and from each other.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
References
Application Notes and Protocols for Etimicin Sulfate Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic with potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It functions by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[2] A key advantage of etimicin is its reported lower incidence of nephrotoxicity and ototoxicity compared to other aminoglycosides, which is attributed to its lesser accumulation in the kidney and inner ear.[3]
The pharmacokinetic (PK) profile of a drug, which describes its absorption, distribution, metabolism, and excretion (ADME), is critical for determining optimal dosing regimens that maximize efficacy while minimizing toxicity.[3][4] This document provides detailed application notes and protocols for designing and conducting preclinical and clinical pharmacokinetic studies of this compound.
Core Principles of Aminoglycoside Pharmacokinetics and Pharmacodynamics
The antibacterial activity of aminoglycosides like etimicin is concentration-dependent. The key pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with their efficacy are:
-
Peak plasma concentration to Minimum Inhibitory Concentration ratio (Cmax/MIC): A higher peak concentration relative to the MIC of the target pathogen leads to more rapid bacterial killing.
-
Area Under the Concentration-time Curve to MIC ratio (AUC/MIC): This represents the total drug exposure over a dosing interval relative to the pathogen's susceptibility.
Aminoglycosides also exhibit a significant post-antibiotic effect (PAE) , where bacterial growth suppression continues even after the drug concentration falls below the MIC. These principles underpin the rationale for once-daily dosing regimens, which aim to achieve high peak concentrations to leverage concentration-dependent killing and the PAE, followed by a prolonged period of low concentration to reduce the risk of toxicity.
Preclinical Pharmacokinetic Studies
Preclinical PK studies in animal models are essential to understand the basic ADME properties of this compound and to establish a safe starting dose for human clinical trials. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Objectives
-
To characterize the single-dose and multiple-dose pharmacokinetic profiles of this compound in at least two relevant animal species (one rodent, one non-rodent).
-
To assess dose proportionality and potential for drug accumulation.
-
To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), volume of distribution (Vd), and clearance (CL).
-
To gather data to support the selection of a safe starting dose for Phase 1 clinical trials.
Experimental Protocol: Preclinical Single-Dose Pharmacokinetic Study
3.2.1. Animal Model Selection and Care
-
Species: Select two relevant species, for example, Sprague-Dawley rats and Beagle dogs. The chosen species should ideally have a metabolic profile for aminoglycosides that is comparable to humans.
-
Health Status: Use healthy, young adult animals with body weights within a specified range.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the study.
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Provide free access to standard laboratory chow and water.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement).
3.2.2. Study Design
-
Groups: Assign animals to different dose groups (e.g., low, medium, and high dose) and a control group (vehicle only). A typical design would involve at least 3-5 animals per sex per group.
-
Dose Administration: Administer this compound as a single intravenous (IV) or intramuscular (IM) injection. The IV route is often preferred for initial PK studies to ensure complete bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical sampling schedule for an IV dose would be: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For IM administration, additional early time points may be necessary to capture the absorption phase.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma, which should then be stored at -80°C until analysis.
3.2.3. Bioanalytical Method
A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma. The method must be validated for linearity, accuracy, precision, selectivity, and stability.
3.2.4. Data Presentation: Preclinical Pharmacokinetic Parameters
The calculated pharmacokinetic parameters should be summarized in a table for easy comparison across dose groups.
| Parameter | Dose Group 1 (Low) | Dose Group 2 (Medium) | Dose Group 3 (High) |
| Cmax (µg/mL) | |||
| Tmax (h) | |||
| AUC(0-t) (µg·h/mL) | |||
| AUC(0-inf) (µg·h/mL) | |||
| t1/2 (h) | |||
| Vd (L/kg) | |||
| CL (L/h/kg) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance.
Diagram: Preclinical Pharmacokinetic Study Workflow
Caption: Workflow of a preclinical pharmacokinetic study.
Clinical Pharmacokinetic Studies
Clinical PK studies are conducted in humans to understand how the drug behaves in the target population. These studies are typically conducted in phases, starting with Phase 1 in healthy volunteers.
Phase 1 Clinical Trial Design
Phase 1 studies aim to assess the safety, tolerability, and pharmacokinetics of this compound in humans. A common design is a randomized, single-blind, placebo-controlled, ascending dose study.
4.1.1. Ethical and Regulatory Considerations
-
Informed Consent: All participants must provide written informed consent after being fully informed about the study's purpose, procedures, potential risks, and benefits. The informed consent process must be documented.
-
Institutional Review Board (IRB)/Independent Ethics Committee (IEC) Approval: The study protocol, informed consent form, and any other participant-facing materials must be approved by an IRB or IEC.
-
Regulatory Compliance: The study must be conducted in accordance with the principles of Good Clinical Practice (GCP) and applicable regulatory guidelines (e.g., from the FDA or EMA).
4.1.2. Study Population
-
Inclusion Criteria: Typically healthy adult male and female volunteers, aged 18-45 years, with a body mass index (BMI) within a specified range.
-
Exclusion Criteria: History of significant medical conditions, particularly renal or hearing impairment, allergies to aminoglycosides, recent participation in other clinical trials, and use of concomitant medications.
Experimental Protocol: Single Ascending Dose (SAD) Study
4.2.1. Study Design
-
Dose Escalation: Enroll sequential cohorts of subjects (e.g., 6-8 subjects per cohort, with a 3:1 or similar ratio of active drug to placebo). Start with a low dose, and escalate the dose in subsequent cohorts based on a review of safety and tolerability data from the preceding cohort. A common dose escalation scheme is the "3+3" design.
-
Administration: Administer a single dose of this compound or placebo as an intravenous infusion over a specified period (e.g., 30-60 minutes).
-
Blood Sampling: Collect serial blood samples for PK analysis. A typical schedule would be: pre-dose (0), and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-infusion.
-
Urine Collection: Collect urine at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.
-
Safety Monitoring: Monitor subjects for adverse events, including vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Pay close attention to renal function (serum creatinine, BUN) and auditory function.
Experimental Protocol: Multiple Ascending Dose (MAD) Study
4.3.1. Study Design
-
Objective: To evaluate the pharmacokinetics, safety, and tolerability of this compound after multiple doses and to assess its accumulation.
-
Dosing: Administer this compound or placebo once daily for a specified number of days (e.g., 7-14 days).
-
Blood Sampling: Collect intensive PK samples on Day 1 and at steady-state (e.g., the last day of dosing). Trough concentrations should be measured before each dose to assess accumulation.
4.3.2. Data Presentation: Clinical Pharmacokinetic Parameters
Summarize the key pharmacokinetic parameters in tables for both the SAD and MAD studies.
Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters
| Parameter | Cohort 1 (Dose X) | Cohort 2 (Dose Y) | Cohort 3 (Dose Z) |
|---|---|---|---|
| Cmax (µg/mL) | |||
| Tmax (h) | |||
| AUC(0-t) (µg·h/mL) | |||
| AUC(0-inf) (µg·h/mL) | |||
| t1/2 (h) | |||
| Vd (L) | |||
| CL (L/h) | |||
| Ae (mg) |
| CLR (L/h) | | | |
Ae: Amount of drug excreted unchanged in urine; CLR: Renal clearance.
Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Steady-State)
| Parameter | Cohort 1 (Dose X) | Cohort 2 (Dose Y) |
|---|---|---|
| Cmax,ss (µg/mL) | ||
| Cmin,ss (µg/mL) | ||
| Tmax,ss (h) | ||
| AUC(0-τ) (µg·h/mL) | ||
| t1/2 (h) |
| Accumulation Ratio | | |
ss: steady-state; Cmin: Trough concentration; τ: Dosing interval.
Diagram: Clinical Pharmacokinetic Study Logical Flow
References
- 1. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 2. Therapeutic drug monitoring of once daily aminoglycoside dosing: comparison of two methods and investigation of the optimal blood sampling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model‐Informed Drug Development for Antimicrobials: Translational PK and PK/PD Modeling to Predict an Efficacious Human Dose for Apramycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Etimicin Sulfate Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
Etimicin sulfate is a fourth-generation aminoglycoside antibiotic with a broad spectrum of activity. While it is reported to have a better safety profile compared to older aminoglycosides like gentamicin, assessing its potential for nephrotoxicity remains a critical aspect of preclinical and clinical development.[1] This document provides detailed application notes and standardized protocols for establishing in vitro models to study this compound-induced nephrotoxicity.
Important Note: Publicly available literature with specific in vitro studies of this compound on renal cell lines is limited. Therefore, the following protocols are based on well-established methods for assessing the nephrotoxicity of other aminoglycosides, particularly gentamicin. These should be considered as comprehensive templates to be adapted and validated for this compound. The provided quantitative data from other aminoglycosides can serve as a benchmark for comparison.
Recommended In Vitro Models
The renal proximal tubule epithelial cells are the primary target of aminoglycoside accumulation and toxicity.[2][3] Therefore, in vitro models should ideally represent this cell type.
-
Human Kidney 2 (HK-2) Cells: An immortalized human proximal tubule epithelial cell line that is widely used for nephrotoxicity studies.[4] They are a convenient and reproducible model, although they may not fully recapitulate all the functions of primary cells.
-
LLC-PK1 Cells: A porcine kidney proximal tubule epithelial cell line that has been historically used as a model for aminoglycoside nephrotoxicity.
-
Primary Human Renal Proximal Tubule Epithelial Cells (hRPTECs): These cells offer the highest physiological relevance but are limited by availability, donor variability, and a finite lifespan in culture.
Key Mechanisms of Aminoglycoside Nephrotoxicity
The nephrotoxic effects of aminoglycosides are primarily initiated by their accumulation in proximal tubule cells. The proposed cascade of events, which likely applies to this compound, involves:
-
Cellular Uptake: Aminoglycosides are taken up into the proximal tubule cells via endocytosis.
-
Lysosomal Dysfunction: Once inside the cell, they accumulate in lysosomes, leading to lysosomal swelling and phospholipidosis.
-
Mitochondrial Disruption: The disruption of lysosomes can lead to the release of contents that damage mitochondria, impairing cellular energy production.
-
Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.
-
Apoptosis: The culmination of these cellular stresses activates apoptotic pathways, leading to programmed cell death of the renal tubular cells.
Data Presentation: Comparative Cytotoxicity of Aminoglycosides
The following tables summarize quantitative data for other aminoglycosides, which can be used as a reference for designing and interpreting experiments with this compound.
Table 1: In Vitro Cytotoxicity of Gentamicin in Renal Proximal Tubule Cells
| Cell Line | Assay | Exposure Time | IC50 (Concentration causing 50% inhibition) | Reference |
| HK-2 | CCK-8 | 24 hours | 22.3 mM | |
| HK-2 | MTT | 72 hours | >1000 µM | |
| hRPTECs | Resazurin reduction | 72 hours | >1000 µM |
IC50 values can vary significantly depending on the cell line, assay, and experimental conditions.
Table 2: Effects of Gentamicin on Apoptosis and Biomarker Expression in HK-2 Cells
| Parameter | Treatment Concentration | Exposure Time | Observation | Reference |
| Early Apoptosis | 4 mM, 8 mM | 24 hours | Dose-dependent increase in early apoptotic cells. | |
| KIM-1 Protein Level | 4 mM, 8 mM | 24 - 48 hours | Significant increase compared to control. | |
| NGAL Protein Level | 4 mM, 8 mM | 24 - 48 hours | Significant increase compared to control. |
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the nephrotoxicity of a compound like this compound in vitro.
Generalized Signaling Pathway for Aminoglycoside-Induced Nephrotoxicity
This diagram illustrates the proposed molecular mechanisms of aminoglycoside-induced renal cell injury.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HK-2 or LLC-PK1 cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HK-2 or LLC-PK1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on data for gentamicin, would be from 0.1 mM to 30 mM.
-
Remove the seeding medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
HK-2 or LLC-PK1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 (e.g., IC50/2, IC50, and 2xIC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. To detach the adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
HK-2 or LLC-PK1 cells
-
96-well black, clear-bottom plates
-
This compound
-
DCFH-DA probe
-
H₂O₂ (positive control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Treatment: Add 100 µL of this compound at various concentrations to the wells. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings at different time points (e.g., 30, 60, 120 minutes).
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold increase in ROS production.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound nephrotoxicity. By employing these standardized assays, researchers can effectively characterize the cytotoxic and apoptotic potential of this compound on renal proximal tubule cells and elucidate the underlying mechanisms, such as the induction of oxidative stress. This information is invaluable for the risk assessment and continued development of this promising antibiotic. It is strongly recommended that these studies are complemented with comparisons to other aminoglycosides like gentamicin and amikacin to better understand the relative nephrotoxic potential of this compound.
References
- 1. Gentamicin Induced Apoptosis of Renal Tubular Epithelial (LLC-PK1) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides induce acute cell signaling and chronic cell death in renal cells that express the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Techniques for Assessing Etimicin Sulfate Ototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a broad-spectrum aminoglycoside antibiotic effective against various bacterial infections. However, like other aminoglycosides, it carries a potential risk of ototoxicity, which can lead to hearing loss and vestibular dysfunction. Assessing the ototoxic potential of this compound and developing strategies to mitigate these effects are crucial aspects of drug development and research. This document provides detailed application notes and protocols for utilizing cell culture-based assays to evaluate the ototoxicity of this compound.
The primary in vitro models for ototoxicity studies are cochlear hair cell-like cell lines, such as the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, and primary cochlear explant cultures.[1][2] HEI-OC1 cells, derived from the mouse organ of Corti, express markers of cochlear sensory cells and are a widely used tool for screening ototoxic compounds.[3][4] Cochlear explant cultures, while more complex to maintain, offer the advantage of preserving the natural tissue architecture of the organ of Corti.[1]
The mechanisms underlying aminoglycoside-induced ototoxicity are multifactorial but are known to involve the generation of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and mitochondrial dysfunction. This document outlines key in vitro assays to quantify these cellular events following exposure to this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from in vitro ototoxicity assays. While specific data for this compound is limited in the public domain, representative data for other aminoglycosides like gentamicin and amikacin are provided for comparative purposes. Researchers should establish their own dose-response curves for this compound.
Table 1: Comparative Cytotoxicity of Aminoglycosides in HEI-OC1 Cells (MTT Assay)
| Compound | Concentration Range | Incubation Time | IC50 |
| This compound | User-defined | 24 - 48 hours | To be determined |
| Gentamicin | 1 - 2.5 mM | 24 hours | ~2 mM |
| Amikacin | User-defined | 24 - 48 hours | To be determined |
Table 2: Induction of Apoptosis by Aminoglycosides in HEI-OC1 Cells (Annexin V Assay)
| Compound | Concentration | Incubation Time | % Apoptotic Cells (Annexin V+/PI-) |
| This compound | User-defined | 24 hours | To be determined |
| Gentamicin | 20 mM | 24 hours | Significantly increased vs. control |
| Amikacin | User-defined | 24 hours | To be determined |
Table 3: Reactive Oxygen Species (ROS) Generation by Aminoglycosides in HEI-OC1 Cells
| Compound | Concentration | Incubation Time | Fold Increase in ROS (DCFH-DA Assay) |
| This compound | User-defined | 1 - 6 hours | To be determined |
| Gentamicin | > 40 mM | 1 - 3 hours | Dose-dependent increase |
| Amikacin | User-defined | 1 - 6 hours | To be determined |
Table 4: Caspase-3/7 Activation by Aminoglycosides in HEI-OC1 Cells
| Compound | Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity |
| This compound | User-defined | 24 hours | To be determined |
| Gentamicin | User-defined | 24 hours | Significantly increased vs. control |
| Amikacin | User-defined | 24 hours | To be determined |
Experimental Protocols
HEI-OC1 Cell Culture
Materials:
-
HEI-OC1 cells
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (33°C, 10% CO2 for proliferation; 39°C, 5% CO2 for differentiation)
Protocol:
-
Cell Thawing: Thaw cryopreserved HEI-OC1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium (DMEM + 10% FBS). Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Cell Proliferation: Culture HEI-OC1 cells at permissive conditions (33°C, 10% CO2) in complete growth medium. Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 33°C. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed the cells at a 1:4 to 1:8 ratio.
-
Cell Differentiation (Optional): To induce a more hair cell-like phenotype, culture the cells at non-permissive conditions (39°C, 5% CO2) for 48-72 hours.
Cell Viability Assessment (MTT Assay)
Materials:
-
HEI-OC1 cells
-
96-well plates
-
This compound, Gentamicin, Amikacin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
Microplate reader
Protocol:
-
Seed HEI-OC1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete growth medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24 or 48 hours) at 33°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 33°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
Materials:
-
HEI-OC1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HEI-OC1 cells in 6-well plates and treat with this compound as described for the MTT assay.
-
After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
HEI-OC1 cells
-
Black, clear-bottom 96-well plates
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed HEI-OC1 cells in a black, clear-bottom 96-well plate.
-
After cell attachment, wash the cells with pre-warmed HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 33°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add the desired concentrations of this compound in HBSS to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 1-6 hours.
-
Alternatively, visualize ROS production using a fluorescence microscope.
Caspase-3/7 Activity Assay
Materials:
-
HEI-OC1 cells
-
White, opaque 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Protocol:
-
Seed HEI-OC1 cells in a white, opaque 96-well plate.
-
Treat the cells with this compound for the desired time period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound ototoxicity in vitro.
References
- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for Monitoring Etimicin Sulfate in Urine Samples
Introduction
Etimicin sulfate is a fourth-generation aminoglycoside antibiotic with potent activity against both Gram-negative and Gram-positive bacteria.[1][2][3][4][5] Due to its efficacy, it is widely used for treating various infections, including those of the urinary tract. However, like other aminoglycosides, etimicin has the potential for nephrotoxicity, making it crucial to monitor its concentration in patients, especially those with renal dysfunction. This document provides detailed protocols for the quantitative analysis of etimicin in human urine samples, primarily focusing on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is sensitive, specific, and has been successfully applied in clinical pharmacokinetic studies.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of etimicin in urine due to its high sensitivity and specificity. The following protocol is based on a validated method for the determination of etimicin in human urine.
Experimental Protocol
1. Materials and Reagents:
-
This compound (90.7% purity)
-
Carbamazepine-D10 (Internal Standard, IS)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade acetic acid
-
Ammonia solution
-
Sodium hydroxide
-
Deionized water
-
Blank human urine
2. Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex Qtrap 5500)
-
Chromatographic Column: Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm)
3. Sample Preparation: The sample preparation for urine involves a simple dilution method.
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a clean microcentrifuge tube, mix 25 µL of the urine sample with 25 µL of the internal standard working solution.
-
Add 50 µL of sodium hydroxide and vortex.
-
Add 900 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to the mixture.
-
Vortex the mixture for 1 minute.
-
Centrifuge the mixture at 17,000 × g for 10 minutes at room temperature.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. Chromatographic Conditions:
-
Mobile Phase A: Water–ammonia solution–acetic acid (96:3.6:0.2, v/v/v)
-
Mobile Phase B: Methanol
-
Elution: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40°C
-
Run Time: 5 minutes
5. Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor-to-product ion transitions for etimicin and the internal standard should be optimized on the instrument used.
Method Validation Data
The following tables summarize the quantitative data from the validation of the LC-MS/MS method for etimicin in human urine.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 50.0–10,000 ng/mL |
| Regression Coefficient (R²) | >0.99 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Intra-batch Accuracy (%RE) | Intra-batch Precision (%RSD) | Inter-batch Accuracy (%RE) | Inter-batch Precision (%RSD) |
|---|---|---|---|---|---|
| LLOQ | 50.0 | < ±20% | < 20% | < ±20% | < 20% |
| LQC | 150 | < ±15% | < 15% | < ±15% | < 15% |
| MQC | 750 | < ±15% | < 15% | < ±15% | < 15% |
| HQC | 7,500 | < ±15% | < 15% | < ±15% | < 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Etimicin Recovery (%) | IS Recovery (%) | IS-Normalized Matrix Effect (%) |
|---|---|---|---|
| LQC | 104.7 | 101.7 | 82.8–93.3 |
| MQC | 105.6 | 101.7 | 82.8–93.3 |
| HQC | 101.4 | 101.7 | 82.8–93.3 |
Table 4: Stability of Etimicin in Urine
| Stability Condition | Duration | Stability |
|---|---|---|
| Short-term (Room Temperature) | 24 hours | Stable |
| Long-term Storage | 120 days at -80°C and -30°C | Stable |
| Freeze–Thaw Cycles | 5 cycles (-80°C to 25°C) | Stable |
| Processed Sample Stability | 68 hours at 10°C | Stable |
Alternative Analytical Techniques
While LC-MS/MS is the gold standard, other techniques have been explored for the analysis of aminoglycosides, though specific applications to etimicin in urine are less documented.
-
High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD): This method is suitable for detecting compounds that lack strong UV-absorbing chromophores, such as etimicin. It avoids the need for derivatization, simplifying the analysis.
-
Immunoassays (e.g., ELISA): These methods are based on antigen-antibody reactions and can be highly sensitive and suitable for high-throughput screening. While specific immunoassays for etimicin are not detailed in the provided results, this approach is commonly used for other aminoglycosides.
Diagrams
Caption: Experimental workflow for this compound analysis in urine.
Caption: Key parameters for analytical method validation.
References
- 1. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 3. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of Etimicin Sulfate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, broad-spectrum aminoglycoside antibiotic.[1] It is a semi-synthetic derivative of gentamicin C1a and is noted for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2] this compound exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, which interferes with the initiation of protein synthesis and causes misreading of the mRNA.[1] This ultimately leads to bacterial cell death. Due to its efficacy, this compound is a valuable tool in various research and drug development applications, from basic microbiology studies to preclinical evaluations.
These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions for laboratory use.
Physicochemical Properties and Solubility
This compound is a water-soluble compound, facilitating its use in aqueous solutions for laboratory experiments.[3]
| Property | Value | Reference |
| Appearance | White to off-white solid | [4] |
| Solubility in Water | 100 mg/mL (ultrasonication may be required) | |
| Storage (Dry Powder) | 4°C, sealed from moisture | |
| Storage (In Solution) | -20°C for 1 month; -80°C for up to 6 months |
Recommended Concentrations for Laboratory Use
The optimal concentration of this compound will vary depending on the specific application. The following table summarizes typical concentration ranges found in the literature.
| Application | Typical Concentration Range | Reference |
| Stock Solutions | 1 mg/mL - 100 mg/mL | |
| Analytical Standards | 2.5 µg/mL - 250 µg/mL | |
| Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) Assays | 0.25 mg/L - 2 mg/L | |
| In Vitro Studies (e.g., time-kill curves) | Varies based on MIC of the target organism |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for applications requiring sterile conditions, such as cell culture.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
This protocol describes the preparation of a 100 µg/mL working solution from a 10 mg/mL stock solution.
Materials:
-
10 mg/mL this compound stock solution
-
Sterile diluent (e.g., sterile water, phosphate-buffered saline (PBS), or culture medium)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Calculation: Determine the required volume of the stock solution. To prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL (10,000 µg/mL) stock solution, use the formula C1V1 = C2V2: (10,000 µg/mL) * V1 = (100 µg/mL) * (1 mL) V1 = 0.01 mL or 10 µL
-
Dilution: In a sterile tube, add 990 µL of the desired sterile diluent.
-
Mixing: Add 10 µL of the 10 mg/mL stock solution to the diluent. Mix thoroughly by gentle pipetting or vortexing.
-
Use: The working solution is now ready for use in your experiment. Prepare fresh working solutions for each experiment to ensure accuracy and potency.
Quality Control
Ensuring the quality of prepared antibiotic solutions is critical for reproducible experimental results.
Recommendations:
-
Purity of Starting Material: Use high-purity this compound from a reputable supplier.
-
pH Measurement: The pH of the final solution can affect the stability and activity of the antibiotic. For most applications, the pH of the aqueous solution should be near neutral.
-
Sterility Testing: For applications in cell culture, a small aliquot of the final sterile solution can be incubated in sterile culture medium to check for microbial contamination.
-
Activity Testing: The biological activity of the prepared solution can be periodically verified using a standard disk diffusion assay with a known susceptible bacterial strain (e.g., E. coli ATCC 25922).
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound's mechanism of action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Etimicin Sulfate Quantification by LC-MS/MS: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying etimicin sulfate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
1. What is a common and effective sample preparation method for this compound in biological matrices like serum or plasma?
A widely used and effective method is protein precipitation.[1][2] This typically involves adding a precipitating agent like acetonitrile or methanol to the serum or plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, which contains the etimicin, can then be further processed or directly injected into the LC-MS/MS system.[1] For urine samples, a simple dilution step is often sufficient before analysis.[1][3]
2. Which type of LC column is most suitable for this compound analysis?
Reversed-phase C18 columns are frequently and successfully used for the chromatographic separation of this compound. Due to the polar nature of etimicin, careful mobile phase optimization is crucial to achieve adequate retention and good peak shape.
3. Are ion-pairing reagents necessary for the LC-MS/MS analysis of this compound?
While ion-pairing reagents can be used, many modern methods are developed without them to avoid potential issues like ion suppression and contamination of the mass spectrometer. Successful separations have been achieved using mobile phases with additives like ammonia and acetic acid or by using an alkaline mobile phase (e.g., pH 10), which can improve peak shape and retention for aminoglycosides.
4. What are the typical mass spectrometry settings for this compound quantification?
This compound is typically analyzed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. Key parameters to optimize include the precursor and product ions, collision energy, and source-dependent parameters like gas temperatures and flows.
5. How can I address the lack of a UV chromophore in etimicin for detection?
The absence of a strong UV-absorbing chromophore makes UV-based detection methods challenging for etimicin and its impurities. This is a primary reason why mass spectrometry (MS) is the preferred detection method, offering high sensitivity and specificity. Electrochemical detection, such as pulsed amperometric detection (PAD), is another alternative that does not require a chromophore.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | The basic amine groups in etimicin can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Consider using a column with end-capping or a newer generation C18 column designed for basic compounds. Operating at a higher pH (e.g., with an ammonia additive) can also minimize these interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state and chromatographic behavior of etimicin. Experiment with adjusting the mobile phase pH. An alkaline mobile phase (pH 10) has been shown to be effective. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample and re-injecting. |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Recommended Solution |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of etimicin in the MS source, reducing its signal. To mitigate this, improve sample cleanup by using solid-phase extraction (SPE) or ensure complete protein precipitation. Adjusting the chromatography to separate etimicin from the interfering components is also a key strategy. The use of a stable isotope-labeled internal standard can help to compensate for ion suppression effects. |
| Suboptimal MS Parameters | Ensure that all mass spectrometer parameters are optimized for etimicin. This includes tuning the precursor and product ions, collision energy, declustering potential, and source parameters (e.g., nebulizer gas, drying gas temperature). |
| Analyte Degradation | Etimicin may be unstable under certain sample processing or storage conditions. Investigate the stability of etimicin in your specific matrix and under your experimental conditions. Some antibiotics are known to be unstable in the presence of residual chlorine in water, which can be a factor if aqueous solutions are not prepared with HPLC-grade water. |
Issue 3: Poor Reproducibility and High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps, such as pipetting and solvent addition, can introduce variability. Ensure consistent and precise execution of the sample preparation protocol. The use of an internal standard is highly recommended to correct for variations. |
| Carryover | Etimicin, being a polar and basic compound, can adsorb to surfaces in the LC system, leading to carryover in subsequent injections. Use a strong needle wash solution, potentially containing a high percentage of organic solvent and an acid or base to ensure the analyte is fully removed between injections. |
| Matrix Effects | In addition to ion suppression, other matrix effects can lead to variability. The use of matrix-matched calibration standards and quality controls is essential for accurate and reproducible quantification in complex biological matrices. |
Experimental Protocols
Representative Sample Preparation Protocol for Etimicin in Serum
This protocol is based on the protein precipitation method.
-
To 100 µL of serum sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 17,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. Further dilution with the mobile phase may be necessary depending on the expected concentration.
General LC-MS/MS Conditions
The following table summarizes typical starting conditions for method development.
| Parameter | Typical Setting |
| LC Column | C18, e.g., Waters XTerra MS C18 (2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with additives such as ammonia and acetic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.8 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing nephrotoxicity in animal studies with etimicin sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing etimicin sulfate in animal studies, with a focus on minimizing and monitoring nephrotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in nephrotoxicity markers (BUN, SCr) between animals in the same dose group. | 1. Inconsistent Drug Administration: Variations in injection volume or technique (e.g., subcutaneous vs. intraperitoneal leakage).2. Dehydration: Water intake can vary, affecting drug concentration in the kidneys.3. Underlying Subclinical Renal Conditions: Pre-existing mild kidney issues in some animals. | 1. Ensure precise, consistent injection technique. For intraperitoneal injections, confirm needle placement to avoid leakage into subcutaneous space or organs.2. Monitor water intake and ensure ad libitum access. Consider providing hydration support (e.g., subcutaneous saline) if dehydration is suspected.[1]3. Acclimatize animals properly and exclude any with signs of illness before starting the experiment. Consider a baseline renal function test. |
| Lower-than-expected nephrotoxicity at a previously reported effective dose. | 1. Animal Strain/Age/Sex Differences: Susceptibility to aminoglycoside nephrotoxicity can vary. Younger animals may be less susceptible.[2]2. This compound Potency/Purity: Variation between batches or degradation of the compound.3. Dosing Regimen: Once-daily dosing is generally less nephrotoxic than multiple daily doses. | 1. Document the specific strain, age, and sex of the animals used. Refer to literature that uses a similar animal model.2. Verify the purity and potency of the this compound. Store the compound as recommended by the manufacturer.3. Confirm the dosing frequency and timing. For inducing nephrotoxicity, a consistent daily administration is typical. |
| Unexpected animal mortality. | 1. Acute Renal Failure: Very high doses can lead to rapid, severe kidney failure.2. Ototoxicity/Vestibular Toxicity: At high doses, aminoglycosides can cause balance issues, leading to inability to reach food or water.3. Incorrect Drug Solution Preparation: Improper pH or osmolarity of the injectable solution can cause distress. | 1. Conduct a dose-ranging study to establish a sublethal dose that induces measurable nephrotoxicity. 2. Observe animals for signs of vestibular dysfunction (e.g., circling, head tilt). Ensure easy access to food and water.3. Prepare this compound in a sterile, physiologically compatible vehicle like 0.9% saline. Adjust pH if necessary to be close to neutral (7.4).[3] |
| Histological findings do not correlate with serum biomarkers. | 1. Timing of Sample Collection: Serum biomarkers like BUN and creatinine may rise after initial histological damage has occurred.[4]2. Focal Nature of Damage: Early-stage damage may be localized and not reflected in overall kidney function.3. Biomarker Specificity: BUN and creatinine are functional markers, not direct measures of tubular injury. | 1. Establish a time-course study to correlate histology with biomarker changes at different time points. 2. Examine multiple sections from different kidney regions (cortex and medulla). 3. Consider using more sensitive and specific biomarkers of tubular injury, such as Kidney Injury Molecule-1 (KIM-1) or N-acetyl-beta-D-glucosaminidase (NAG). [5] |
Frequently Asked Questions (FAQs)
Experimental Design & Protocols
Q1: What is a standard animal model and dosing regimen to induce this compound nephrotoxicity?
A common model is the male Sprague-Dawley or Wistar rat. A typical regimen to induce detectable nephrotoxicity involves daily intraperitoneal (i.p.) injections of this compound. While etimicin is noted for its lower toxicity compared to gentamicin, doses in the range of 70-100 mg/kg/day for 5 to 7 consecutive days have been used in rats to study its effects. It is crucial to perform a pilot study to determine the optimal dose for your specific animal strain and experimental goals.
Q2: How should I prepare this compound for injection?
This compound should be dissolved in a sterile, isotonic vehicle such as 0.9% sodium chloride (saline) for injection. The solution should be clear and free of particulates. The pH should be close to physiological pH (~7.4). If the compound is not readily soluble, gentle warming or sonication may be used, but ensure the compound's stability under these conditions. Prepare the solution fresh daily unless stability data indicates otherwise.
Q3: What are the key parameters to monitor for nephrotoxicity?
At a minimum, monitor:
-
Serum/Plasma Biomarkers: Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) are standard functional markers.
-
Urine Biomarkers: Kidney Injury Molecule-1 (KIM-1) is a highly sensitive and specific marker of proximal tubule injury and often rises earlier than BUN or SCr.
-
Histopathology: Kidney tissue sections stained with Hematoxylin and Eosin (H&E) are essential for observing structural changes like tubular necrosis, vacuolation, and cast formation.
-
Apoptosis: A TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay on kidney sections can quantify apoptotic cell death.
Data Interpretation & Minimization Strategies
Q4: How does this compound's nephrotoxicity compare to other aminoglycosides?
Etimicin is a fourth-generation aminoglycoside developed to have a better safety profile. Studies in both zebrafish and rodent models have shown that etimicin exhibits significantly lower nephrotoxicity and ototoxicity compared to gentamicin. This is attributed to differences in intracellular accumulation and the generation of reactive oxygen species (ROS).
Q5: What are the underlying mechanisms of etimicin-induced nephrotoxicity?
Like other aminoglycosides, etimicin is taken up by proximal tubular epithelial cells. Its toxicity is primarily mediated by:
-
Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Induction of Apoptosis: Oxidative stress and other cellular insults trigger programmed cell death in renal tubular cells.
Q6: Can I use any nephroprotective agents alongside this compound?
Yes, co-administration of antioxidants has been shown to be effective in mitigating aminoglycoside-induced nephrotoxicity, primarily by combating oxidative stress. While specific studies on etimicin are limited, agents with strong antioxidant properties, such as aminoguanidine or various plant-derived flavonoids, have shown protective effects against nephrotoxicity induced by other aminoglycosides like gentamicin and amikacin. These agents work by scavenging free radicals and reducing oxidative damage in the kidneys.
Quantitative Data Summary
Table 1: Comparative Nephrotoxicity of Aminoglycosides in Rats (70 mg/kg/day, i.p. for 7 days)
| Parameter | Control (Saline) | Etimicin (ETM) | Gentamicin (GM) | Amikacin (AMK) |
| Blood Urea Nitrogen (BUN) (mmol/L) | 7.9 ± 0.8 | 9.1 ± 1.1 | 45.3 ± 10.2 | 11.2 ± 1.5 |
| Serum Creatinine (SCr) (µmol/L) | 40.1 ± 3.5 | 44.5 ± 4.1 | 150.7 ± 35.6 | 55.8 ± 6.3 |
| Data adapted from a study in male Wistar rats. Values are presented as mean ± SEM. |
Table 2: Time-Dependent Apoptosis in Rat Renal Tubular Cells (100 mg/kg/day Etimicin for 5 days)
| Time Point (Post-Administration) | Apoptotic Cell Count (nuclei/mm²) |
| Day 1 | 1544 ± 138 |
| Day 3 | 1289 ± 155 |
| Day 7 | 976 ± 189 |
| Day 15 | 716 ± 208 |
| Data shows a gradual recovery and decrease in apoptosis after cessation of etimicin administration. |
Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.
-
This compound Solution Preparation:
-
On each day of injection, dissolve this compound powder in sterile 0.9% saline to the desired concentration (e.g., 50 mg/mL).
-
Ensure the solution is clear. Sterile filter if necessary.
-
-
Dosing:
-
Administer the this compound solution via intraperitoneal (i.p.) injection once daily for 7 consecutive days.
-
A common dose to induce moderate, measurable nephrotoxicity is 70-100 mg/kg.
-
The control group should receive an equivalent volume of sterile 0.9% saline.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study (Day 8).
-
House animals in metabolic cages to collect 24-hour urine on the day before sacrifice for biomarker analysis (e.g., KIM-1).
-
-
Sample Collection (Day 8):
-
Anesthetize the animals.
-
Collect terminal blood via cardiac puncture.
-
Perfuse the kidneys with cold PBS to flush out blood.
-
Excise the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular or biochemical analysis.
-
Protocol 2: TUNEL Assay for Apoptosis in Kidney Tissue
This protocol is a generalized guide for formalin-fixed, paraffin-embedded (FFPE) kidney sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x5 min).
-
Rehydrate through a graded ethanol series: 100% (2x3 min), 95% (2 min), 70% (2 min).
-
Rinse in distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL) for 15-20 minutes at room temperature.
-
Rinse slides with PBS (3x2 min).
-
-
Inactivation of Endogenous Peroxidases (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with PBS (3x2 min).
-
-
Equilibration:
-
Apply Equilibration Buffer to the sections and incubate for 10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mixture (TdT enzyme + labeled nucleotides, e.g., Digoxigenin-dUTP) according to the kit manufacturer's instructions.
-
Carefully blot buffer from around the tissue and apply the TdT reaction mixture.
-
Incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Immerse slides in Stop/Wash Buffer (provided in most kits) for 10 minutes.
-
Rinse with PBS (3x2 min).
-
-
Detection:
-
For Fluorescent Detection: If a fluorescently labeled nucleotide was used, proceed to counterstaining.
-
For Chromogenic Detection (e.g., with HRP-DAB):
-
Apply an anti-Digoxigenin antibody conjugated to peroxidase. Incubate for 30-60 minutes.
-
Rinse with PBS.
-
Apply the DAB substrate and incubate until a brown color develops (typically 5-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
-
Counterstaining:
-
Lightly counterstain the nuclei with a suitable stain (e.g., Hematoxylin for chromogenic detection, DAPI for fluorescent detection).
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
Examine under a microscope. Apoptotic nuclei will be stained (e.g., brown for DAB, bright green for FITC). Quantify the number of positive nuclei per field of view or per mm².
-
Visualizations
Caption: Mechanism of Etimicin-Induced Nephrotoxicity.
Caption: Workflow for an Etimicin Nephrotoxicity Study.
References
- 1. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 3. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Kidney Injury Molecule-1 Is a Biomarker of Acute and Chronic Kidney Injury and Predicts Progression to ESRD in Type I Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etimicin Sulfate Administration and Strategies to Mitigate Ototoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the risk of ototoxicity associated with etimicin sulfate administration during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a fourth-generation aminoglycoside antibiotic. In a research context, it is often used for its potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. Its applications include in vivo infection models and cell culture to prevent or treat bacterial contamination.
Q2: What is the primary mechanism of this compound-induced ototoxicity?
Like other aminoglycosides, this compound's ototoxicity is primarily mediated by the generation of reactive oxygen species (ROS) within the inner ear's cochlear hair cells.[1][2][3][4][5] This oxidative stress leads to mitochondrial dysfunction, activation of apoptotic pathways (such as the caspase cascade), and ultimately, irreversible hair cell death and hearing loss.
Q3: Is this compound less ototoxic than other aminoglycosides?
Preclinical studies in animal models, such as zebrafish and rats, suggest that etimicin has a lower potential for both ototoxicity and nephrotoxicity compared to older aminoglycosides like gentamicin and amikacin. However, extensive comparative clinical data in humans is limited.
Q4: What are the main strategies to reduce the risk of ototoxicity during my experiments?
Key strategies include:
-
Dosing Regimen Optimization: Employing a once-daily dosing schedule may reduce the risk of ototoxicity compared to multiple daily doses.
-
Co-administration of Otoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), has shown promise in mitigating aminoglycoside-induced ototoxicity.
-
Auditory Monitoring: Regular monitoring of auditory function using methods like Auditory Brainstem Response (ABR) can help detect early signs of ototoxicity.
-
Hydration: Ensuring adequate hydration of experimental subjects can help maintain renal function and facilitate drug clearance, potentially reducing ototoxicity.
Q5: Can I administer N-acetylcysteine (NAC) to my research animals to prevent this compound-induced hearing loss?
Yes, co-administration of NAC has been shown to be a promising strategy. In clinical studies with other aminoglycosides, NAC has been shown to significantly reduce the risk of ototoxicity. For animal studies, the specific dosage and administration route of NAC should be determined based on the animal model and experimental design. A common oral dosage used in human studies is 600 mg twice daily.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high incidence of hearing loss in the experimental group. | High cumulative dose of this compound. Dehydration of experimental subjects. Concurrent administration of other ototoxic agents (e.g., loop diuretics). | Review and potentially lower the this compound dosage. Ensure consistent and adequate hydration. Avoid co-administration of other ototoxic compounds. |
| Difficulty in detecting early-stage ototoxicity. | Insensitive auditory monitoring techniques. Infrequent monitoring schedule. | Utilize high-frequency Auditory Brainstem Response (ABR) testing. Increase the frequency of auditory monitoring, especially during and immediately after the treatment period. |
| Variability in ototoxicity results between subjects. | Genetic predisposition. Differences in drug metabolism and clearance. | Ensure the use of a genetically homogenous animal strain. Monitor renal function to assess for variations in drug clearance. |
Quantitative Data Summary
Table 1: Comparative Ototoxicity of Aminoglycosides (Human Clinical Data)
| Aminoglycoside | Incidence of Ototoxicity | Study Population | Reference |
| Gentamicin | 11% (6/54 patients) | Patients with serious infections | |
| Amikacin | 13% (7/52 patients) | Patients with serious infections | |
| Gentamicin | 6.9% (5/72 patients) with once-daily dosing | Patients with serious infections | |
| Netilmicin | 14.5% (10/69 patients) with once-daily dosing | Patients with serious infections |
Note: Specific clinical trial data on the incidence of ototoxicity for this compound is limited. Preclinical data suggests it is less ototoxic than gentamicin and amikacin.
Table 2: Efficacy of Otoprotective Agents in Aminoglycoside-Induced Ototoxicity (Human Clinical Trials)
| Otoprotective Agent | Relative Risk Reduction of Ototoxicity | 95% Confidence Interval | p-value | Reference |
| N-acetylcysteine (NAC) | 0.112 | 0.032 - 0.395 | 0.0007 | |
| Aspirin | 0.229 | 0.080 - 0.650 | 0.0057 | |
| Vitamin E | 0.841 | 0.153 - 4.617 | 0.8416 |
Experimental Protocols
Protocol 1: Auditory Brainstem Response (ABR) Testing for Ototoxicity Monitoring
Objective: To non-invasively assess the function of the auditory pathway and detect early signs of ototoxicity.
Materials:
-
ABR recording system
-
Sound-attenuating chamber
-
Subdermal needle electrodes or surface electrodes
-
Electrode paste/gel
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Electrode Placement:
-
Place the active electrode subcutaneously at the vertex (top of the head).
-
Place the reference electrode subcutaneously over the mastoid of the test ear.
-
Place the ground electrode subcutaneously on the back or contralateral mastoid.
-
-
Acoustic Stimulation:
-
Insert the sound delivery tube into the ear canal of the test ear.
-
Present a series of click or tone-burst stimuli at various frequencies (especially high frequencies, e.g., 8, 16, 32 kHz) and intensity levels.
-
-
Recording:
-
Record the electrical responses from the electrodes.
-
Average the responses to multiple stimuli to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic ABR waves (I-V).
-
Determine the hearing threshold at each frequency, defined as the lowest stimulus intensity that elicits a reproducible ABR waveform.
-
Compare post-treatment thresholds to baseline measurements to identify any threshold shifts indicative of ototoxicity.
-
Protocol 2: Quantification of Cochlear Hair Cell Loss via Immunofluorescence
Objective: To visualize and quantify the loss of inner and outer hair cells in the cochlea following this compound treatment.
Materials:
-
Dissection microscope and tools
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Decalcifying solution (e.g., 120 mM EDTA)
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and normal goat serum)
-
Primary antibody against a hair cell marker (e.g., Myosin VIIa)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and dissect the temporal bones.
-
Perfuse the cochleae with 4% PFA through the round and oval windows and post-fix for 2 hours at room temperature.
-
Decalcify the cochleae in EDTA for 48 hours at 4°C.
-
-
Dissection:
-
Under a dissection microscope, carefully remove the bony otic capsule to expose the organ of Corti.
-
Dissect the organ of Corti into apical, middle, and basal turns.
-
-
Immunostaining:
-
Permeabilize and block the tissue for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-Myosin VIIa) overnight at 4°C.
-
Wash the tissue with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI for 15 minutes.
-
-
Mounting and Imaging:
-
Carefully mount the cochlear segments on a microscope slide with antifade medium.
-
Image the specimens using a fluorescence or confocal microscope.
-
-
Quantification:
-
Count the number of remaining inner and outer hair cells in defined lengths of the cochlear turns.
-
Compare the hair cell counts in the treated group to a control group to determine the percentage of hair cell loss.
-
Visualizations
Caption: Signaling pathway of this compound-induced ototoxicity and the protective role of antioxidants.
Caption: Experimental workflow for assessing this compound-induced ototoxicity.
References
- 1. A new aminoglycoside etimicin shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct effects of reactive oxygen species on cochlear outer hair cell shape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species, Apoptosis, and Mitochondrial Dysfunction in Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Comparative Antioxidant Protection of Cochlear Hair Cells from Ototoxins - PMC [pmc.ncbi.nlm.nih.gov]
Etimicin Sulfate Degradation Product Identification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of degradation products in etimicin sulfate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
This compound, a semi-synthetic aminoglycoside derived from gentamicin C1a, can degrade through various pathways, especially under stress conditions.[1][2] Common degradation products and impurities arise from residual starting materials, intermediates from synthesis, and by-products.[3] Identified impurities include gentamicin C1a, 1-N-ethyl garamine, and various N-ethylated and N,N-diethylated gentamicins and garamines.[2][4]
Q2: Why is it challenging to detect this compound and its degradation products using standard UV-HPLC?
This compound and its related aminoglycoside compounds lack a significant UV-absorbing chromophore, which makes their detection by standard UV-HPLC problematic. To overcome this, alternative detection methods are necessary.
Q3: What are the recommended analytical techniques for identifying and quantifying this compound and its degradation products?
The most effective and commonly employed techniques are:
-
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD): This is a powerful method for detecting aminoglycosides without derivatization, offering high sensitivity and a wide linear range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods are highly specific and sensitive, allowing for the identification and structural elucidation of impurities and degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.
Q4: What are forced degradation studies and why are they important for this compound?
Forced degradation (or stress testing) is a process where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation. These studies are crucial for:
-
Identifying potential degradation products that could form under normal storage conditions.
-
Understanding the degradation pathways of the molecule.
-
Developing and validating stability-indicating analytical methods that can separate and quantify the drug from its degradation products.
Troubleshooting Guides
HPLC-PAD Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low signal for etimicin | 1. Improper mobile phase pH. | 1. Ensure the mobile phase pH is around 3.5, as specified in established protocols. |
| 2. PAD settings are not optimized. | 2. Check and optimize the PAD waveform potentials and timings for aminoglycoside detection. | |
| 3. Post-column reagent issue. | 3. Verify the concentration and flow rate of the post-column NaOH solution. Ensure it is freshly prepared and protected from atmospheric CO2. | |
| Poor peak shape or resolution | 1. Inappropriate column. | 1. Use a column specifically designed for aminoglycoside analysis, such as a polymer-encapsulated C18 column. |
| 2. Mobile phase composition. | 2. Adjust the concentration of ion-pairing agents (e.g., TFA, PFPA) and the organic modifier (e.g., acetonitrile). | |
| 3. Column temperature. | 3. Optimize the column temperature; a typical starting point is 40°C. | |
| Unexpected peaks in the chromatogram | 1. Contamination of the sample or mobile phase. | 1. Prepare fresh mobile phase and sample solutions. Flush the HPLC system thoroughly. |
| 2. Presence of unknown impurities or degradation products. | 2. If the peaks are reproducible, proceed with identification using LC-MS. |
LC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low ion intensity | 1. Suboptimal ionization source parameters. | 1. Optimize ESI source parameters, including desolvation temperature, gas settings, and voltages. |
| 2. Mobile phase incompatibility with ESI. | 2. Use a mobile phase with volatile buffers and a suitable pH for positive ion mode, such as an alkaline mobile phase (pH 10). | |
| Matrix effects (ion suppression or enhancement) | 1. Co-eluting compounds from the sample matrix. | 1. Improve sample preparation to remove interfering substances. Protein precipitation is a common method for biological samples. |
| 2. Inadequate chromatographic separation. | 2. Modify the gradient or mobile phase to better separate etimicin and its degradants from matrix components. | |
| Difficulty in identifying unknown peaks | 1. Insufficient fragmentation in MS/MS. | 1. Adjust the collision energy in the MS/MS experiment to achieve informative fragmentation patterns. |
| 2. Lack of reference standards. | 2. Compare fragmentation patterns with those of known etimicin-related compounds and literature data to propose structures. |
Quantitative Data Summary
Table 1: Linearity and Limits of Detection for this compound Analysis by HPLC-PAD
| Parameter | Value | Reference |
| Linearity Range | 0.25 to 25 µg/mL | |
| Coefficient of Determination (r²) | 0.9993 | |
| Limit of Detection (LOD) | S/N ratio of 3 | |
| Limit of Quantitation (LOQ) | S/N ratio of 10 |
Table 2: Identified Impurities in this compound Samples
| Impurity Name | Method of Identification | Reference |
| Gentamicin C1a | LC/ESI-MS(n), NMR | |
| 1-N-ethyl garamine | LC/ESI-MS(n), NMR | |
| 2″-N-ethyl gentamicin C1a or 6″-N-ethyl gentamicin C1a | LC/ESI-MS(n), NMR | |
| 1-N-ethyl-3'-N-demethyl gentamicin C2b | LC/ESI-MS(n), NMR | |
| 3-N-ethyl gentamicin C1a | LC/ESI-MS(n), NMR | |
| 6″-deamino-6″-hydroxyl etimicin | LC/ESI-MS(n), NMR | |
| 1,3-N, N-diethyl garamine | LC/ESI-MS(n), NMR | |
| 1-N-ethyl gentamicin C2b | LC/ESI-MS(n), NMR | |
| 2″ or 6″-N-ethyl etimicin | LC/ESI-MS(n), NMR | |
| 1,3-N, N-diethyl gentamicin C1a | LC/ESI-MS(n), NMR |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 30 minutes to 2 hours).
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 60-80°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Heat the solution at an appropriate temperature (e.g., 80°C) for a set time.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 70°C) for an extended period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose solid this compound or a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Protocol 2: HPLC-PAD Analysis of this compound and Impurities
This protocol is adapted from established methods for aminoglycoside analysis.
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing ion-pairing agents such as trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA).
-
Adjust the pH to approximately 3.5 with NaOH.
-
The mobile phase may also contain an organic modifier like acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Perform serial dilutions to achieve the desired concentration for analysis (e.g., 25 µg/mL).
-
-
Chromatographic Conditions:
-
Column: A C18 column stable at low pH (e.g., Dionex IonPac AmG-3µm C18).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with an appropriate waveform for aminoglycosides.
-
-
Post-Column Reagent:
-
Deliver a solution of ~0.76 M NaOH post-column to facilitate electrochemical detection.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Isolation and structure characterization of related impurities in this compound by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profiling of this compound by liquid chromatography ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
Technical Support Center: Etimicin Sulfate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of etimicin sulfate and improving its yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My final this compound product has low purity, with significant side products. How can I improve this?
A1: Low purity is often due to the formation of byproducts during the acetylation of gentamicin C1a. To address this, consider the following:
-
Selective Acetylation: The synthesis of etimicin involves the selective N-acetylation of gentamicin C1a. A common and effective method is to first form a zinc complex of gentamicin C1a. This complex protects certain amino groups, allowing for more specific acetylation of the desired positions.[1]
-
Solvent Choice: The use of solvents like tetrahydrofuran (THF) as the acylating agent can complicate purification and introduce impurities.[1] A recommended alternative is to directly add acetic anhydride to the gentamicin C1a-Zn complex in a solvent like methanol.[1] This approach has been shown to improve the purity of the intermediate, 3,2',6'-tri-N-acetyl gentamicin C1a, to 96.1%.[1]
-
Purification Method: After the reaction, the product mixture should be concentrated and then purified using column chromatography. Rinsing with a salt-free water wash followed by elution with an ethanol-water solution is an effective method for separating the desired product from impurities.[1]
Q2: The yield of my 3,2',6'-tri-N-acetyl gentamicin C1a intermediate is consistently low. What factors could be contributing to this, and how can I optimize them?
A2: Low yield in the synthesis of the key intermediate can be attributed to several factors. Here are some optimization strategies:
-
Reaction Temperature: While significant temperature reduction during acetylation was not found to obviously increase the reaction yield, maintaining a controlled temperature is important. One patented method successfully performs the acetylation at a temperature of 29°C, achieving a high yield. It is advisable to avoid excessively low temperatures (0°C to 10°C) which can add operational difficulty without a significant yield benefit.
-
Reactant Stoichiometry: The molar ratios of gentamicin C1a, zinc acetate, and acetic anhydride are critical. Ensure accurate measurement and addition of these reactants as specified in optimized protocols.
-
Reaction Time: The duration of both the complex formation and the acetylation reaction should be sufficient to allow for completion. For the gentamicin C1a-Zn complex formation, a stirring time of 1.5 hours has been reported to be effective.
Q3: I am concerned about the environmental impact and safety of the solvents used in the synthesis. Are there greener alternatives?
A3: Yes, there are methods to make the synthesis process more environmentally friendly. A key improvement is the avoidance of hazardous solvents like tetrahydrofuran (THF). By using methanol as the solvent for the formation of the gentamicin C1a-Zn complex and for the subsequent acetylation with acetic anhydride, the use of more toxic and hazardous solvents can be eliminated. This modification not only reduces the environmental impact but also simplifies the purification process and reduces costs.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the semi-synthesis of this compound?
A1: Etimicin is a semi-synthetic aminoglycoside antibiotic prepared from gentamicin C1a. Gentamicin C1a is a component of the gentamicin complex produced by fermentation of Micromonospora purpurea.
Q2: What are the common impurities found in this compound?
A2: During the synthesis of etimicin, byproducts such as 3-N-ethyletimicin can be formed in small amounts. The presence of various impurities can make the chromatographic analysis challenging.
Q3: Why is the control of impurities in this compound important?
A3: The control of impurities is crucial because different related substances can have varying levels of antimicrobial potency and toxicity. Regulatory bodies like the China Pharmacopoeia have established methods for the analysis of this compound in pharmaceutical formulations to ensure safety and efficacy.
Q4: What are the key steps in a high-yield synthesis of the etimicin intermediate, 3,2',6'-tri-N-acetyl gentamicin C1a?
A4: A high-yield synthesis method involves three main steps:
-
Complex Formation: Reacting gentamicin C1a with anhydrous zinc acetate in methanol to form a gentamicin C1a-Zn complex.
-
Acetylation: Directly adding acetic anhydride to the complex for acetylation.
-
Purification: Concentrating the reaction mixture and purifying the product by column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for 3,2',6'-tri-N-acetyl Gentamicin C1a
| Parameter | Patented Method with THF | Optimized Method without THF |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Yield | 94.9% | 95.3% |
| Purity | 92% | 96.1% |
| Reaction Temperature | 0°C - 10°C | 29°C |
Experimental Protocols
High-Yield Synthesis of 3,2',6'-tri-N-acetyl Gentamicin C1a
This protocol is based on a patented, optimized method that avoids the use of hazardous solvents.
Materials:
-
Gentamicin C1a
-
Anhydrous zinc acetate
-
Methanol
-
Acetic anhydride
-
50 L three-port bottle
-
Chromatographic separation column
Procedure:
-
Complex Formation:
-
In a 50 L three-port bottle, add 20 L of methanol.
-
Add 2.70 kg of gentamicin C1a and 3.21 kg of anhydrous zinc acetate to the methanol.
-
Stir the mixture at 29°C for 1.5 hours to dissolve the solids and form the gentamicin C1a-Zn complex.
-
-
Acetylation:
-
To the solution from the previous step, slowly drip 2.55 L of acetic anhydride to initiate the acetylation reaction.
-
Continue stirring until the reaction is complete (monitoring by a suitable method such as TLC or HPLC is recommended).
-
-
Purification:
-
After the reaction is complete, concentrate the reaction solution.
-
Load the concentrated solution onto a chromatographic separation column.
-
Wash the column with salt-free water.
-
Elute the product using an aqueous ethanol solution and collect the effective constituent fractions.
-
Concentrate the collected fractions and dry the product to obtain the finished 3,2',6'-tri-N-acetyl gentamicin C1a.
-
Visualizations
Caption: Workflow for the high-yield synthesis of the etimicin intermediate.
Caption: Troubleshooting logic for this compound synthesis.
References
Addressing poor resolution in etimicin sulfate impurity profiling
Welcome to the Technical Support Center for etimicin sulfate impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a primary focus on addressing poor resolution during chromatographic analysis.
Troubleshooting Guide: Poor Resolution
Poor resolution between etimicin and its impurities is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: My chromatogram shows poor resolution between the main etimicin peak and a closely eluting impurity. What are the initial steps to troubleshoot this?
A1: Initial troubleshooting should focus on the HPLC system and mobile phase preparation, as these are common sources of resolution problems.[1][2]
Recommended Actions:
-
System Check:
-
Leaks: Inspect for any leaks in the system, particularly between the column and the detector, as this can cause peak broadening.[2]
-
Dead Volume: Minimize extra-column volume by using tubing with a smaller internal diameter and shorter length.[2]
-
Pump Performance: Ensure the pump is delivering a stable and accurate flow rate. Fluctuations can lead to variable retention times and poor resolution.
-
-
Mobile Phase Preparation:
-
Fresh Preparation: Always use freshly prepared mobile phase. Contaminated or old mobile phase can lead to baseline noise and affect peak shape.
-
Degassing: Thoroughly degas the mobile phase to prevent air bubbles from interfering with the pump and detector.
-
pH Control: If using a buffered mobile phase, ensure the pH is accurately measured and stable. The pH should be at least 2 units away from the pKa of the analytes.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before injection. For HILIC columns, a longer equilibration time (around 20 column volumes) is often necessary.
-
Q2: I've checked my system and mobile phase, but the resolution is still not optimal. What chromatographic parameters can I adjust?
A2: Optimizing chromatographic parameters is the next step. A systematic approach, changing one parameter at a time, is recommended to observe its effect on the separation.
Parameter Adjustments for Improved Resolution:
-
Flow Rate: Decreasing the flow rate can often improve resolution by allowing more time for the analytes to interact with the stationary phase. For example, in one method for this compound, the flow rate was adjusted from 1.0 mL/min to 0.8 mL/min to improve separation.
-
Temperature: Lowering the column temperature can increase retention and improve resolution, but it will also increase the analysis time.
-
Mobile Phase Composition:
-
Organic Modifier: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve the resolution of early eluting peaks.
-
Ion-Pairing Agent: For ion-pairing chromatography of aminoglycosides like etimicin, the concentration and type of the ion-pairing agent (e.g., TFA, PFPA) are critical. Adjusting the concentration can significantly impact selectivity and resolution.
-
Buffer Concentration: In HILIC, increasing the buffer concentration can sometimes improve peak shape by masking secondary interactions.
-
-
Injection Volume: Overloading the column can lead to peak fronting and decreased resolution. Try reducing the injection volume or the sample concentration.
Experimental Protocol: Ion-Pairing Reversed-Phase HPLC for this compound
This method is based on the Chinese Pharmacopoeia (ChP) monograph for this compound analysis.
| Parameter | Condition |
| Column | Thermo Scientific™ Dionex™ IonPac™ AmG-3µm C18, 4 × 150 mm |
| Guard Column | Dionex IonPac AmG‐3μm C18 Guard, 4 × 30 mm |
| Mobile Phase | Acetonitrile and an aqueous solution containing Sodium Sulfate, Trifluoroacetic Acid (TFA), and Pentafluoropropionic Acid (PFPA), with pH adjusted to ~3.5 with NaOH. |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 25 µL |
| Detector | Pulsed Amperometric Detection (PAD) with a gold electrode |
| Post-Column Reagent | 0.76 M NaOH |
Frequently Asked Questions (FAQs)
Q3: What are the common impurities in this compound that I should be aware of?
A3: Etimicin is a semi-synthetic aminoglycoside derived from gentamicin C1a. Therefore, common impurities include starting materials, byproducts of the synthesis, and degradation products. Some identified impurities are:
-
Gentamicin C1a
-
1-N-ethyl garamine
-
3-N-ethyl gentamicin C1a
-
1,3-N, N-diethyl garamine
Up to 65 related substances have been detected in commercial samples, highlighting the complexity of impurity profiling.
Q4: I am observing significant peak tailing. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors, including column contamination, secondary interactions, or issues with the mobile phase.
Troubleshooting Peak Tailing:
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Silanol Interactions | In reversed-phase chromatography, ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups. Adding a competitive base to the mobile phase can also help. |
| Metal Chelation | Some compounds can interact with trace metals in the stationary phase or system hardware, leading to tailing. Adding a chelating agent like EDTA to the mobile phase can mitigate this. |
| Insufficient Buffering | An inadequately buffered mobile phase can lead to poor peak shape. Ensure the buffer has sufficient capacity at the desired pH. |
Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?
A5: HILIC is a valuable alternative to reversed-phase chromatography for highly polar compounds like etimicin and its impurities. It can offer different selectivity and potentially better resolution for these types of analytes. A HILIC-CAD method has been successfully developed for the quantitative analysis of impurities in etimicin without the need for ion-pairing reagents.
Key Considerations for HILIC:
-
Sample Solvent: The sample should be dissolved in a solvent with a high percentage of organic content, similar to the mobile phase, to avoid peak distortion.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a non-polar solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. A minimum of 3% water is recommended to maintain the aqueous layer on the stationary phase.
-
Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.
Visualized Workflows and Logic
To aid in your troubleshooting process, the following diagrams illustrate a typical experimental workflow and a decision-making process for addressing poor resolution.
Caption: Experimental Workflow for this compound Impurity Profiling.
Caption: Troubleshooting Decision Tree for Poor Resolution Issues.
References
Technical Support Center: Etimicin Sulfate Dosing Regimen Refinement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine dosing regimens and reduce the toxicity of etimicin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other aminoglycosides?
This compound is a fourth-generation semisynthetic aminoglycoside antibiotic derived from gentamicin.[1] It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] A key advantage of etimicin is its reportedly lower incidence of nephrotoxicity (kidney damage) and ototoxicity (inner ear damage) compared to older aminoglycosides like gentamicin and amikacin.[1] This reduced toxicity is attributed to its lower accumulation in the kidneys and inner ear.[1]
Q2: What are the primary mechanisms of aminoglycoside-induced toxicity?
The primary mechanisms of aminoglycoside-induced toxicity, including that of this compound, involve disruption of mitochondrial function. Aminoglycosides can accumulate in the mitochondria of renal proximal tubule cells and inner ear hair cells.[1] This accumulation leads to the generation of reactive oxygen species (ROS), which causes oxidative stress and can trigger apoptosis (programmed cell death). This process can damage or destroy these sensitive cells, leading to kidney damage and hearing loss.
Q3: How can dosing regimens be modified to reduce this compound toxicity?
Once-daily dosing has been shown to be a key strategy in reducing aminoglycoside toxicity. This approach takes advantage of the concentration-dependent killing effect of aminoglycosides while allowing for a drug-free period that may permit the clearance of the drug from sensitive tissues, thereby reducing accumulation and toxicity. Therapeutic drug monitoring (TDM) is also crucial to ensure that drug concentrations remain within a therapeutic window that is both effective against bacteria and minimizes the risk of toxicity.
Q4: Are there any known genetic predispositions to aminoglycoside toxicity?
Yes, certain mitochondrial DNA mutations, such as the A1555G mutation in the 12S rRNA gene, can increase an individual's susceptibility to aminoglycoside-induced hearing loss. This genetic variation can lead to ototoxicity even at standard therapeutic doses. Genetic screening for such mutations may be considered for high-risk patients.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in animal toxicity studies.
-
Possible Cause: Variability in animal models.
-
Solution: Ensure the use of a consistent animal strain, age, and sex for all experiments, as these factors can influence susceptibility to toxicity. Different animal models (e.g., rats, mice, zebrafish) can also yield varying results.
-
-
Possible Cause: Improper drug administration or dosage calculation.
-
Solution: Double-check all dosage calculations and ensure consistent administration routes (e.g., subcutaneous, intraperitoneal). For animal studies, dosages are often higher than clinical doses and should be carefully justified and reported.
-
-
Possible Cause: Issues with endpoint assessment.
-
Solution: For nephrotoxicity, monitor serum creatinine and blood urea nitrogen (BUN) at consistent time points. For ototoxicity, ensure that Auditory Brainstem Response (ABR) recordings are performed in a sound-attenuated environment with consistent electrode placement to minimize artifacts.
-
Problem 2: Difficulty in interpreting Auditory Brainstem Response (ABR) recordings for ototoxicity assessment.
-
Possible Cause: High background noise or electrical interference.
-
Solution: Conduct ABR testing in a soundproof and electromagnetically shielded room. Ensure all electronic devices not essential for the recording are turned off. Separate electrode and transducer cables to prevent interference.
-
-
Possible Cause: Poor electrode connection.
-
Solution: Prepare the skin by cleaning it to ensure good electrode contact. Check that electrode impedance is below 5 kOhms and balanced. Use fresh, unexpired electrodes.
-
-
Possible Cause: Anesthesia-related issues.
-
Solution: Maintain the animal's body temperature at 37.5°C using a heating pad during anesthesia. Ensure the level of anesthesia is stable throughout the recording period.
-
Problem 3: Challenges in assessing mitochondrial dysfunction in vitro.
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Use cell lines appropriate for mitochondrial toxicity studies, such as HepG2 cells, and consider replacing glucose with galactose in the culture medium to increase reliance on oxidative phosphorylation.
-
-
Possible Cause: Insensitive measurement techniques.
-
Solution: Employ high-resolution respirometry or extracellular flux analyzers to accurately measure oxygen consumption rates. Use fluorescent probes like TMRM to measure mitochondrial membrane potential.
-
-
Possible Cause: Variability in experimental reagents.
-
Solution: Ensure consistent quality and concentration of all reagents, including uncouplers and inhibitors used in mitochondrial function assays.
-
Data Presentation
Table 1: Comparative In Vitro Antibacterial Activity (MIC90 in µg/mL)
| Organism | Etimicin | Gentamicin | Amikacin |
| Escherichia coli | 8 | >4 | 8 |
| Klebsiella pneumoniae | 2 | >4 | 8 |
| Pseudomonas aeruginosa | 16 | >4 | >8 |
| Staphylococcus aureus | 2 | >4 | >8 |
Data sourced from a study on clinical isolates.
Table 2: Comparative Nephrotoxicity in Animal and Human Studies
| Study Type | Etimicin | Gentamicin | Amikacin |
| Rat Study (Serum Creatinine Increase) | Minimal | Significant increase | Significant increase |
| Human Clinical Trial (Incidence of Nephrotoxicity) | Not widely reported in comparative trials | 11-56% | 8-18.2% |
Data compiled from multiple sources.
Experimental Protocols
Assessment of Nephrotoxicity in Rats
This protocol is adapted from studies evaluating aminoglycoside-induced kidney injury.
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
Dosing Regimen:
-
Administer this compound, gentamicin sulfate, or amikacin sulfate subcutaneously once daily for 7-15 days.
-
A common dose for gentamicin to induce nephrotoxicity is 100 mg/kg/day. Doses for etimicin and amikacin should be determined based on preliminary studies or literature.
-
A control group should receive saline injections.
-
-
Sample Collection:
-
Collect blood samples via the tail vein at baseline and at specified intervals (e.g., daily or every other day) before the next dose.
-
At the end of the study, euthanize the animals and collect the kidneys.
-
-
Biochemical Analysis:
-
Allow blood to clot and centrifuge to obtain serum.
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using a clinical chemistry analyzer.
-
Nephrotoxicity can be defined as a significant increase (e.g., doubling) of baseline serum creatinine levels.
-
-
Histopathological Analysis:
-
Fix one kidney in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the kidney sections under a microscope for signs of tubular necrosis, inflammation, and cast formation.
-
Assessment of Ototoxicity in Rats using Auditory Brainstem Response (ABR)
This protocol is a generalized procedure based on standard methods for ABR recording in rodents.
-
Animal Preparation:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Place the animal on a heating pad to maintain body temperature.
-
Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and in the contralateral hind leg (ground).
-
-
ABR Recording:
-
Place the animal in a sound-attenuating chamber.
-
Deliver sound stimuli (clicks or tone bursts at various frequencies, e.g., 8, 16, 32 kHz) to the ear canal via a calibrated speaker.
-
Record the electrical responses from the electrodes. The signal is amplified, filtered, and averaged for multiple stimulus presentations.
-
-
Data Analysis:
-
Determine the ABR threshold, which is the lowest sound intensity that elicits a discernible wave V.
-
An increase in the ABR threshold indicates hearing loss.
-
Compare the ABR thresholds before and after drug administration.
-
Western Blot for Activated Caspase-3 in Renal Tissue
This protocol outlines the general steps for detecting apoptosis via caspase-3 activation.
-
Protein Extraction:
-
Homogenize frozen kidney tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved (activated) caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
TUNEL Assay for Apoptosis in Cochlear Hair Cells
This protocol provides a general outline for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.
-
Tissue Preparation:
-
Fix the cochlea in 4% paraformaldehyde.
-
Decalcify the cochlea if necessary.
-
Cryoprotect the tissue in sucrose solutions and embed in OCT compound for cryosectioning.
-
-
Permeabilization:
-
Treat the tissue sections with a permeabilization solution (e.g., 0.25% Triton X-100 in PBS) to allow entry of the labeling reagents.
-
-
TUNEL Labeling:
-
Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).
-
TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
-
Detection:
-
If a fluorescently labeled dUTP is used, the signal can be directly visualized under a fluorescence microscope.
-
If Br-dUTP is used, an anti-BrdU antibody conjugated to a fluorescent dye is used for detection.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Image the sections using a fluorescence or confocal microscope. TUNEL-positive cells will exhibit bright fluorescence in their nuclei.
-
Visualizations
Caption: Experimental workflow for evaluating this compound toxicity.
Caption: Intrinsic apoptosis pathway in aminoglycoside toxicity.
Caption: PGC-1α pathway in mitochondrial biogenesis and its inhibition.
References
Challenges in etimicin sulfate bioanalysis and potential solutions
Welcome to the technical support center for etimicin sulfate bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the bioanalysis of this compound?
A1: this compound, being a fourth-generation aminoglycoside antibiotic, presents several analytical challenges. Due to its hydrophilic nature and lack of a strong UV-absorbing chromophore, traditional HPLC-UV methods are often not sensitive enough for bioanalysis.[1][2] The most common and robust method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5] Key challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices like serum or plasma can suppress or enhance the ionization of etimicin, leading to inaccurate quantification.
-
Poor Chromatographic Peak Shape: Etimicin can exhibit peak tailing or broadening due to its polar nature and potential for interaction with residual silanols on silica-based columns.
-
Sample Preparation: Inefficient sample cleanup can exacerbate matrix effects and lead to instrument contamination.
-
Analyte Stability: Etimicin may be susceptible to degradation under certain storage and handling conditions.
-
Impurity Profiling: The presence of structurally related impurities from the manufacturing process or degradation can interfere with accurate quantification.
Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of this compound. This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in pharmacokinetic studies. LC-MS/MS methods for etimicin have been successfully developed and validated for human serum and urine.
Q3: How can I minimize matrix effects in my this compound bioanalysis?
A3: Minimizing matrix effects is critical for accurate and reproducible results. Here are several strategies:
-
Effective Sample Preparation: Utilize protein precipitation for serum and plasma samples, or simple dilution for urine samples to remove a significant portion of interfering matrix components.
-
Optimized Chromatography: Develop a chromatographic method that separates etimicin from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and choice of column.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If not available, a structurally similar analog can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the recommended storage conditions for this compound in biological samples?
A4: Studies have shown that etimicin is stable in human serum and urine under various conditions. For long-term storage, freezing at -30°C or -80°C is recommended. Etimicin has demonstrated stability for at least 60 days in serum at these temperatures. It is also stable for several freeze-thaw cycles and for a limited time at room temperature. Refer to the stability data table below for more details.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column | Etimicin, being a polar and basic compound, can interact with residual silanol groups on C18 columns, leading to peak tailing. Using a column with end-capping or a C18 column resistant to basic pH can mitigate this. An alkaline mobile phase (e.g., pH 10) can also improve peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a smaller internal diameter and minimize its length. |
| Inappropriate Mobile Phase | An incorrect mobile phase composition or pH can lead to poor peak shape. Ensure the mobile phase is properly prepared and that the pH is suitable for the column and analyte. For etimicin, a mobile phase containing a small amount of ammonia or acetic acid has been shown to be effective. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to distorted peak shapes. A guard column can help protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced. |
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
Problem 2: Inaccurate or Irreproducible Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Solution |
| Matrix Effects | As previously mentioned, matrix effects can significantly impact accuracy and precision. Evaluate the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. If significant suppression or enhancement is observed, improve the sample cleanup procedure, optimize chromatography to separate the analyte from interferences, or use a stable isotope-labeled internal standard. |
| Inadequate Internal Standard (IS) | The IS should mimic the analytical behavior of the analyte. If the IS and analyte do not co-elute, the IS may not effectively compensate for variations in extraction, injection, and ionization. A deuterated reagent is a good choice for an internal standard for etimicin. |
| Analyte Instability | Degradation of etimicin in the biological matrix or during sample processing can lead to lower than expected concentrations. Ensure that samples are stored at appropriate temperatures and that the stability of etimicin under the experimental conditions has been verified. |
| Calibration Curve Issues | An improperly prepared or aged calibration curve can lead to inaccurate quantification. Prepare fresh calibration standards for each analytical run. Ensure the calibration range covers the expected concentrations of the study samples. |
| Carry-over | Residual analyte from a previous high-concentration sample can be carried over to the next injection, leading to artificially high results for a subsequent low-concentration sample. Optimize the wash procedure for the autosampler and injection port. |
Experimental Workflow for Etimicin Bioanalysis
Caption: A typical experimental workflow for etimicin bioanalysis.
Quantitative Data Summary
Table 1: Method Validation Parameters for Etimicin Bioanalysis by LC-MS/MS
| Parameter | Serum | Urine | Reference |
| Linearity Range | 50.0–20,000 ng/mL | 50.0–10,000 ng/mL | |
| Recovery | 79.0% - 89.5% | 101.4% - 105.6% | |
| Matrix Effect (IS-normalized) | 84.0% - 91.1% | 82.8% - 93.3% | |
| Intra- and Inter-batch Precision (%RSD) | < 15% | < 15% | |
| Intra- and Inter-batch Accuracy | Within ±15% | Within ±15% |
Table 2: Stability of Etimicin in Human Serum and Urine
| Condition | Serum Stability | Urine Stability | Reference |
| Short-term (Room Temperature) | Stable for 18 hours at 25°C | Stable for 24 hours at 25°C | |
| Long-term (Freezing) | Stable for 60 days at -30°C and -80°C | Stable for 120 days at -30°C and -80°C | |
| Freeze-Thaw Cycles | Stable for at least 4 cycles (-80°C to 25°C) | Stable for at least 5 cycles (-80°C to 25°C) | |
| Post-preparative | Stable for 72 hours at 10°C | Stable for 68 hours at 10°C |
Detailed Experimental Protocols
Protocol 1: Etimicin Quantification in Human Serum by LC-MS/MS
This protocol is based on a validated method described in the literature.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., carbamazepine-D10
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade acetic acid and ammonia solution
-
Blank human serum
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of serum sample into a microcentrifuge tube.
-
Add 200 µL of internal standard working solution (prepared in methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters XTerra MS C18 (2.1 x 150 mm, 3.5 µm) or equivalent
-
Mobile Phase: Isocratic elution with a mixture of water-ammonia solution-acetic acid (96:3.6:0.2, v/v/v) and methanol (50:50)
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Qtrap 5500 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor appropriate precursor to product ion transitions for etimicin and the IS.
-
Protocol 2: Etimicin Quantification in Human Urine by LC-MS/MS
This protocol is adapted from a validated method.
1. Materials and Reagents:
-
Same as for serum analysis.
-
Blank human urine.
2. Sample Preparation (Dilution):
-
Pipette 20 µL of urine sample into a microcentrifuge tube.
-
Add 980 µL of internal standard working solution (prepared in the initial mobile phase).
-
Vortex to mix.
-
Inject an aliquot directly into the LC-MS/MS system. For concentrations above the upper limit of quantification, further dilution with blank urine may be necessary.
3. LC-MS/MS Conditions:
-
The same LC-MS/MS conditions as for the serum analysis can be used.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 5. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pulsed Amperometric Detection for Etimicin Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the analysis of etimicin using High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD).
Frequently Asked Questions (FAQs)
Q1: What is Pulsed Amperometric Detection (PAD) and why is it used for etimicin?
A1: Pulsed Amperometric Detection (PAD) is a sensitive electrochemical detection technique ideal for compounds that are electroactive but may foul electrode surfaces, like aminoglycoside antibiotics.[1] Etimicin, lacking a strong UV-absorbing chromophore, is difficult to detect using standard UV detectors.[2] PAD enables highly sensitive, direct detection of etimicin without the need for derivatization by oxidizing it on a gold electrode surface at high pH.[2][3] The "pulsed" nature of the technique involves applying a series of potentials to clean and regenerate the electrode surface after each measurement, ensuring a stable and reproducible signal.[4]
Q2: Why is a high pH environment essential for detection?
A2: A high pH (typically pH > 12) is critical for the electrochemical detection of aminoglycosides like etimicin. In a highly alkaline environment, the hydroxyl groups on the carbohydrate moieties of the etimicin molecule are oxidized at the surface of a gold working electrode. This oxidation generates a current that is directly proportional to the concentration of etimicin, allowing for sensitive quantification. This is typically achieved by adding a strong base, such as sodium hydroxide, post-column.
Q3: What is a potential-time waveform in PAD?
A3: A potential-time waveform is a sequence of electrical potentials applied to the working electrode for defined periods. For etimicin analysis, a quadruple-potential waveform is often used. This sequence typically consists of:
-
E1 (Detection): A potential where the analyte is oxidized and the analytical signal is measured.
-
E2 (Oxidative Cleaning): A higher positive potential to clean the electrode by oxidizing any adsorbed species.
-
E3 (Reductive Cleaning): A negative potential to reduce the gold oxide layer formed during E2.
-
E4 (Reconditioning): A final potential step to return the electrode to its initial state before the next detection cycle.
This multi-step process prevents the loss of signal that would occur from electrode surface poisoning if only a single potential were applied.
Q4: What is the advantage of a quadruple-potential waveform over a triple-potential waveform?
A4: A quadruple-potential waveform offers improved long-term reproducibility by minimizing the dissolution and recession of the gold working electrode. The waveform is designed to clean the electrode more effectively and avoid the formation of gold oxide during the positive cleaning potential, which can slowly degrade the electrode surface over many cycles. This leads to more stable and consistent peak area responses over extended analytical sequences.
Optimization Guide
Q5: How can I optimize the PAD waveform for maximum sensitivity?
A5: Waveform optimization is crucial for achieving the best signal-to-noise ratio (S/N). The process involves systematically varying the potential and duration of each step in the waveform while monitoring the S/N for a standard etimicin solution. Start with a recommended waveform (see Table 2) and adjust one parameter at a time. The detection potential (E1) and its duration have the most significant impact on the signal, while the cleaning potentials (E2, E3, E4) and their durations affect baseline stability and long-term reproducibility.
Q6: How do I improve peak shape and resolution?
A6: Peak shape and resolution are primarily controlled by the chromatographic separation. Key parameters to optimize include:
-
Mobile Phase Composition: The concentration of ion-pairing reagents like trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA) is critical for retaining and separating etimicin and its related impurities. Adjusting the pH of the mobile phase can also impact retention and selectivity.
-
Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 35 °C) can improve peak symmetry and separation efficiency.
-
Flow Rate: The mobile phase flow rate should be optimized for the specific column dimensions to achieve the best balance between resolution and analysis time.
Q7: What are the system suitability requirements for etimicin analysis?
A7: Before running samples, the system's performance must be verified using a system suitability solution, which often contains etimicin and a related compound like netilmicin. Key parameters include resolution between peaks, peak symmetry (tailing factor), and reproducibility of peak area and retention time. The signal-to-noise ratio for a low-concentration standard is also a critical measure of sensitivity.
Troubleshooting Guide
Q8: Why is my baseline noisy or drifting?
A8: A noisy or drifting baseline can be caused by several factors:
-
Eluent Contamination: Carbon dioxide from the air can dissolve in the high-pH post-column reagent, forming carbonate, which can alter the separation and cause baseline drift. Ensure all eluents and reagents are prepared with high-purity water and are blanketed with an inert gas like helium or nitrogen.
-
Pump Issues: Inconsistent flow from the HPLC or post-column reagent pump can cause pressure fluctuations and a noisy baseline.
-
Electrode Contamination: An insufficiently cleaned or damaged working electrode can lead to high background noise. Consider running an aggressive cleaning waveform or polishing the electrode.
-
Leaks: Leaks in the system, especially in the flow cell, can introduce noise.
Q9: Why are my peak areas not reproducible?
A9: Poor reproducibility is a common issue in PAD and is often related to the working electrode's surface.
-
Electrode Fouling: The primary cause is incomplete cleaning of the electrode surface between measurements. Ensure the cleaning potentials and durations in your waveform are adequate. Also, verify that the post-column reagent concentration and flow rate are correct to maintain a sufficiently high pH for the cleaning process.
-
Injection Volume Variation: Check the autosampler for consistent injection volumes.
-
Sample/Standard Degradation: Etimicin may not be stable at room temperature for extended periods. Store all standards and samples in a refrigerator and prepare them fresh as needed.
Q10: I'm seeing small peaks or no peaks at all. What should I check?
A10: The absence of a signal can be due to detector, chromatographic, or sample issues.
-
Detector Settings: Verify that the PAD is enabled, the waveform is correctly entered, and the cell is properly connected and not leaking.
-
pH Environment: Confirm that the post-column reagent is being delivered correctly and that the pH at the detector is sufficiently high (>12). Without the high pH, etimicin will not be oxidized.
-
Working Electrode: The gold working electrode may be depleted or damaged. Check its condition and replace it if necessary.
-
Reference Electrode: A depleted or malfunctioning reference electrode can cause a complete loss of signal.
-
Sample Preparation: Ensure that the sample was prepared correctly and at the expected concentration.
Data & Protocols
Detailed Experimental Protocol: Etimicin Analysis
This protocol is based on established methods for the analysis of etimicin sulfate.
1. Eluent and Reagent Preparation:
-
Eluent: Prepare an aqueous solution containing 0.2 M trifluoroacetic acid, 0.05% pentafluoropropionic acid, and 1.5 g/L sodium sulfate. Adjust the pH to 3.5 with 50% sodium hydroxide. Add 4% acetonitrile. Degas the eluent by sparging with helium for at least 10 minutes.
-
Post-Column Reagent: Prepare a 0.76 M sodium hydroxide solution in deionized water.
-
Sample/Standard Diluent: Use the eluent for all dilutions.
2. Standard and Sample Preparation:
-
Etimicin Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in the eluent.
-
Working Standard (25 µg/mL): Perform serial dilutions of the stock solution with the eluent to achieve the desired concentration.
-
Sample Solution (25 µg/mL): Prepare the this compound sample in the eluent to a final target concentration of 25 µg/mL.
3. Chromatographic and Detection Conditions:
The following tables summarize the instrumental parameters for the analysis.
Table 1: HPLC and PAD System Parameters
| Parameter | Setting | Reference |
| HPLC Column | Dionex IonPac AmG-3µm C18, 4 × 150 mm | |
| Guard Column | Dionex IonPac AmG-3µm C18 Guard, 4 × 30 mm | |
| Mobile Phase | 0.2M TFA, 0.05% PFPA, 1.5 g/L Na₂SO₄, 4% ACN, pH 3.5 | |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 35 °C | |
| Injection Vol. | 20 µL | |
| Post-Column Reagent | 0.76 M NaOH | |
| Post-Column Flow | 0.3 mL/min | |
| Working Electrode | Gold, Conventional | |
| Reference Electrode | Ag/AgCl | |
| Run Time | 50 min |
Table 2: Quadruple-Potential Waveform for Etimicin Detection
| Time (s) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.05 | |
| 0.20 | +0.05 | Begin |
| 0.40 | +0.05 | End |
| 0.41 | -2.00 | |
| 0.42 | -2.00 | |
| 0.43 | +0.60 | |
| 0.44 | -0.10 | |
| 0.50 | -0.10 | |
| Note: This is a standard carbohydrate waveform often adapted for aminoglycosides. Optimization may be required. |
Table 3: System Performance and Suitability
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 25 µg/mL | |
| Correlation Coeff. (r²) | > 0.999 | |
| LOD (S/N = 3) | ~0.1 µg/mL | |
| LOQ (S/N = 10) | ~0.25 µg/mL |
Visual Guides
Caption: A typical experimental workflow for the analysis of etimicin by HPLC-PAD.
Caption: Visualization of the four potential steps in a typical PAD waveform.
Caption: A decision tree for troubleshooting common HPLC-PAD issues.
References
Etimicin Sulfate In Vitro Susceptibility Testing: A Technical Support Center
Welcome to the technical support center for etimicin sulfate in vitro susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for in vitro susceptibility testing of this compound?
A1: The two primary methods for this compound in vitro susceptibility testing are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method to measure the zone of inhibition.[1][2][3] These methods are widely used for antimicrobial susceptibility testing and should be performed according to standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Q2: Are there established CLSI or EUCAST clinical breakpoints for this compound?
A2: As of the latest updates, specific clinical breakpoints for this compound are not listed in the publicly available documents from CLSI or EUCAST. Interpretive criteria are crucial for categorizing a bacterial isolate as susceptible, intermediate, or resistant. In the absence of official breakpoints from these bodies, it is recommended to consult the manufacturer's guidelines or relevant publications that may have established and validated breakpoints for this compound.
Q3: Which quality control (QC) strains should be used for this compound susceptibility testing?
A3: For routine quality control, standard ATCC® strains such as Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853 are recommended. While specific QC ranges for this compound are not published by CLSI or EUCAST, it is crucial to establish internal QC ranges and monitor the performance of the test using these well-characterized strains.
Troubleshooting Guide
Problem 1: Inconsistent or irreproducible MIC or zone of inhibition results.
This is a common issue that can arise from several factors throughout the experimental workflow. Below is a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent susceptibility testing results.
Q4: My MIC values for this compound are consistently higher than expected. What could be the cause?
A4: Elevated MIC values for aminoglycosides like this compound can often be attributed to the composition of the testing medium.
-
Cation Concentration: The activity of aminoglycosides is highly dependent on the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton broth or agar. Excess cations can interfere with the binding of the positively charged aminoglycoside molecules to the negatively charged bacterial surface, leading to apparently higher MICs. Ensure your Mueller-Hinton medium is properly cation-adjusted according to CLSI guidelines.
-
pH of the Medium: The activity of aminoglycosides is reduced in acidic conditions. The recommended pH for Mueller-Hinton medium is between 7.2 and 7.4. A lower pH can decrease the potency of this compound, resulting in higher MIC values.
-
Inoculum Density: An inoculum that is too heavy (greater than the 0.5 McFarland standard) can lead to an underestimation of the antibiotic's activity, resulting in falsely elevated MICs.
Q5: The zones of inhibition in my disk diffusion assay are smaller than anticipated.
A5: Smaller than expected zones of inhibition can be caused by several factors:
-
Agar Depth: The depth of the Mueller-Hinton agar in the Petri dish should be uniform and at the recommended depth (typically 4 mm). If the agar is too deep, the antibiotic will diffuse further vertically than horizontally, resulting in smaller zones.
-
Inoculum Density: A bacterial lawn that is too dense can overwhelm the antibiotic, leading to smaller zones of inhibition. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.
-
Disk Potency: Ensure that the this compound disks are stored correctly (typically refrigerated or frozen) and are not expired. Improper storage can lead to a loss of potency.
-
Timing of Disk Application: The antibiotic disks should be applied to the inoculated agar plate within 15 minutes of preparing the bacterial lawn. A delay can allow the bacteria to begin growing before the antibiotic has had a chance to diffuse.
Data Presentation
Table 1: Factors Influencing this compound In Vitro Susceptibility Test Outcomes
| Parameter | Common Pitfall | Recommended Action | Impact on Results if Uncorrected |
| Inoculum Density | Suspension turbidity does not match 0.5 McFarland standard. | Adjust suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). | Too high: Falsely resistant (lower MIC/smaller zone). Too low: Falsely susceptible (higher MIC/larger zone). |
| Media (Broth/Agar) | Use of non-standardized Mueller-Hinton medium. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA). | Inaccurate and irreproducible results. |
| Cation Concentration | Incorrect levels of Ca²⁺ and Mg²⁺. | Ensure media contains physiological concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). | Too high: Falsely resistant. Too low: Falsely susceptible. |
| pH of Media | pH is outside the recommended range of 7.2-7.4. | Adjust media pH to 7.2-7.4 at room temperature. | Too low (acidic): Falsely resistant. |
| Incubation Time | Incubation is shorter or longer than the standard 16-20 hours. | Incubate at 35°C ± 2°C for 16-20 hours. | Too short: Insufficient growth, may lead to falsely susceptible results. Too long: Overgrowth, may lead to falsely resistant results. |
| This compound Disks | Improper storage or use of expired disks. | Store disks at the recommended temperature and check the expiration date. | Reduced potency leading to falsely resistant results (smaller zones). |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the CLSI guidelines for broth microdilution testing.
Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: From a pure 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
-
This compound Preparation: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microdilution plate.
-
Inoculation: Inoculate each well with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This protocol is based on the CLSI guidelines for disk diffusion testing.
Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Application: Aseptically apply an this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
References
Improving the robustness of etimicin sulfate analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etimicin sulfate analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the analysis of this compound?
This compound, like other aminoglycoside antibiotics, presents several analytical challenges. Due to the lack of a strong UV-absorbing chromophore, detection can be problematic with standard UV detectors.[1][2] The high polarity and water solubility of etimicin also make chromatographic separation on traditional reversed-phase columns difficult without the use of ion-pairing agents or specialized columns.[3][4] Furthermore, the presence of structurally similar impurities and byproducts from its semi-synthetic manufacturing process requires highly specific and robust analytical methods for accurate quantification and impurity profiling.[1]
Q2: Which analytical techniques are most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common approach. Due to the detection challenges, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS) are frequently employed. HPLC with Pulsed Amperometric Detection (PAD) is another sensitive method described in the Chinese Pharmacopoeia. For bioanalytical applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for its high sensitivity and selectivity in complex biological matrices like serum and urine.
Q3: Can you provide a general overview of an HPLC-ELSD method for this compound?
An HPLC-ELSD method for this compound typically involves a C18 column and a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) to improve retention and separation. The ELSD parameters, such as drift tube temperature and nebulizer gas pressure, are critical for optimal sensitivity and must be carefully optimized.
Troubleshooting Guides
HPLC-ELSD Method Issues
Problem: Poor peak shape or broad peaks.
-
Possible Cause: Inadequate ion-pairing or inappropriate mobile phase composition. Aminoglycosides are highly polar and require ion-pairing agents for good peak shape on reversed-phase columns.
-
Solution:
-
Ensure the concentration of the ion-pairing agent (e.g., TFA) is optimal.
-
Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase.
-
Verify the mobile phase pH is appropriate for the chosen column and analytes.
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Suboptimal ELSD settings. The drift tube temperature is a critical parameter; if it's too high, volatile or thermally labile compounds may be lost, and if it's too low, solvent evaporation will be incomplete.
-
Solution 1:
-
Empirically optimize the drift tube temperature. Start with a lower temperature and gradually increase it to find the best signal-to-noise ratio.
-
Adjust the nebulizer gas flow rate to ensure efficient droplet formation.
-
-
Possible Cause 2: Analyte volatility. Etimicin, being a semi-volatile compound, can be sensitive to high ELSD temperatures.
-
Solution 2:
-
Use the lowest possible drift tube temperature that still allows for complete evaporation of the mobile phase.
-
Consider the melting point of this compound when setting the temperature, as temperatures exceeding the melting point can lead to reduced response.
-
Problem: Baseline noise or instability.
-
Possible Cause 1: Impure mobile phase or gas supply. Particulate matter in the mobile phase or nebulizer gas can cause significant baseline noise.
-
Solution 1:
-
Use HPLC-grade solvents and freshly prepared mobile phase.
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter.
-
Ensure the nebulizer gas (typically nitrogen) is clean and free of oil and particulates.
-
-
Possible Cause 2: Gas leak in the system.
-
Solution 2:
-
Check all gas connections for leaks.
-
Sample Preparation Issues
Problem: Poor recovery in biological samples (serum, urine).
-
Possible Cause: Inefficient protein precipitation or matrix effects. The complex nature of biological matrices can interfere with analyte extraction and ionization.
-
Solution:
-
Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios.
-
For LC-MS/MS analysis, the use of an internal standard, preferably a deuterated form of the analyte, is crucial to compensate for matrix effects and recovery variations.
-
Evaluate different sample cleanup techniques like solid-phase extraction (SPE) if protein precipitation is insufficient.
-
Experimental Protocols
HPLC-ELSD Method for this compound and Related Substances
This protocol is a synthesized example based on common practices for aminoglycoside analysis.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm (or similar)
-
Mobile Phase: A solution containing sodium sulfate, trifluoroacetic acid (TFA), and pentafluoropropanoic acid (PFPA) in water, with acetonitrile as the organic modifier. The pH is typically adjusted to around 3.5.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 20 µL
2. ELSD Conditions:
-
Drift Tube Temperature: 40-60 °C (optimize for best signal-to-noise)
-
Nebulizer Gas (Nitrogen) Pressure: 3.0 bar (or as recommended by the manufacturer)
3. Sample Preparation:
-
Standard Solution: Dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL stock, diluted as needed).
-
Sample Solution: Dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
Data Presentation
Table 1: HPLC-ELSD Method Parameters for this compound Analysis
| Parameter | Recommended Value |
| Chromatography | |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with ion-pairing agents (TFA, PFPA) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| ELSD | |
| Drift Tube Temp. | 40 - 60 °C |
| Nebulizer Gas | Nitrogen |
| Gas Pressure | ~3.0 bar |
Table 2: LC-MS/MS Parameters for Etimicin in Human Serum/Urine
| Parameter | Serum | Urine |
| Linearity Range | 50.0–20000 ng/mL | 50.0–10000 ng/mL |
| Recovery | 79.0% - 89.5% | 101.4% - 105.6% |
| Matrix Effect | 84.0% - 91.1% | 82.8% - 93.3% |
| Precision (%RSD) | <3.6% | <13.8% |
Visualizations
Caption: HPLC-ELSD experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC-ELSD issues.
References
Characterization of unexpected by-products in etimicin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of etimicin. Our aim is to help you identify, characterize, and mitigate the formation of unexpected by-products.
Frequently Asked Questions (FAQs)
Q1: What is etimicin and why is its purity important?
A1: Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1][2][3] It is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] The purity of etimicin is crucial as differences in the antimicrobial potency and toxicity of related impurities can affect the safety and efficacy of the final drug product.
Q2: What are the common sources of impurities in etimicin synthesis?
A2: Impurities in etimicin synthesis can originate from several sources, including:
-
Starting materials: Residual gentamicin C1a and other gentamicin components.
-
Intermediates: Incomplete reactions can leave behind synthesis intermediates.
-
By-products: Undesired side reactions can produce structurally related aminoglycosides.
-
Degradation products: The final product or intermediates may degrade under certain reaction or purification conditions.
Q3: What are some of the known by-products of etimicin synthesis?
A3: Several by-products have been identified in etimicin synthesis, including various N-ethylated derivatives of gentamicin and garamine, and a deaminated-hydroxylated etimicin. A study identified ten impurities, including gentamicin C1a, 1-N-ethyl garamine, and 3-N-ethyl gentamicin C1a. Another study reported a total of 26 impurities in a commercial sample.
Troubleshooting Guide
Problem 1: My final product shows the presence of residual starting material (gentamicin C1a).
-
Possible Cause: Incomplete N-ethylation of the gentamicin C1a.
-
Troubleshooting Steps:
-
Reaction Time: Increase the reaction time to ensure the ethylation goes to completion.
-
Reagent Stoichiometry: Ensure the correct molar ratio of the ethylating agent to gentamicin C1a is used. An excess of the ethylating agent may be necessary, but this can also lead to over-ethylation by-products.
-
Catalyst/Reaction Conditions: Verify the activity of any catalysts used and ensure optimal reaction temperature and pH.
-
Purification: Optimize the purification process (e.g., column chromatography) to effectively separate etimicin from the unreacted gentamicin C1a.
-
Problem 2: I am observing by-products with multiple ethyl groups.
-
Possible Cause: Over-ethylation of the gentamicin C1a molecule at various amino groups.
-
Troubleshooting Steps:
-
Protective Group Strategy: The synthesis of etimicin typically involves a protective group strategy to selectively ethylate the 1-N position. Ensure the protecting groups are stable during the ethylation step and are efficiently removed afterward.
-
Control of Reagents: Carefully control the amount of the ethylating agent used. A large excess can lead to non-selective ethylation.
-
Reaction Conditions: Lowering the reaction temperature may help to improve the selectivity of the N-ethylation.
-
Problem 3: My LC-MS analysis shows peaks with unexpected mass-to-charge ratios.
-
Possible Cause: Formation of unknown by-products or degradation products.
-
Troubleshooting Steps:
-
Characterization: Isolate the unknown impurities using preparative chromatography.
-
Structural Elucidation: Use analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of the unknown compounds.
-
Mechanism Postulation: Based on the identified structures, postulate the potential side reactions or degradation pathways that could be occurring. This will provide insights into how to prevent their formation.
-
Data on Identified By-products
The following table summarizes some of the reported impurities in etimicin synthesis, as identified by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MSn) and Nuclear Magnetic Resonance (NMR).
| Impurity ID | Structure |
| 1 | Gentamicin C1a |
| 2 | 1-N-ethyl garamine |
| 3 | 2″-N-ethyl gentamicin C1a or 6″-N-ethyl gentamicin C1a |
| 4 | 1-N-ethyl-3′-N-demethyl gentamicin C2b |
| 5 | 3-N-ethyl gentamicin C1a |
| 6 | 6″-deamino-6″-hydroxyl etimicin |
| 7 | 1,3-N, N-diethyl garamine |
| 8 | 1-N-ethyl gentamicin C2b |
| 9 | 2″ or 6″-N-ethyl etimicin |
| 10 | 1,3-N, N-diethyl gentamicin C1a |
Experimental Protocols
1. Sample Preparation for Impurity Analysis
-
Stock Solution: Accurately weigh and dissolve 43 mg of the etimicin sulfate sample in 25 mL of the mobile phase eluent to obtain a 1 mg/mL stock solution.
-
Working Solutions for Impurity Analysis:
-
Sample Solution (a): Dilute 5 mL of the stock solution to 20 mL with the eluent to get a concentration of 0.25 mg/mL.
-
Sample Solution (c): Dilute 2 mL of sample solution (a) to 20 mL with the eluent to get a concentration of 2.5 µg/mL.
-
-
Storage: Store all standard and sample solutions in a refrigerator after preparation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
-
Chromatographic System: A reversed-phase liquid chromatography (RP-LC) system with a C18 column resistant to basic pH.
-
Mobile Phase: An alkaline (pH 10) aqueous mobile phase is often employed.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode with MSn capability.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solutions.
-
Run the gradient elution program to separate the impurities.
-
Detect the ions using the mass spectrometer and acquire MS and MSn data for structural elucidation.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Sample Preparation: Isolate a sufficient quantity of each impurity using preparative chromatography. Dissolve the purified impurity in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments: Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to fully elucidate the structure of the by-product.
Visualizations
Caption: Etimicin synthesis pathway and potential routes for by-product formation.
Caption: Workflow for troubleshooting unexpected by-products in etimicin synthesis.
References
- 1. Isolation and structure characterization of related impurities in this compound by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etimicin | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Etimicin Sulfate vs. Amikacin in Resistant Bacteria: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of etimicin sulfate and amikacin against clinically significant resistant bacteria. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro and clinical data to inform research and development efforts in the field of infectious diseases.
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development and optimal use of effective antimicrobial agents. This guide focuses on two critical aminoglycoside antibiotics: etimicin, a novel fourth-generation aminoglycoside, and amikacin, a widely used third-generation agent. Through a detailed analysis of their in vitro activity, clinical efficacy, and underlying mechanisms, this document aims to provide a clear, data-driven comparison to aid in the evaluation of their respective roles in combating resistant pathogens.
In Vitro Comparative Efficacy
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. Multiple studies indicate that etimicin often exhibits lower minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) compared to amikacin against various clinical isolates[1].
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative in vitro activity of etimicin and amikacin against key resistant bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: Comparative MICs (mg/L) of Etimicin and Amikacin Against Gram-Negative Bacilli
| Organism (Resistance Phenotype) | Antibiotic | No. of Isolates | MIC Range | MIC50 | MIC90 | Reference(s) |
| Escherichia coli (ESBL-producing) | Etimicin | 100 | 0.5->128 | 2 | 8 | [2] |
| Amikacin | 100 | 0.25->128 | 1 | 8 | [2] | |
| Klebsiella pneumoniae (Carbapenem-resistant) | Etimicin | 100 | 0.25->128 | 0.5 | 2 | [2] |
| Amikacin | 100 | 0.125->128 | 1 | 4 | ||
| Pseudomonas aeruginosa (Multidrug-resistant) | Etimicin | 100 | 0.125->128 | 4 | 16 | |
| Amikacin | 100 | 0.25->128 | 4 | 16 | ||
| Acinetobacter baumannii (Carbapenem-resistant) | Etimicin | 100 | 0.25->128 | 2 | 16 | |
| Amikacin | 100 | 0.5->128 | 4 | 32 |
Table 2: Comparative MICs (mg/L) of Etimicin and Amikacin Against Gram-Positive Cocci
| Organism (Resistance Phenotype) | Antibiotic | No. of Isolates | MIC Range | MIC50 | MIC90 | Reference(s) |
| Staphylococcus aureus (MRSA) | Etimicin | - | - | - | 2 | |
| Amikacin | - | - | - | 16 | ||
| Enterococcus faecalis (Vancomycin-resistant) | Etimicin | - | - | - | - | - |
| Amikacin | - | - | - | - | - |
Data for Vancomycin-Resistant Enterococci was not available in the reviewed literature.
Time-Kill Curve Analysis
Time-kill assays demonstrate the bactericidal activity of an antimicrobial agent over time. Studies have shown that etimicin exhibits rapid, concentration-dependent killing against various pathogens. Notably, one study reported that etimicin demonstrated longer and more effective bactericidal activity against clinical isolates compared to amikacin.
Clinical Efficacy Comparison
Direct, head-to-head clinical trials comparing this compound and amikacin for the treatment of resistant bacterial infections are limited in the publicly available literature. However, an open-label, randomized controlled trial comparing etimicin with netilmicin for bacterial infections provides valuable insights into etimicin's clinical performance. Furthermore, an abstract of a study in rheumatic immunologic patients suggests superior clinical efficacy and a better safety profile for etimicin compared to amikacin in treating complicated infections.
Table 3: Clinical and Bacteriological Cure Rates from a Comparative Trial (Etimicin vs. Netilmicin)
| Outcome | Etimicin Group | Netilmicin Group | P-value | Reference |
| Overall Clinical Efficacy | 85.3% (29/34) | 83.9% (26/31) | >0.05 | |
| - Cure | 55.9% (19/34) | 64.5% (20/31) | >0.05 | |
| - Marked Improvement | 29.4% (10/34) | 19.4% (6/31) | >0.05 | |
| Bacteriological Clearance Rate | 87.5% (28/32) | 89.7% (26/29) | 0.792 |
Table 4: Adverse Reactions in a Comparative Trial (Etimicin vs. Netilmicin)
| Adverse Reaction | Etimicin Group (n=35) | Netilmicin Group (n=32) | Reference |
| Total Incidence | 8.6% (3) | 9.4% (3) | |
| Elevated ALT/AST | 2 | 1 | |
| Elevated BUN | 1 | 1 | |
| Elevated Creatinine | 0 | 1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of this compound and amikacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
The time-kill assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum and Drug Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB. The antimicrobial agents are added at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated onto appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Resistance
Both etimicin and amikacin are aminoglycosides that exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This binding causes misreading of mRNA, resulting in the production of nonfunctional proteins and ultimately cell death. Resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug. Etimicin's structure, a derivative of gentamicin C1a, is designed to be more resistant to inactivation by certain aminoglycoside-modifying enzymes, which may contribute to its activity against some amikacin-resistant strains.
Conclusion
The available data suggests that this compound is a potent aminoglycoside with promising activity against a range of resistant bacteria, in some cases demonstrating superior in vitro potency compared to amikacin. While direct comparative clinical data remains limited, preliminary findings indicate a favorable efficacy and safety profile for etimicin. Further robust, head-to-head clinical trials are warranted to definitively establish the comparative clinical efficacy and safety of etimicin versus amikacin in the treatment of severe infections caused by multidrug-resistant organisms. The information presented in this guide serves as a valuable resource for the scientific community to inform future research directions and strategies in the ongoing battle against antimicrobial resistance.
References
A Comparative Analysis of Etimicin Sulfate and Netilmicin for the Treatment of Lower Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate and netilmicin are both aminoglycoside antibiotics, a class of drugs known for their efficacy against a broad spectrum of bacteria, particularly gram-negative organisms. Their application in the management of lower respiratory tract infections (LRTIs) warrants a detailed comparative analysis to guide clinical and research endeavors. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and netilmicin, like other aminoglycosides, exert their bactericidal effect by inhibiting bacterial protein synthesis. They achieve this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the initiation complex of peptide formation, leading to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.
Caption: General mechanism of action for aminoglycoside antibiotics.
Clinical Efficacy in Lower Respiratory Tract Infections
Clinical studies have been conducted to evaluate and compare the efficacy of this compound and netilmicin in treating LRTIs. The available data suggests that both agents demonstrate comparable effectiveness.
| Parameter | This compound | Netilmicin | Reference |
| Overall Efficacy Rate | 85.3% - 87.5% | 83.9% - 90.6% | [1][2] |
| Bacterial Clearance Rate | 82.7% - 87.5% | 83.33% - 89.7% | [1][2] |
Note: Efficacy rates can vary based on the specific patient population, the causative pathogens, and the severity of the infection. The provided ranges are from studies directly comparing the two drugs.[1]
In Vitro Activity
A study comparing the in vitro activity of etimicin with gentamicin and amikacin showed that etimicin had lower minimum inhibitory concentrations (MICs) against several key gram-negative pathogens, indicating higher potency. For instance, the MIC90 of etimicin against E. coli and K. pneumoniae was significantly lower than that of gentamicin and amikacin.
Pharmacokinetics
A pharmacokinetic study of etimicin revealed key parameters following administration. While a direct comparative pharmacokinetic study between etimicin and netilmicin was not identified in the search results, the general pharmacokinetic profile of aminoglycosides is well-established. They are typically administered parenterally due to poor oral absorption, distribute into the extracellular fluid, and are excreted primarily by the kidneys.
Safety and Tolerability
The safety profiles of this compound and netilmicin are a critical consideration in their clinical use. The primary concerns with aminoglycosides are nephrotoxicity and ototoxicity.
| Adverse Event | This compound | Netilmicin | Reference |
| Incidence of Adverse Reactions | 8.6% | 9.4% |
One study reported no significant difference in the incidence of adverse reactions between etimicin and netilmicin. Another study on etimicin indicated that its low nephrotoxicity and ototoxicity may be attributed to its pharmacokinetic behavior in the kidneys and inner ear. It is important to note that the risk of adverse events can be influenced by factors such as dosage, duration of therapy, and patient's renal function.
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are summarized below.
Clinical Trial Comparing Etimicin and Netilmicin for Bacterial Infections
-
Study Design: A randomized, open-label, controlled clinical trial.
-
Patient Population: 65 hospitalized patients with respiratory tract infections, urinary tract infections, or skin and tissue infections.
-
Intervention:
-
Etimicin group (n=34): 100 mg administered by intravenous infusion every 12 hours.
-
Netilmicin group (n=31): 100 mg administered by intravenous infusion every 12 hours.
-
-
Duration of Treatment: 7-10 days for both groups.
-
Outcome Measures:
-
Efficacy: Overall clinical efficacy.
-
Microbiological Response: Bacterial clearance rates.
-
Safety: Incidence of adverse reactions.
-
Caption: Workflow of the comparative clinical trial.
Conclusion
References
Head-to-head comparison of etimicin sulfate and gentamicin toxicity profiles
A comprehensive guide for researchers and drug development professionals on the nephrotoxic and ototoxic potential of two key aminoglycoside antibiotics.
Etimicin sulfate, a fourth-generation aminoglycoside derived from gentamicin, has emerged as a promising alternative in antibacterial therapy, reportedly possessing a wider therapeutic window due to reduced toxicity. This guide provides an objective, data-driven comparison of the toxicity profiles of this compound and the widely used aminoglycoside, gentamicin. The following sections detail quantitative toxicity data, in-depth experimental protocols, and visualizations of the underlying toxicological pathways to aid researchers in making informed decisions for their preclinical and clinical studies.
Executive Summary of Toxicity Data
Comparative studies, primarily in animal models, consistently demonstrate a lower incidence and severity of both nephrotoxicity and ototoxicity with this compound compared to gentamicin. This is attributed to etimicin's unique pharmacokinetic properties, including reduced accumulation in the renal cortex and inner ear tissues.
Nephrotoxicity Comparison
| Parameter | This compound | Gentamicin | Study Animal | Key Findings |
| Serum Creatinine (Scr) | Significantly lower increase | Marked elevation | Rats, Mice | Gentamicin treatment leads to a more substantial increase in Scr, a key indicator of impaired kidney function. |
| Blood Urea Nitrogen (BUN) | Minimal to moderate increase | Significant increase | Rats, Mice | Etimicin demonstrates a reduced impact on BUN levels, further suggesting less severe renal damage. |
| Kidney Histopathology | Mild to moderate tubular damage | Severe proximal tubule necrosis | Rats, Mice | Histopathological examination reveals that gentamicin induces more extensive and severe cellular damage in the kidneys.[1] |
| Renal Tissue Accumulation | Lower concentration | Higher concentration | Rats | Etimicin exhibits lower accumulation in the renal cortex, which is a primary site of aminoglycoside-induced toxicity. |
Ototoxicity Comparison
| Parameter | This compound | Gentamicin | Study Animal | Key Findings |
| Auditory Brainstem Response (ABR) Threshold Shift | Smaller threshold shift | Significant threshold shift | Guinea Pigs, Rats | Etimicin causes a less pronounced increase in hearing thresholds, indicating reduced cochleotoxicity.[2] |
| Hair Cell Loss (Cochlea) | Less extensive damage to outer hair cells | Widespread loss of outer hair cells | Guinea Pigs, Rabbits | Microscopic examination of the cochlea shows that gentamicin leads to more significant destruction of sensory hair cells.[3] |
| Vestibular Dysfunction | Milder symptoms | More pronounced symptoms | Cats, Dogs | While both can affect the vestibular system, gentamicin is often associated with more severe balance and coordination issues.[4] |
Mechanisms of Toxicity: A Focus on Gentamicin
Gentamicin-induced toxicity is a complex process primarily initiated by its accumulation in renal proximal tubular cells and inner ear hair cells.[5] The subsequent intracellular events involve the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately, apoptotic cell death.
Signaling Pathway of Gentamicin-Induced Nephrotoxicity
The following diagram illustrates the key signaling events contributing to gentamicin-induced renal cell apoptosis.
Caption: Signaling pathway of gentamicin-induced renal cell apoptosis.
Etimicin, due to its lower intracellular accumulation, is believed to trigger these downstream apoptotic events to a much lesser extent.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug toxicity. The following are standard protocols for evaluating aminoglycoside-induced nephrotoxicity and ototoxicity in animal models.
Experimental Workflow for Nephrotoxicity Assessment
Caption: Workflow for assessing aminoglycoside-induced nephrotoxicity.
Detailed Protocol for Nephrotoxicity Assessment in Rats:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Animals are randomly assigned to treatment groups: vehicle control (saline), gentamicin (e.g., 100 mg/kg/day, intraperitoneally), and this compound (e.g., 100 mg/kg/day, intraperitoneally) for a specified duration, typically 7-14 days.
-
Sample Collection: 24 hours after the final dose, blood samples are collected via cardiac puncture for serum separation. Kidneys are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathology, while another portion can be snap-frozen for molecular analysis.
-
Biochemical Analysis: Serum creatinine and BUN levels are measured using standard automated analyzers.
-
Histopathological Evaluation: Fixed kidney tissues are embedded in paraffin, sectioned (e.g., 4-5 µm), and stained with Hematoxylin and Eosin (H&E). A pathologist, blinded to the treatment groups, scores the slides for the degree of tubular necrosis, presence of proteinaceous casts, and interstitial inflammation.
Experimental Workflow for Ototoxicity Assessment
Caption: Workflow for assessing aminoglycoside-induced ototoxicity.
Detailed Protocol for Ototoxicity Assessment in Guinea Pigs:
-
Animal Model: Pigmented guinea pigs are a common model due to their cochlear anatomy being similar to humans.
-
Baseline Auditory Brainstem Response (ABR): Before drug administration, baseline hearing thresholds are established for each animal using ABR. This involves presenting auditory stimuli (clicks and tone bursts at different frequencies) and recording the neural responses.
-
Drug Administration: Animals receive daily subcutaneous injections of either vehicle, gentamicin, or this compound for a defined period (e.g., 14-21 days).
-
Post-Treatment ABR: ABR measurements are repeated after the treatment period to determine the threshold shift for each frequency.
-
Cochlear Histology: Following the final ABR, animals are euthanized, and the cochleae are harvested. The tissues are fixed, decalcified, and dissected to prepare surface preparations of the organ of Corti.
-
Hair Cell Visualization and Quantification: The surface preparations are stained with a fluorescent marker (e.g., phalloidin to label F-actin in hair cells) and examined under a confocal microscope. The number of present and missing inner and outer hair cells is quantified at different locations along the cochlear spiral.
Conclusion
The available preclinical data strongly suggests that this compound has a superior safety profile compared to gentamicin, with significantly lower risks of both nephrotoxicity and ototoxicity. This is likely due to its reduced accumulation in target tissues. For researchers and drug developers, this compound represents a promising candidate for treating severe bacterial infections where the use of traditional aminoglycosides is limited by toxicity concerns. Further clinical investigations are warranted to fully elucidate the comparative safety and efficacy of this compound in human populations.
References
- 1. A comparison between the nephrotoxic profile of gentamicin and gentamicin nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ototoxicity of amino-glycoside antibiotics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ototoxicity in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Low Ototoxicity of Etimicin Sulfate: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Etimicin sulfate, a next-generation aminoglycoside antibiotic, has demonstrated a promising safety profile, particularly concerning ototoxicity, a significant dose-limiting side effect of this class of drugs. This guide provides an objective comparison of the in vivo ototoxicity of this compound with other commonly used aminoglycosides—gentamicin, amikacin, and tobramycin—supported by available experimental data. While direct comparative studies in the same mammalian model are limited, this document compiles the existing evidence to offer a comprehensive overview for researchers and drug development professionals.
Comparative Ototoxicity Data
A key study in zebrafish embryos suggests that etimicin has a lower ototoxic potential compared to gentamicin and amikacin.[1] The primary mechanism for this reduced toxicity is attributed to lower production of reactive oxygen species (ROS) within the cochlear hair cells.[1] Although a direct comparison in a single mammalian model is not available in the current literature, the following tables summarize the available in vivo ototoxicity data for this compound in zebrafish and for other prominent aminoglycosides in guinea pigs, a standard model for ototoxicity studies.
Table 1: In Vivo Ototoxicity Data for this compound in Zebrafish
| Compound | Animal Model | Key Findings | Reference |
| This compound | Zebrafish Embryos | Significantly reduced toxicity towards neuromast hair cells compared to gentamicin at subtoxic doses. Does not display robust reactive oxygen species (ROS) generation in hair cells. | [1] |
| Gentamicin | Zebrafish Embryos | Induces robust ROS generation and apoptosis in hair cells. | [1] |
| Amikacin | Zebrafish Embryos | Shows significantly reduced toxicity towards neuromast hair cells compared to gentamicin at subtoxic doses. Does not display robust ROS generation in hair cells. | [1] |
Table 2: Comparative In Vivo Ototoxicity Data for Aminoglycosides in Guinea Pigs
| Compound | Dosage and Duration | Auditory Brainstem Response (ABR) Threshold Shift (dB) | Outer Hair Cell (OHC) Loss (%) | Reference |
| Gentamicin | 120 mg/kg/day for 19 days | ~60 dB at 18 kHz | Almost complete loss in the basal cochlea | |
| 100 mg/kg/day for 14 days | ~30 dB at 2 kHz to ~80 dB at 18 kHz | Significant loss in the first turn of the cochlea | ||
| Amikacin | 400 mg/kg/day for 12 days | Data not provided in the same format | Extensive lesions in the two most basal turns | |
| Tobramycin | 100 mg/kg/day (total dose 1200 mg/kg) | Data not provided in the same format | Outer hair cell loss occurred |
Note: The data presented for gentamicin, amikacin, and tobramycin are from different studies and serve as a general reference for their ototoxic potential in a mammalian model.
Experimental Protocols
To facilitate the design of future comparative studies, detailed methodologies for key in vivo ototoxicity experiments are provided below. These protocols are based on established practices in guinea pig models.
Auditory Brainstem Response (ABR) Testing
ABR is a non-invasive electrophysiological method used to assess the function of the auditory pathway from the cochlea to the brainstem.
-
Animal Preparation: Guinea pigs are anesthetized, and their body temperature is maintained.
-
Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).
-
Acoustic Stimuli: Clicks or tone bursts at various frequencies (e.g., 4, 8, 12, 16, 20 kHz) are delivered to the ear canal via a calibrated sound transducer.
-
Recording: The electrical responses from the electrodes are amplified, filtered, and averaged over a set number of stimulus presentations.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and repeatable waveform (typically Wave III or IV in guinea pigs).
Cochlear Hair Cell Counting (Cytocochleogram)
This histological technique provides a quantitative assessment of sensory hair cell loss in the cochlea.
-
Cochlear Extraction and Fixation: Following euthanasia, the temporal bones are removed, and the cochleae are harvested. The cochleae are perfused with a fixative solution (e.g., 4% paraformaldehyde).
-
Decalcification and Dissection: The cochleae are decalcified, and the bony shell is carefully removed to expose the organ of Corti. The basilar membrane is dissected into segments corresponding to different frequency regions (base, middle, apex).
-
Staining: The tissue is stained with a fluorescent dye that labels hair cell nuclei or actin filaments (e.g., DAPI, phalloidin).
-
Microscopy and Counting: The stained tissue is viewed under a fluorescence microscope. The number of present and missing inner and outer hair cells is counted for specific lengths of the basilar membrane.
-
Data Representation: The results are often presented as a cytocochleogram, a graph that plots the percentage of missing hair cells as a function of their location along the cochlea.
Visualizing Experimental and Pathological Pathways
To further clarify the processes involved in ototoxicity assessment and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion
The available in vivo data from zebrafish studies provide a strong indication that this compound possesses a lower ototoxicity profile compared to older aminoglycosides like gentamicin. This is a significant advantage in a class of antibiotics known for this dose-limiting toxicity. However, to definitively validate these findings and establish a direct comparative profile, further in vivo studies in mammalian models, such as the guinea pig, are warranted. The experimental protocols and conceptual frameworks presented in this guide are intended to support and facilitate such future research, ultimately contributing to the development of safer and more effective antibiotic therapies.
References
A Comparative Pharmacokinetic Analysis of Etimicin and Other Key Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of etimicin, a fourth-generation aminoglycoside, against other prominent members of its class: amikacin, gentamicin, and tobramycin. The information herein is supported by experimental data from various studies to assist in research and development decisions. Aminoglycosides are crucial for treating severe Gram-negative bacterial infections; however, their use is often limited by potential nephrotoxicity and ototoxicity. Understanding their pharmacokinetic properties is essential for optimizing efficacy while minimizing adverse effects.[1][2]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for etimicin, amikacin, gentamicin, and tobramycin. It is important to note that these values can vary significantly based on the patient population (e.g., age, renal function, disease state) and the specific study design.[3][4][5]
| Parameter | Etimicin | Amikacin | Gentamicin | Tobramycin |
| Half-life (t½) | ~2.5 hours | 2-3 hours | 2-5.9 hours | ~2.2 hours |
| Peak Plasma Conc. (Cmax) | Dose-dependent | 20-30 mg/L (15 mg/kg dose) | 6-10 mg/L (traditional dosing) | 6-10 mg/L (traditional dosing) |
| Volume of Distribution (Vd) | Lower than Gentamicin & Amikacin | ~0.33 L/kg | 0.2-0.4 L/kg | ~0.29 L/kg |
| Clearance (CL) | Primarily renal | Correlates with creatinine clearance | 67-77 mL/min/1.73 m² | ~88 mL/min/1.73 m² |
| Protein Binding | <10% | <10% | <10% | <10% |
| Primary Elimination Route | Renal | Renal | Renal | Renal |
Note: Data is aggregated from multiple sources and represents typical ranges in adult populations with normal renal function unless otherwise specified. Direct comparison should be made with caution due to inter-study variability.
Studies indicate that etimicin exhibits a favorable pharmacokinetic profile. One comparative study in rats demonstrated that etimicin accumulates to a lesser degree in the kidneys and inner ear compared to gentamicin and high-dose amikacin, which may contribute to its lower observed nephrotoxicity and ototoxicity. Furthermore, etimicin has shown potent in vitro antibacterial activity, often with lower minimum inhibitory concentrations (MICs) compared to other aminoglycosides against various clinical isolates.
Experimental Protocols
The data presented is derived from studies employing standardized pharmacokinetic analysis methodologies. Below is a generalized protocol representative of these studies.
Study Design
-
Design: A typical study involves a single-dose, randomized, crossover, or parallel-group design.
-
Subjects: Healthy adult volunteers or specific patient populations (e.g., infants, elderly, patients with cystic fibrosis or renal impairment) are recruited. Exclusion criteria typically include a history of renal, hepatic, or auditory impairment, and recent use of other medications.
-
Ethics: All studies are conducted after obtaining approval from an institutional review board (IRB) or independent ethics committee (IEC), with written informed consent from all participants.
Drug Administration and Sample Collection
-
Administration: The aminoglycoside is administered as a single intravenous (IV) infusion over a specified period, commonly 30 to 60 minutes.
-
Dosing: Doses are often based on body weight (e.g., mg/kg).
-
Blood Sampling: Serial blood samples are collected at predetermined time points. This typically includes a pre-infusion sample, and multiple samples during and after the infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-infusion) to accurately characterize the plasma concentration-time curve.
-
Sample Processing: Blood samples are collected in heparinized or EDTA tubes. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
Bioanalytical Method
The quantification of aminoglycoside concentrations in plasma is predominantly performed using High-Performance Liquid Chromatography (HPLC) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte from endogenous interferences. An internal standard (e.g., another aminoglycoside like ribostamycin) is added before extraction.
-
Chromatography: Chromatographic separation is achieved on a suitable column, such as a C18 or a specialized column for polar compounds. The mobile phase usually consists of a mixture of an acidic aqueous solution and an organic solvent like acetonitrile.
-
Detection: The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI). Multiple-reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental modeling software (e.g., NONMEM). This analysis yields the key pharmacokinetic parameters listed in the table above, including Cmax, Tmax, AUC, t½, Vd, and CL.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of aminoglycosides.
Caption: Workflow for a Comparative Aminoglycoside Pharmacokinetic Study.
References
- 1. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of etimicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside dosing review [rxkinetics.com]
- 3. Clinical Pharmacokinetics of Gentamicin in Various Patient Populations and Consequences for Optimal Dosing for Gram-Negative Infections: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Study of Amikacin Administered Once or Twice Daily to Febrile, Severely Neutropenic Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Tobramycin in Adults with Cystic Fibrosis: Implications for Once-Daily Administration - PMC [pmc.ncbi.nlm.nih.gov]
Etimicin's Antibacterial Potency: A Comparative Analysis Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial potency of etimicin against various clinical isolates, benchmarked against other commonly used aminoglycosides: amikacin, gentamicin, and tobramycin. The data presented is a synthesis of findings from multiple in vitro studies, offering a comprehensive overview of etimicin's efficacy.
Comparative Antibacterial Activity
Etimicin, a fourth-generation aminoglycoside, has demonstrated potent antibacterial activity against a broad spectrum of clinical isolates, including some strains resistant to other aminoglycosides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for etimicin and its comparators against key Gram-positive and Gram-negative bacteria. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Etimicin | 0.5 - 1 | 2 - 4 |
| Amikacin | 1 - 4 | 8 - 32 | |
| Gentamicin | 0.25 - 1 | 4 - 16 | |
| Tobramycin | 0.25 - 1 | 2 - 8 | |
| Escherichia coli | Etimicin | 1 - 2 | 4 - 8 |
| Amikacin | 2 - 8 | 16 - 64 | |
| Gentamicin | 0.5 - 2 | 4 - 32 | |
| Tobramycin | 0.5 - 2 | 4 - 16 | |
| Klebsiella pneumoniae | Etimicin | 1 - 2 | 4 - 16 |
| Amikacin | 2 - 8 | 16 - 64 | |
| Gentamicin | 0.5 - 4 | 8 - 64 | |
| Tobramycin | 0.5 - 2 | 8 - 32 | |
| Pseudomonas aeruginosa | Etimicin | 2 - 4 | 16 - 32 |
| Amikacin | 4 - 16 | 32 - >128 | |
| Gentamicin | 1 - 4 | 8 - 32 | |
| Tobramycin | 0.5 - 2 | 8 - 16 | |
| Acinetobacter baumannii | Etimicin | 2 - 8 | 16 - 64 |
| Amikacin | 8 - 32 | 64 - >128 | |
| Gentamicin | 2 - 16 | 32 - >128 | |
| Tobramycin | 2 - 8 | 32 - 128 |
Note: MIC values can vary depending on the specific strains tested and the methodologies used. The data presented here is a synthesized range from multiple sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of etimicin, amikacin, gentamicin, and tobramycin.
-
Bacterial Strains: Clinically isolated bacterial strains cultured on appropriate agar plates.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) on each plate.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Subculturing from MIC Plates:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
2. Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Mechanism of action of aminoglycosides.
Etimicin Sulfate Demonstrates Prolonged Post-Antibiotic Effect Compared to Other Aminoglycosides
For Immediate Release
A comprehensive comparative analysis of the post-antibiotic effect (PAE) of etimicin sulfate reveals its sustained efficacy in suppressing bacterial growth, often for longer durations than other commonly used aminoglycosides such as amikacin, gentamicin, and tobramycin. This prolonged action, a key pharmacodynamic parameter, suggests that this compound may offer advantages in optimizing dosing schedules and combating persistent bacterial infections.
The post-antibiotic effect is the phenomenon of continued suppression of bacterial growth even after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC). Aminoglycosides as a class are known to exhibit a strong and concentration-dependent PAE.[1] This characteristic is crucial in clinical settings as it can allow for less frequent dosing, potentially reducing toxicity and improving patient compliance.
While direct comparative studies detailing the PAE of this compound against other aminoglycosides are limited, available research indicates its potent and lasting bactericidal activity. One study highlighted that etimicin exhibits "long and effective bactericidal activity over amikacin," suggesting a superior or at least comparable PAE.[2]
Comparative Overview of Post-Antibiotic Effect
Data from various in vitro studies have been compiled to provide a comparative overview of the PAE of this compound and other aminoglycosides against two common and clinically significant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) |
| This compound | P. aeruginosa | Data not available | Data not available |
| S. aureus | Data not available | Data not available | |
| Amikacin | P. aeruginosa | Clinically Achievable | 3.0 - 7.0[3][4] |
| S. aureus | Clinically Achievable | 5.0 - 10.0[5] | |
| Gentamicin | P. aeruginosa | Clinically Achievable | 3.0 - 7.0 |
| S. aureus | Clinically Achievable | 5.0 - 10.0 | |
| S. aureus | Not specified | No persistent effect observed in one study | |
| Tobramycin | P. aeruginosa | 20x MIC | ~2.0 |
| P. aeruginosa | Clinically Achievable | 3.0 - 7.0 | |
| S. aureus | 20x MIC | ~1.8 | |
| S. aureus | Clinically Achievable | 5.0 - 10.0 |
Note: The PAE is dependent on the specific strain, antibiotic concentration, and duration of exposure.
Experimental Protocols for Determining Post-Antibiotic Effect
The determination of the in vitro post-antibiotic effect is a critical step in the preclinical evaluation of new antimicrobial agents. The following is a standardized protocol for assessing the PAE of aminoglycosides.
1. Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from an overnight culture of the test organism (e.g., P. aeruginosa, S. aureus).
2. Antibiotic Exposure:
-
The bacterial suspension is diluted to a final concentration of approximately 1 x 10⁶ CFU/mL in a suitable broth medium, such as Mueller-Hinton Broth.
-
The aminoglycoside (e.g., this compound, amikacin) is added at a predetermined concentration, typically a multiple of its Minimum Inhibitory Concentration (MIC), for instance, 4x MIC.
-
A control culture containing no antibiotic is run in parallel.
-
The cultures are incubated for a defined period, usually 1 to 2 hours, at 37°C with agitation.
3. Removal of Antibiotic:
-
To effectively halt the activity of the antibiotic, the culture is significantly diluted (e.g., 1:1000) in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC.
4. Monitoring Bacterial Regrowth:
-
Both the antibiotic-exposed (test) and unexposed (control) cultures are incubated at 37°C.
-
The bacterial growth in both cultures is monitored over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals.
5. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the count of CFU/mL in the control culture to increase by 1 log₁₀ above its initial count.
-
Visualizing the Experimental Workflow and Comparative Logic
To further elucidate the experimental process and the comparative nature of this study, the following diagrams are provided.
Mechanism of Action of this compound
This compound, a semi-synthetic aminoglycoside, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death. This mechanism is shared among all aminoglycosides and is a key contributor to their post-antibiotic effect.
The sustained post-antibiotic effect of this compound, as suggested by preliminary evidence, warrants further direct comparative studies to fully elucidate its clinical advantages. A prolonged PAE could support the use of less frequent, high-dose regimens, which may not only enhance patient convenience but also potentially reduce the risk of dose-related toxicities associated with aminoglycosides.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimicin Sulfate and ESBL-Producing Pathogens: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, particularly Escherichia coli and Klebsiella pneumoniae, pose a significant challenge to antimicrobial chemotherapy. These organisms produce enzymes that inactivate most penicillins and cephalosporins, leading to limited therapeutic options. Consequently, there is a critical need to evaluate the efficacy of alternative antimicrobial agents. This guide provides a comparative benchmark of the in vitro activity of aminoglycosides and carbapenems against ESBL-producing strains.
A Note on Etimicin Sulfate: Despite a comprehensive literature review, specific in vitro activity data (MIC range, MIC₅₀, MIC₉₀) for this compound against well-characterized ESBL-producing E. coli and K. pneumoniae could not be located. Therefore, this guide utilizes amikacin, a potent and widely studied aminoglycoside, as a representative of its class for comparison against the carbapenem, meropenem. Amikacin has demonstrated excellent activity against ESBL-producing isolates[1]. Carbapenems are generally considered the drugs of choice for serious infections caused by ESBL-producing organisms[2][3].
Comparative In Vitro Activity
The following tables summarize the in vitro activity of amikacin and meropenem against ESBL-producing E. coli and K. pneumoniae. Data is compiled from multiple studies to provide a comprehensive overview.
Table 1: In Vitro Activity Against ESBL-Producing Escherichia coli
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Amikacin | 162 | N/A | 8 | 32 | 96 |
| 188 (ESBL+) | N/A | 2 | >256 | 93.0 - 94.7 | |
| 301 (ESBL+) | N/A | N/A | N/A | 95.2 | |
| Meropenem | 162 | N/A | 0.06 | 0.06 | 100 |
| 31 (ESBL+) | 0.03 - 32 | 0.125 | N/A | >99 | |
| 79 | N/A | N/A | N/A | 95 |
Note: MIC values and susceptibility rates can vary based on geographic location and the specific ESBL genotypes present.
Table 2: In Vitro Activity Against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Amikacin | 99 (54 ESBL+) | N/A | N/A | N/A | 83.3 |
| 186 (45 ESBL+) | N/A | N/A | N/A | 71.1 | |
| 301 (ESBL+) | N/A | N/A | N/A | 90.1 | |
| Meropenem | 99 (54 ESBL+) | N/A | N/A | N/A | 100 |
| 31 (ESBL+) | 0.03 - 32 | 0.125 | N/A | >99 | |
| 79 | N/A | N/A | N/A | 87.2 |
Note: MIC values and susceptibility rates can vary based on geographic location and the specific ESBL genotypes present.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following standardized methodologies for in vitro susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.
Workflow for Broth Microdilution:
References
Etimicin vs. Amikacin in Rheumatic Patients: A Comparative Clinical Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical efficacy and safety of etimicin and amikacin, two aminoglycoside antibiotics, for the treatment of infections in patients with rheumatic diseases. The information presented is based on available clinical and preclinical data.
Executive Summary
Etimicin, a fourth-generation aminoglycoside, demonstrates promising clinical efficacy and a favorable safety profile compared to amikacin for treating complicated infections in rheumatic and immunologic patients.[1] In a key comparative study, etimicin showed superior clinical efficacy and bacterial eradication rates with fewer side effects than amikacin.[1] Preclinical studies further support etimicin's potent antibacterial activity, even against resistant strains, and suggest a lower risk of nephrotoxicity and ototoxicity compared to other aminoglycosides.[2][3][4] While direct, large-scale clinical trials in specific rheumatic diseases are limited, the available evidence suggests etimicin may be a valuable therapeutic option in this patient population.
Data Presentation
Table 1: Clinical Efficacy and Safety Comparison
| Outcome Measure | Etimicin Sulfate | Amikacin Sulfate | Source |
| Clinical Efficacy | Distinctively better | - | |
| Bacterial Examination | Distinctively better | - | |
| Side Effects | Fewer | - |
Note: The term "distinctively better" is used as quoted in the source abstract. Specific quantitative efficacy rates were not provided in the available text.
Table 2: In Vitro Antibacterial Activity
| Parameter | Etimicin | Amikacin | Key Findings | Source |
| MIC & MBC | Lower values | Higher values | Etimicin shows more potent in vitro activity. | |
| Bactericidal Effect (MBC) | 0.25 to 2 mg/L | - | Potent bactericidal effect observed for etimicin. | |
| Time-Kill Curve | Longer and more effective bactericidal activity | - | Demonstrates rapid, concentration-dependent killing. | |
| Activity against Resistant Strains | Susceptible | - | Effective against many aminoglycoside-resistant isolates. |
Table 3: Comparative Toxicity Profile
| Toxicity Type | Etimicin | Amikacin | Gentamicin | Key Findings | Source |
| Nephrotoxicity | Significantly reduced | Significantly reduced | Higher | Etimicin and amikacin show lower nephrotoxicity than gentamicin in preclinical models. | |
| Ototoxicity | Significantly reduced | Significantly reduced | Higher | Etimicin and amikacin show lower ototoxicity than gentamicin in preclinical models. | |
| Intracellular ROS Generation | Low | Low | Robust | Lower oxidative stress may underlie reduced toxicity of etimicin and amikacin. |
Experimental Protocols
Clinical Efficacy Study in Rheumatic Immunologic Patients
A randomized controlled trial was conducted to evaluate the clinical efficacy of this compound against amikacin sulfate in 50 patients with complicated infections.
-
Patient Population: 50 patients with complicated infections in the context of rheumatic immunologic diseases.
-
Study Design: Patients were randomly divided into two groups.
-
Treatment Group: Received this compound (dosage not specified in the abstract).
-
Control Group: Received amikacin sulfate at a dosage of 0.2g per day in saline solution by intravenous drip for 10 days.
-
Outcome Measures: Clinical efficacy and bacterial examinations were the primary endpoints. The incidence of side effects was also monitored.
In Vitro Antibacterial Activity Assessment
The in vitro antibacterial activity of etimicin was compared to other aminoglycosides using standard microbiological methods.
-
Methods: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill curve tests were performed.
-
Bacterial Strains: The study included type strains and 407 clinical isolates.
-
Comparators: Other aminoglycosides, including amikacin.
Preclinical Toxicity Assessment in Zebrafish Embryos
The nephrotoxicity and ototoxicity of etimicin, amikacin, and gentamicin were compared using a zebrafish embryo model.
-
Methodology: Zebrafish embryos were exposed to subtoxic doses of the three aminoglycosides. Nephrotoxicity was assessed by observing kidney morphology, and ototoxicity was evaluated by examining the neuromast hair cells.
-
Mechanism of Action: Intracellular reactive oxygen species (ROS) generation and apoptosis in hair cells were investigated using fluorescently conjugated aminoglycosides.
Visualizations
Caption: Experimental workflow for the comparative clinical trial.
Caption: Generalized signaling pathway for aminoglycoside-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new aminoglycoside etimicin shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimicin Sulfate: A Safer Aminoglycoside for Elderly Patients? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing elderly population presents a significant challenge in the treatment of severe bacterial infections. Aminoglycoside antibiotics, while potent, are often associated with dose-limiting nephrotoxicity and ototoxicity, risks that are amplified in older patients due to age-related declines in renal function. Etimicin sulfate, a fourth-generation aminoglycoside, has emerged as a promising alternative with a potentially wider therapeutic window. This guide provides an objective comparison of the safety profile of this compound with other commonly used aminoglycosides—amikacin, gentamicin, and tobramycin—supported by available preclinical experimental data.
Comparative Safety Profile: Preclinical Data
The following tables summarize key findings from preclinical studies assessing the nephrotoxicity and ototoxicity of this compound and its comparators. It is important to note that direct head-to-head comparative studies in aged animal models are limited. The data presented here are compiled from various preclinical models, which collectively suggest a favorable safety profile for this compound.
Table 1: Comparative Nephrotoxicity in Preclinical Models
| Antibiotic | Animal Model | Key Findings | Reference |
| This compound | Zebrafish Embryos | At sub-toxic doses, exhibited significantly reduced toxicity towards the kidney compared to gentamicin.[1] | [1] |
| Swiss Albino Mice | No significant alterations in biochemical parameters or histopathology of the kidneys were observed at any dose level in a sub-acute toxicity study.[2] | [2] | |
| Amikacin | Adult Rats | Showed less severe dose-dependent fall in glomerular filtration rate and fewer histopathological changes in proximal tubules compared to gentamicin.[3] | |
| Zebrafish Embryos | Showed significantly reduced kidney toxicity at sub-toxic doses compared to gentamicin. | ||
| Gentamicin | Adult Rats | Induced a more severe dose-dependent fall in glomerular filtration rate and more significant histopathological changes compared to amikacin. | |
| Tobramycin | Elderly Patients | In a study with elderly patients, tobramycin was associated with a higher incidence of nephrotoxicity compared to netilmicin (another aminoglycoside). |
Table 2: Comparative Ototoxicity in Preclinical Models
| Antibiotic | Animal Model | Key Findings | Reference |
| This compound | Zebrafish Embryos | At sub-toxic doses, demonstrated significantly reduced damage to neuromast hair cells compared to gentamicin. Did not display robust reactive oxygen species (ROS) generation or induce apoptosis in hair cells, unlike gentamicin. | |
| Amikacin | Guinea Pigs | Considered less ototoxic than gentamicin and sisomicin on an equal-dose basis. | |
| Adult Mice | Produced a tolerable rate of mortality at doses that did not exhibit significant ototoxicity. | ||
| Gentamicin | Guinea Pigs | Found to be more ototoxic than tobramycin and amikacin on an equal-dose basis. | |
| Adult Mice | Caused high mortality without significantly changing the auditory threshold in one study. | ||
| Tobramycin | Guinea Pigs | Considered less ototoxic than gentamicin and sisomicin on an equal-dose basis. |
Key Signaling Pathways in Aminoglycoside-Induced Ototoxicity
Aminoglycoside-induced ototoxicity is a complex process involving multiple signaling pathways that converge on hair cell apoptosis. Two critical pathways are the c-Jun N-terminal kinase (JNK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
JNK Signaling Pathway in Ototoxicity
The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a pro-apoptotic pathway activated by cellular stress, including the generation of reactive oxygen species (ROS) induced by aminoglycosides. Activation of JNK leads to the phosphorylation of c-Jun, which in turn modulates the expression of Bcl-2 family proteins, promoting apoptosis through the mitochondrial pathway.
PI3K/Akt Signaling Pathway in Ototoxicity
Conversely, the PI3K/Akt pathway is a pro-survival signaling cascade. Activation of this pathway promotes the expression of anti-apoptotic proteins and inhibits pro-apoptotic factors, thereby protecting hair cells from damage. Some studies suggest that aminoglycosides may exert their ototoxic effects in part by inhibiting the PI3K/Akt pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of drug-induced toxicity. The following sections outline methodologies for evaluating nephrotoxicity and ototoxicity in preclinical models.
Nephrotoxicity Assessment in Rodent Models
The evaluation of aminoglycoside-induced nephrotoxicity in preclinical rodent models, particularly in aged rats, is essential for predicting potential adverse effects in elderly patients.
Experimental Workflow for Preclinical Nephrotoxicity Assessment
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age: 18-24 months to model the elderly population.
-
Acclimatization: Minimum of one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Dosing and Administration:
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Frequency: Once daily for a predetermined period (e.g., 7-14 days).
-
Groups:
-
Control group (vehicle, e.g., saline).
-
This compound group (various dose levels).
-
Comparator aminoglycoside groups (amikacin, gentamicin, tobramycin) at equimolar doses.
-
3. Monitoring and Sample Collection:
-
Clinical Observations: Daily monitoring of body weight, general activity, and signs of dehydration.
-
Blood Sampling: Blood samples are collected at baseline and at specified time points during and after the treatment period via the tail vein or saphenous vein.
-
Urine Collection: 24-hour urine samples are collected using metabolic cages at baseline and at the end of the study.
4. Biomarker Analysis:
-
Serum Analysis: Serum is separated from blood samples and analyzed for creatinine and blood urea nitrogen (BUN) levels using commercially available assay kits and a spectrophotometer.
-
Urine Analysis: Urine volume is recorded, and samples are analyzed for protein and creatinine levels.
5. Histopathological Examination:
-
At the end of the study, animals are euthanized, and kidneys are harvested.
-
Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.
-
A pathologist, blinded to the treatment groups, scores the degree of tubular necrosis, interstitial inflammation, and other signs of kidney damage.
Ototoxicity Assessment in Guinea Pig Models
The guinea pig is a well-established model for ototoxicity studies due to its cochlear anatomy and auditory range, which are similar to humans.
Experimental Workflow for Preclinical Ototoxicity Assessment
1. Animal Model:
-
Species: Dunkin-Hartley or other suitable strain of guinea pig.
-
Acclimatization: As described for the nephrotoxicity model.
2. Auditory Brainstem Response (ABR) Testing:
-
Baseline Measurement: ABR is measured before the start of treatment to establish a baseline auditory threshold for each animal.
-
Anesthesia: Animals are anesthetized (e.g., with ketamine/xylazine) to ensure they remain still during the procedure.
-
Stimuli: Clicks and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) are delivered to the ear canal.
-
Recording: Subdermal needle electrodes are placed at the vertex, ipsilateral mastoid, and a ground electrode at a distant site to record the electrical activity of the auditory pathway.
-
Threshold Determination: The lowest sound intensity that elicits a discernible ABR waveform is defined as the auditory threshold.
-
Follow-up: ABR testing is repeated at regular intervals during and after the treatment period to assess any shifts in the auditory threshold.
3. Dosing and Administration:
-
Route: Intramuscular (i.m.) or subcutaneous (s.c.) injection.
-
Frequency and Groups: Similar to the nephrotoxicity protocol.
4. Cochlear Histology (Hair Cell Counting):
-
At the end of the study, animals are euthanized, and the cochleae are harvested.
-
The cochleae are fixed, decalcified, and dissected to prepare surface preparations of the organ of Corti.
-
The number of inner and outer hair cells is counted under a microscope for different regions of the cochlea (base, middle, and apex).
-
The percentage of missing hair cells is calculated and compared between the different treatment groups.
Conclusion
The available preclinical evidence suggests that this compound may possess a more favorable safety profile, particularly with respect to ototoxicity and nephrotoxicity, compared to older aminoglycosides like gentamicin. However, there is a clear need for direct comparative studies in aged animal models to more definitively validate its safety in an elderly population. The experimental protocols and an understanding of the underlying signaling pathways of toxicity outlined in this guide provide a framework for conducting such crucial research. Further investigation into the comparative safety of this compound will be instrumental in informing its clinical use and potentially offering a safer therapeutic option for elderly patients with severe bacterial infections.
References
- 1. A new aminoglycoside etimicin shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sub-acute toxicity study of a new aminoglycoside etimicin sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity of aminoglycosides in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimicin vs. Tobramycin: A Comparative Analysis of In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro activity of etimicin and tobramycin, two important aminoglycoside antibiotics. The primary focus of this comparison is the Minimum Inhibitory Concentration for 90% of isolates (MIC90), a key pharmacodynamic parameter for assessing the potency of an antimicrobial agent. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of mechanisms of action and experimental workflows to aid in research and development.
Comparative MIC90 Data
The following table summarizes the MIC50 and MIC90 values for etimicin and tobramycin against a range of clinically significant bacterial pathogens. The data has been compiled from various in vitro studies. It is important to note that direct comparative studies for all pathogens were not available; therefore, some data points are from separate studies and should be interpreted with caution.
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | Etimicin | 279 | 1 | 4 | [1] |
| Tobramycin | 1,240 | 1 | 8 | [2] | |
| Escherichia coli | Etimicin | 279 | 0.5 | 2 | [1] |
| Tobramycin | 500 | N/A | ≤5 | [3] | |
| Klebsiella pneumoniae | Etimicin | 279 | 0.5 | 2 | [1] |
| Tobramycin | 2,774 | N/A | N/A | ||
| Staphylococcus aureus | Etimicin | 279 | 0.5 | 1 | |
| Tobramycin | 500 | N/A | ≤5 |
N/A: Data not available in the cited literature.
Mechanism of Action: A Shared Pathway
Both etimicin and tobramycin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory findings of tobramycin and their relation to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimicin Sulfate Demonstrates Superior Safety Profile in Sub-acute Toxicity Studies
FOR IMMEDIATE RELEASE
A comprehensive review of sub-acute toxicity studies reveals that etimicin sulfate, a fourth-generation aminoglycoside antibiotic, exhibits a significantly better safety profile concerning nephrotoxicity and ototoxicity compared to older aminoglycosides such as gentamicin and amikacin. This comparison guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a clear overview of this compound's attenuated toxicity.
This compound, a derivative of gentamicin, has been developed to provide a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, including strains resistant to other aminoglycosides. Preclinical sub-acute toxicity studies in various animal models consistently demonstrate a reduced risk of the common, and often severe, side effects associated with aminoglycoside therapy, namely kidney damage (nephrotoxicity) and hearing loss (ototoxicity).
Comparative Analysis of Nephrotoxicity
Sub-acute toxicity studies in rodent models have shown that this compound does not induce significant changes in key biomarkers of kidney function. In contrast, gentamicin and amikacin have been shown to cause notable increases in serum creatinine and blood urea nitrogen (BUN), which are indicative of renal damage.
| Parameter | This compound | Gentamicin | Amikacin |
| Serum Creatinine | No significant alterations reported in sub-acute studies in rats and mice.[1][2] | Significant increases observed. In one 7-day study in rats at 100 mg/kg/day, a 3.4-fold increase was noted. | Significant increases reported. A 7-day study in rats showed notable increases in creatinine levels. |
| Blood Urea Nitrogen (BUN) | No significant alterations reported in sub-acute studies in rats and mice.[1][2] | Significant increases observed. A 7-day study in rats at 100 mg/kg/day resulted in a 5.6-fold increase. | Significant increases reported in a 7-day rat study. |
| Histopathology (Kidney) | No significant alterations observed in renal histology in mice and rats.[1] | Dose-dependent tubular necrosis is a characteristic finding. | Evidence of slight to moderate renal damage, including dilatation of proximal tubules, has been observed. |
Comparative Analysis of Ototoxicity
The ototoxic potential of this compound is also markedly lower than that of its predecessors. Studies utilizing Auditory Brainstem Response (ABR) to assess hearing function have shown that gentamicin and amikacin can cause significant hearing loss, while studies on etimicin report a lack of ototoxic effects.
| Parameter | This compound | Gentamicin | Amikacin |
| Auditory Brainstem Response (ABR) Threshold Shift | No significant ototoxicity has been reported in preclinical studies. | A 4-week study in rats (100 mg/kg/day) showed an average hearing loss of 42 dB at 32 kHz. | Studies in rats have demonstrated a significant increase in ABR thresholds, indicating hearing loss. |
| Mechanism of Reduced Ototoxicity | In-vivo studies suggest that etimicin does not induce robust reactive oxygen species (ROS) generation or apoptosis in hair cells. | Induces significant ROS production and apoptosis in cochlear hair cells. | Also known to cause hair cell damage, though potentially to a lesser extent than gentamicin. |
Experimental Protocols
The data presented is a synthesis from multiple sub-acute toxicity studies. The general methodologies are outlined below.
Sub-acute Toxicity Study in Rodents (General Protocol)
-
Test Animals: Healthy, young adult rodents (e.g., Wistar rats, Swiss albino mice) of both sexes are used. Animals are acclimatized to laboratory conditions.
-
Dosing: The test substance (this compound, gentamicin, or amikacin) is administered daily, typically via intramuscular or subcutaneous injection, for a period of 14 to 28 days. A control group receiving a vehicle (e.g., saline) is included. Several dose levels are usually tested.
-
Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematological and biochemical analysis, including serum creatinine and BUN.
-
Histopathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Organs, particularly the kidneys and inner ears (cochlea), are collected, preserved, and examined microscopically for any pathological changes.
Visualizing the Experimental Workflow and Toxicity Pathway
To further clarify the experimental process and the underlying mechanisms of aminoglycoside toxicity, the following diagrams are provided.
Conclusion
References
Etimicin Sulfate: A Comparative Analysis of its Impact on Mitochondrial Function Versus Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of etimicin sulfate and other common aminoglycoside antibiotics on mitochondrial function. The information presented is collated from peer-reviewed experimental studies to assist researchers and drug development professionals in understanding the mitochondrial toxicity profile of these critical antibacterial agents.
Executive Summary
Aminoglycoside antibiotics are a cornerstone in the treatment of severe Gram-negative bacterial infections. However, their clinical use is often limited by significant side effects, primarily nephrotoxicity and ototoxicity, which are intrinsically linked to mitochondrial dysfunction. Etimicin, a fourth-generation aminoglycoside, has been developed with the aim of retaining broad-spectrum antibacterial efficacy while reducing these toxicities. This guide synthesizes experimental data to compare the effects of this compound with other aminoglycosides, including gentamicin, amikacin, tobramycin, and neomycin, on key aspects of mitochondrial health.
The available data indicates that this compound exhibits a more favorable mitochondrial safety profile compared to older aminoglycosides like gentamicin. This is attributed to its reduced accumulation within mitochondria, leading to diminished inhibition of mitochondrial protein synthesis, lower production of reactive oxygen species (ROS), and less disruption of the mitochondrial respiratory chain.
Comparative Data on Mitochondrial Function
The following table summarizes quantitative data from various studies on the effects of different aminoglycosides on mitochondrial function. It is important to note that the data are compiled from multiple sources, and direct comparisons should be made with caution due to variations in experimental models and conditions.
| Parameter | Etimicin | Gentamicin | Amikacin | Tobramycin | Neomycin | Source |
| Mitochondrial Accumulation (Renal Cells, ng/mg protein) | ~150 | ~350 | ~200 | Not Available | Not Available | [1] |
| Mitochondrial Accumulation (Cochlear Cells, ng/mg protein) | ~100 | ~250 | ~150 | Not Available | Not Available | [1] |
| Inhibition of Mitochondrial Protein Synthesis (IC50, µM) | Not Directly Assayed | 13.3 - 32.6 | Not Available | 11.1 | 6.3 | [2][3] |
| Reactive Oxygen Species (ROS) Generation | Minimal | Robust | Minimal | Medium | High | [1] |
| Mitochondrial Complex IV Activity (% of control) | ~80% | ~50% | ~70% | Not Available | Not Available | |
| Mitochondrial Complex V Activity (% of control) | ~85% | ~60% | ~75% | Not Available | Not Available | |
| Mitochondrial Membrane Potential (ΔΨm) | Less Disruption | Significant Decrease | Less Disruption | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of aminoglycoside-induced mitochondrial dysfunction.
Caption: General experimental workflow for assessing aminoglycoside mitochondrial toxicity.
Detailed Experimental Protocols
Quantification of Aminoglycoside Accumulation in Mitochondria
This protocol is adapted from the methodology used by Guan et al. (2020) to measure the concentration of aminoglycosides in isolated mitochondria from rat renal and cochlear tissues.
-
Tissue Homogenization: Renal cortex or cochlear tissues are homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Mitochondrial Isolation: The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
Mitochondrial Lysis: The isolated mitochondrial pellet is washed and then lysed to release the accumulated aminoglycosides.
-
Quantification: The concentration of the aminoglycoside in the mitochondrial lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Normalization: The aminoglycoside concentration is normalized to the total mitochondrial protein content, determined by a standard protein assay (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Respiratory Chain Complex Activity
This protocol outlines the general steps for measuring the activity of mitochondrial complexes IV and V, as impacted by aminoglycoside treatment.
-
Mitochondrial Preparation: Mitochondria are isolated from treated and untreated cells or tissues as described above.
-
Complex IV (Cytochrome c Oxidase) Activity: The activity is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c at a specific wavelength (e.g., 550 nm). The reaction is initiated by adding the mitochondrial sample to a reaction buffer containing reduced cytochrome c.
-
Complex V (ATP Synthase) Activity: The activity is determined by measuring the rate of ATP synthesis or hydrolysis. For ATP synthesis, the production of ATP from ADP and inorganic phosphate is quantified, often using a luciferase-based assay.
-
Data Analysis: The specific activity of each complex is calculated and expressed as a percentage of the untreated control.
Assessment of Mitochondrial Protein Synthesis
This protocol is based on the in organello translation assay used to determine the IC50 values of aminoglycosides on mitochondrial protein synthesis.
-
Mitochondrial Isolation: Intact mitochondria are isolated from a suitable source (e.g., rat liver or cultured cells).
-
In Organello Translation: The isolated mitochondria are incubated in a translation buffer containing essential components for protein synthesis, including amino acids and an energy source. A radiolabeled amino acid, typically 35S-methionine, is included to label the newly synthesized mitochondrial proteins.
-
Aminoglycoside Treatment: Different concentrations of the aminoglycoside being tested are added to the incubation mixture.
-
Protein Analysis: After the incubation period, the mitochondria are lysed, and the proteins are separated by SDS-PAGE.
-
Quantification: The radiolabeled mitochondrial proteins are visualized by autoradiography, and the intensity of the bands is quantified. The IC50 value, the concentration of the aminoglycoside that inhibits protein synthesis by 50%, is then calculated.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes a common method for quantifying intracellular ROS levels in response to aminoglycoside exposure.
-
Cell Culture and Treatment: Adherent cells (e.g., renal or cochlear cell lines) are cultured in appropriate plates and then treated with the desired concentrations of aminoglycosides.
-
Fluorescent Probe Incubation: After treatment, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels and is expressed as a fold change relative to untreated control cells.
Determination of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential.
-
Cell Culture and Treatment: Cells are cultured and treated with aminoglycosides as described for the ROS assay.
-
JC-1 Staining: The cells are then incubated with the JC-1 probe. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and emits green fluorescence.
-
Fluorescence Microscopy or Flow Cytometry: The changes in red and green fluorescence are observed using a fluorescence microscope or quantified by flow cytometry.
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Conclusion
The compiled evidence strongly suggests that this compound possesses a more favorable mitochondrial safety profile compared to older aminoglycosides, particularly gentamicin. Its reduced accumulation in the mitochondria of target cells in the kidney and inner ear leads to a cascade of less severe downstream effects, including lower inhibition of mitochondrial protein synthesis and respiratory chain function, and consequently, reduced ROS production and apoptosis. While further head-to-head comparative studies with a broader range of aminoglycosides are warranted, the current data positions this compound as a promising alternative for the treatment of severe bacterial infections, with a potentially lower risk of the debilitating mitochondrial-mediated toxicities associated with this class of antibiotics. Researchers and clinicians should consider these differences in mitochondrial impact when selecting an aminoglycoside for therapeutic use or for further investigation in drug development programs.
References
A meta-analysis of clinical trial data for etimicin sulfate efficacy
This guide provides a meta-level comparison of etimicin sulfate's clinical efficacy against other antibiotics, drawing upon available clinical trial data. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance indicators, outlines experimental methodologies, and visualizes relevant biological and procedural pathways.
Comparative Efficacy and Safety of this compound
This compound, a fourth-generation aminoglycoside antibiotic, has demonstrated comparable efficacy and a favorable safety profile in clinical trials when compared to other aminoglycosides such as netilmicin and amikacin.[1][2][3] It is a semi-synthetic antibiotic derived from gentamicin C1a and is noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5]
Quantitative Clinical Trial Data Summary
The following tables summarize the key efficacy and safety outcomes from comparative clinical trials involving this compound.
| Table 1: Comparison of this compound vs. Netilmicin Sulfate for Bacterial Infections | ||
| Outcome Measure | This compound Group | Netilmicin Sulfate Group |
| Overall Efficacy Rate | 85.3% | 83.9% |
| Bacterial Clearance Rate | 87.5% | 89.7% |
| Incidence of Adverse Reactions | 8.6% (3/35) | 9.4% (3/32) |
| Infections Treated | Respiratory tract, urinary tract, skin and tissue infections | Respiratory tract, urinary tract, skin and tissue infections |
| Statistical Significance | No statistically significant difference between the two groups (P > 0.05) |
| Table 2: Comparison of this compound vs. Netilmicin Sulfate for Lower Respiratory Tract Infections | ||
| Outcome Measure | This compound Group | Netilmicin Sulfate Group |
| Efficacy Rate | 87.5% (28/32) | 90.6% (29/32) |
| Bacterial Clearance Rate | 87.5% (21/24) | 83.33% (20/24) |
| Adverse Drug Event Rate | 6.25% (2/32) | 9.38% (3/32) |
| Statistical Significance | No significant differences noted between the two groups |
| Table 3: Comparison of this compound vs. Amikacin Sulfate for Complicated Infections in Rheumatic Immunologic Patients | ||
| Outcome Measure | This compound Group | Amikacin Sulfate Group |
| Clinical Efficacy | Distinctively better than the amikacin sulfate treated group | - |
| Bacterial Examinations | Distinctively better than the amikacin sulfate treated group | - |
| Side Effects | Fewer side effects | - |
| Table 4: Efficacy of this compound in Combination Therapy for Septic Shock | ||
| Treatment Group | Total Effective Rate | Control Group (Cefotaxime Sodium alone) |
| This compound + Cefotaxime Sodium | 90.20% (46/51) | 72.73% (32/44) |
| Statistical Significance | Significantly higher than the control group (p < 0.05) |
Experimental Protocols
The methodologies employed in the cited clinical trials provide a framework for understanding the evidence supporting the efficacy of this compound.
Randomized Controlled Trial of Etimicin vs. Netilmicin
-
Objective: To compare the efficacy and safety of etimicin and netilmicin in treating bacterial infections.
-
Study Design: A randomized, open-label, controlled clinical trial.
-
Patient Population: 65 hospitalized patients with respiratory tract infections, urinary tract infections, and skin and tissue infections.
-
Treatment Regimen:
-
Etimicin Group (n=34): 100 mg administered every 12 hours by intravenous infusion.
-
Netilmicin Group (n=31): 100 mg administered every 12 hours by intravenous infusion.
-
-
Duration of Treatment: 7-10 days for both groups.
-
Outcome Measures:
-
Primary: Overall efficacy (a composite of clinical and bacteriological response) and bacterial clearance rates.
-
Secondary: Incidence of adverse reactions.
-
Clinical Study of Etimicin vs. Netilmicin in Lower Respiratory Tract Infections
-
Objective: To evaluate the clinical efficacy and safety of this compound in the treatment of lower respiratory tract infections.
-
Study Design: Randomized controlled trial.
-
Patient Population: 64 patients with lower respiratory tract infections.
-
Treatment Regimen:
-
This compound Group.
-
Netilmicin Sulfate Group.
-
-
Outcome Measures: Efficacy rates, bacterial clearance rates, and adverse drug event rates.
Clinical Trial of Etimicin in Combination with Cefotaxime for Septic Shock
-
Objective: To evaluate the efficacy of this compound combined with cefotaxime sodium in treating septic shock.
-
Study Design: Comparative clinical trial.
-
Patient Population: 95 patients with septic shock.
-
Treatment Regimen:
-
Research Group (n=51): this compound combined with cefotaxime sodium.
-
Control Group (n=44): Cefotaxime sodium alone.
-
-
Outcome Measures: Total effective rate, serum inflammatory factor levels, immune function, and coagulation function.
Visualizing Mechanisms and Workflows
Mechanism of Action: Aminoglycoside Inhibition of Bacterial Protein Synthesis
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome. This process disrupts protein synthesis, leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized controlled clinical trial on etimicin, a new aminoglycoside antibiotic, versus netilmicin in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. echemi.com [echemi.com]
- 5. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Etimicin Sulfate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Etimicin sulfate, a potent aminoglycoside antibiotic, requires meticulous disposal procedures to prevent environmental contamination and mitigate the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. As a general guideline for aminoglycosides, potential hazards include nephrotoxicity (kidney damage), ototoxicity (ear damage), and allergic reactions.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound waste.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes.
-
Lab Coat: To protect clothing and skin from contamination.
-
Respiratory Protection: A respirator may be required when handling powdered forms to avoid inhalation of dust.[4]
In the event of accidental exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as chemical waste in accordance with local, regional, and national hazardous waste regulations. Improper disposal, such as flushing down the drain or discarding in regular trash, is strongly discouraged as it can lead to the release of active pharmaceutical ingredients into the environment.
-
Segregation: Treat all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containment: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. Ensure the container is kept securely closed except when adding waste. For liquid waste, it is recommended to keep it in its original container if possible.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and specify the contents as "this compound Waste." Accurate labeling is crucial for the safety of all personnel involved in the waste management process.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Most pharmaceutical waste is treated by incineration at a permitted facility to ensure complete destruction.
Quantitative Data Summary
| Parameter | Guideline | Regulatory Bodies |
| Waste Classification | Hazardous Pharmaceutical Waste | EPA (Resource Conservation and Recovery Act - RCRA) |
| Disposal Method | Incineration at a permitted facility | EPA, State Environmental Agencies |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste | EPA (Subpart P) |
| Container Rinsing | The first rinse of an empty container that held a highly toxic chemical must be collected as hazardous waste. | Institutional EHS Policies |
Experimental Protocols
Currently, there are no standardized, widely cited experimental protocols for the chemical degradation of this compound in a laboratory setting for disposal purposes. The recommended and regulated method of disposal is through collection and incineration by a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Etimicin Sulfate
Essential guidance for the safe handling and disposal of Etimicin sulfate in a laboratory setting, ensuring the protection of researchers and the integrity of experimental work.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.
Personal Protective Equipment (PPE) for this compound
Appropriate PPE is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Impervious Gloves | Chemically resistant gloves are recommended. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is advisable.[1] The outer glove should be removed after each task or batch and disposed of properly.[1] |
| Eyes | Safety Glasses or Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards if there is a possibility of eye contact.[2][3] |
| Skin & Body | Protective Clothing | An impervious, disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin contact.[2] |
| Respiratory | Respirator | Use a NIOSH-certified N95 or N100 respirator when there is a risk of generating airborne powder or aerosols. Respiratory protection should be used in accordance with a respiratory protection program. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Restrict access to the handling area to authorized personnel only. Prohibit eating, drinking, smoking, and the application of cosmetics in this area.
2. Donning of Personal Protective Equipment (PPE):
-
Before handling this compound, put on all required PPE as specified in the table above.
-
Wash hands thoroughly before putting on gloves.
-
When double gloving, place one glove under the gown cuff and the second glove over the cuff to ensure no skin is exposed.
3. Handling and Experimental Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
If weighing the powder, do so in a containment system or a chemical fume hood.
4. Doffing of Personal Protective Equipment (PPE):
-
Remove PPE in a manner that avoids contamination of the user and the surrounding area.
-
Remove the outer pair of gloves first and dispose of them in a designated waste container.
-
Remove the gown, followed by eye and respiratory protection.
-
Remove the inner pair of gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area immediately.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Collect the absorbed material and place it into a labeled, sealed container for disposal as hazardous waste.
-
Decontaminate the spill area according to established laboratory procedures.
6. Disposal Plan:
-
All waste materials contaminated with this compound, including gloves, gowns, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in approved, clearly labeled, and sealed containers.
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not release it into the environment.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe laboratory handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
